molecular formula C27H30O7 B060999 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside CAS No. 159922-50-6

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Cat. No.: B060999
CAS No.: 159922-50-6
M. Wt: 466.5 g/mol
InChI Key: ZNONEMGWLHXQDN-LXSUACKSSA-N
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Description

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a strategically protected glycosyl donor intermediate of significant value in synthetic carbohydrate chemistry. This compound features a 4-methoxyphenyl (PMP) aglycon, which acts as a stable anomeric leaving group that can be selectively activated under mild oxidative conditions (e.g., with ceric ammonium nitrate, CAN). The key to its utility lies in the orthogonal benzyl protecting groups at the O-2 and O-6 positions, which render these hydroxyls inert during glycosylation reactions, thereby directing the formation of a specific stereochemical outcome at the anomeric center. This controlled reactivity makes it an essential building block for the precise, stepwise construction of complex oligosaccharides, glycoconjugates, and neoglycoproteins. Its primary research applications include the study of glycosyltransferase enzymes, the synthesis of galactose-containing glycan arrays for biological screening, and the development of novel vaccines and diagnostic probes that target galactose-specific lectins and receptors. By providing a stable yet activatable core structure, this reagent facilitates investigations into carbohydrate-mediated biological processes such as cell-cell recognition, immune response, and pathogen-host interactions.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNONEMGWLHXQDN-LXSUACKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447889
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159922-50-6
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key building block in glycochemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations behind the synthetic pathway and the analytical techniques required for its comprehensive characterization.

Strategic Imperatives in Glycoside Synthesis: The "Why" Before the "How"

The synthesis of selectively protected monosaccharides like this compound is a foundational challenge in carbohydrate chemistry. The core difficulty lies in differentiating between multiple hydroxyl groups of similar reactivity on the pyranose ring. The strategic placement of protecting groups is paramount, as it dictates the stereochemical outcome of subsequent glycosylation reactions and allows for regioselective modifications.[1][2]

Benzyl ethers, utilized in the title compound, are a cornerstone of permanent protecting groups in carbohydrate synthesis. Their stability under a wide range of acidic and basic conditions ensures they remain intact during multi-step synthetic sequences.[2] Crucially, their removal via mild catalytic hydrogenation preserves the integrity of other sensitive functionalities within a complex oligosaccharide.[1] The 4-methoxyphenyl (MP) group at the anomeric position serves as both a protecting group and a potential leaving group in future glycosylation reactions, which can be activated under oxidative conditions.

The selective benzylation at the O-2 and O-6 positions, leaving the O-3 and O-4 hydroxyls free, creates a valuable glycosyl acceptor. The free hydroxyls can then react with a glycosyl donor to form a new glycosidic bond. The presence of a non-participating benzyl group at the adjacent C-2 position is a critical choice. Unlike participating groups (e.g., acetyl or benzoyl), a C-2 ether does not form a covalent intermediate with the anomeric center during glycosylation. This often influences the stereochemical outcome, favoring the formation of 1,2-cis glycosidic linkages.[3]

Synthetic Pathway: A Logic-Driven Approach

The synthesis of this compound is best approached through a multi-step strategy that leverages the differential reactivity of the hydroxyl groups on the galactose core. A logical and field-proven pathway is outlined below.

Synthesis_Workflow cluster_0 Preparation of the Glycosyl Acceptor A 4-Methoxyphenyl β-D-galactopyranoside B 4-Methoxyphenyl 3,4-O-isopropylidene-β-D-galactopyranoside A->B  Acetone, H+   C 4-Methoxyphenyl 2,6-Di-O-benzyl- 3,4-O-isopropylidene-β-D-galactopyranoside B->C  BnBr, NaH, DMF   D 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside C->D  TFA, H2O  

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to produce a stable, characterizable intermediate.

Step 1: Synthesis of 4-Methoxyphenyl 3,4-O-isopropylidene-β-D-galactopyranoside

  • Rationale: The initial step involves the protection of the cis-diol at the C-3 and C-4 positions. The formation of a rigid isopropylidene acetal selectively blocks these two hydroxyls, leaving the more reactive primary C-6 hydroxyl and the C-2 secondary hydroxyl available for the subsequent benzylation.

  • Procedure:

    • Suspend 4-Methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous acetone.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a weak base, such as triethylamine or sodium bicarbonate.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the isopropylidene-protected intermediate.

Step 2: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside

  • Rationale: With the C-3 and C-4 positions blocked, the remaining free hydroxyls at C-2 and C-6 can be benzylated. Sodium hydride, a strong base, is used to deprotonate the hydroxyl groups, forming alkoxides that then react with benzyl bromide in a Williamson ether synthesis.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Step 3: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (Final Product)

  • Rationale: The final step is the removal of the isopropylidene protecting group to liberate the hydroxyls at C-3 and C-4. This is achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Dissolve the dibenzylated intermediate from Step 2 in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).

    • Stir the reaction at room temperature, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by flash column chromatography to obtain a white to off-white solid.

Comprehensive Characterization

The structural integrity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₂₇H₃₀O₇
Molecular Weight466.52 g/mol
AppearanceWhite to almost white powder/crystal
Melting Point109.0 to 113.0 °C
Optical Rotation [α]²⁰D0.0 to -2.0° (c=1, CHCl₃)
Spectroscopic Analysis

3.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule.

H_NMR_Structure cluster_0 Key Proton Signals A Aromatic Protons (Benzyl & Methoxyphenyl) δ ≈ 6.8-7.4 ppm B Anomeric Proton (H-1) δ ≈ 4.8-5.0 ppm (d) C Benzyl CH₂ δ ≈ 4.5-4.9 ppm D Pyranose Ring Protons δ ≈ 3.5-4.2 ppm E Methoxy Group (-OCH₃) δ ≈ 3.8 ppm (s)

Caption: Expected ¹H NMR chemical shift regions.

  • Aromatic Region (δ 6.8-7.4 ppm): Signals corresponding to the 10 protons of the two benzyl groups and the 4 protons of the 4-methoxyphenyl group will appear in this region.

  • Anomeric Proton (H-1): A doublet with a large coupling constant (J ≈ 7-8 Hz) is expected, confirming the β-configuration of the anomeric center.

  • Benzyl CH₂ Protons: The four protons of the two benzylic methylenes will typically appear as overlapping doublets or an AB quartet.

  • Pyranose Ring Protons (H-2 to H-6): These protons will resonate in the upfield region, often as complex, overlapping multiplets.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will be observed.[4]

3.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon Atom(s)Expected Chemical Shift (δ, ppm)Rationale
C=O (Aromatic)150-160C-O of the methoxyphenyl group.
C (Aromatic)114-140Aromatic carbons of benzyl and methoxyphenyl groups.
C-1 (Anomeric)~101-103Characteristic shift for a β-galactopyranoside.
C-2, C-3, C-4, C-5~70-80Carbons of the pyranose ring.
C-6~68-70C-6 carbon bearing a benzyl ether.
-CH₂- (Benzyl)~72-75Benzylic carbons.
-OCH₃~55-56Methoxy carbon.

3.2.3 Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For electrospray ionization (ESI-MS), the expected adduct ions would be:

  • [M+Na]⁺: m/z ≈ 489.52

  • [M+H]⁺: m/z ≈ 467.52

Purification and Handling

The purification of protected carbohydrates is critical for their use in subsequent synthetic steps.

  • Flash Column Chromatography: This is the standard method for purifying the intermediates and the final product. A gradient elution system, typically with hexanes and ethyl acetate, is effective. The polarity of the eluent is gradually increased to separate the product from nonpolar impurities and more polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity (≥99.5%), reversed-phase or normal-phase HPLC can be employed. Phenyl-based stationary phases have shown excellent performance in the separation of protected oligosaccharides.

  • Storage and Handling: The compound should be stored at low temperatures (typically ≤ -10 °C) in a tightly sealed container to prevent degradation. It is a stable, crystalline solid that is generally not hazardous to handle under standard laboratory conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution, particularly concerning the strategic use of protecting groups. The detailed protocol and characterization data provided in this guide offer a robust framework for its successful preparation and validation. This versatile building block serves as a testament to the enabling power of synthetic carbohydrate chemistry in advancing the fields of drug discovery and materials science.

References

  • Ye, X.-S., & Guo, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(12), 9065-9093. [Link]

  • Crich, D. (2010). Stereocontrolled Synthesis of β-Mannopyranosides. Accounts of Chemical Research, 43(8), 1145-1153.
  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.
  • Nagy, E., Pohl, C. A., & Pohl, N. L. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(90), 13253-13256. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Codée, J. D. C., & van der Marel, G. A. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-54). Springer.
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of glycoscience and pharmaceutical development, the precise structural elucidation of carbohydrate molecules is paramount. 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a key synthetic intermediate in the construction of complex glycans and glycoconjugates. Its partially protected structure allows for regioselective modifications at the C-3 and C-4 hydroxyl groups, making it a valuable building block for the synthesis of biologically active oligosaccharides. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of such molecules, providing detailed information about the connectivity and stereochemistry of the carbohydrate scaffold. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, providing insights into the interpretation of its spectral features.

Molecular Structure and Numbering Scheme

To facilitate the discussion of NMR data, the following numbering scheme is used for this compound.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Experimental Data Acquisition

A typical experimental protocol for acquiring a ¹H NMR spectrum of a carbohydrate derivative like the title compound is as follows:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl3 B Add a small amount of TMS (internal standard, δ 0.00) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 400 MHz) C->D E Tune and shim the magnetic field D->E F Acquire ¹H NMR spectrum E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate the signals and pick the peaks H->I

Figure 2: General workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary

The following table summarizes the assigned ¹H NMR signals for this compound in CDCl₃.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.40 - 7.20m-10HAr-H (Benzyl)
6.95d~9.02HH -2', H -6' (4-Methoxyphenyl)
6.80d~9.02HH -3', H -5' (4-Methoxyphenyl)
4.95d11.61HCH ₂-Ph (Benzyl)
4.80d11.61HCH ₂-Ph (Benzyl)
4.75d7.81HH -1
4.60d12.01HCH ₂-Ph (Benzyl)
4.50d12.01HCH ₂-Ph (Benzyl)
4.10dd3.4, 1.01HH -4
3.95dd9.8, 7.81HH -2
3.80s-3HOCH
3.75dd9.8, 3.41HH -3
3.70m-2HH -6a, H -6b
3.60t~6.51HH -5
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.80 - 7.40): The signals for the ten protons of the two benzyl groups appear as a complex multiplet between δ 7.20 and 7.40. The four protons of the 4-methoxyphenyl group appear as two distinct doublets at approximately δ 6.95 and δ 6.80, characteristic of a para-substituted aromatic ring. The electron-donating methoxy group causes the upfield shift of these protons compared to unsubstituted benzene (δ 7.34).

  • Anomeric Proton (H-1, δ ~4.75): The anomeric proton (H-1) is a key diagnostic signal. Its chemical shift and coupling constant provide information about the stereochemistry of the glycosidic linkage. The signal appears as a doublet at approximately δ 4.75. The large coupling constant (J ≈ 7.8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration of the anomeric center.

  • Benzyl Methylene Protons (δ 4.50 - 4.95): The four methylene protons of the two benzyl groups are diastereotopic and appear as two sets of AB quartets (two doublets each) between δ 4.50 and 4.95. This is due to the chiral nature of the sugar molecule.

  • Galactopyranoside Ring Protons (δ 3.60 - 4.10): The protons on the galactose ring (H-2 to H-6) resonate in the region of δ 3.60 to 4.10.

    • H-4 (δ ~4.10): The axial H-4 proton is expected to have a small coupling constant with the equatorial H-3 and H-5 protons, consistent with the observed doublet of doublets with small J values.

    • H-2 (δ ~3.95): H-2 is axial and coupled to the axial H-1 and equatorial H-3, resulting in a doublet of doublets with one large and one small coupling constant.

    • H-3 (δ ~3.75): H-3 is equatorial and coupled to the axial H-2 and axial H-4, giving a doublet of doublets.

    • H-5 and H-6 (δ 3.60 - 3.70): The signals for H-5, H-6a, and H-6b often overlap, appearing as a complex multiplet.

  • Methoxy Protons (δ 3.80): The three protons of the methoxy group on the aromatic ring appear as a sharp singlet at approximately δ 3.80.

¹³C NMR Spectral Analysis

While a specific experimental ¹³C NMR spectrum for this compound was not found in the searched resources, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds. ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for the title compound. These predictions are based on established chemical shift ranges for substituted galactopyranosides and aromatic compounds.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
155.0C-4'Aromatic carbon attached to the electron-donating methoxy group.
151.0C-1'Quaternary aromatic carbon attached to the glycosidic oxygen.
138.5C-1'', C-1'''Quaternary aromatic carbons of the benzyl groups.
128.5 - 127.5C-2'' to C-6'', C-2''' to C-6'''Aromatic carbons of the benzyl groups.
118.0C-2', C-6'Aromatic carbons ortho to the glycosidic oxygen.
114.5C-3', C-5'Aromatic carbons meta to the glycosidic oxygen.
102.0C-1Anomeric carbon, characteristic for a β-galactopyranoside.
80.0C-2Carbon bearing a benzyl ether.
75.0C-5
74.0C-3Carbon with a free hydroxyl group.
73.5C H₂-PhMethylene carbons of the benzyl groups.
71.5C-4Carbon with a free hydroxyl group.
69.0C-6Carbon bearing a benzyl ether.
55.6OC H₃Methoxy carbon.
Rationale for Predicted Chemical Shifts
  • Aromatic Carbons (δ 114.5 - 155.0): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons of the 4-methoxyphenyl group are shielded by the electron-donating methoxy and glycosidic oxygen groups, while the benzyl carbons appear in the typical aromatic region.

  • Anomeric Carbon (C-1, δ ~102.0): The anomeric carbon is significantly deshielded due to its attachment to two oxygen atoms. A chemical shift of around 102 ppm is characteristic of a β-anomer of a galactopyranoside.

  • Galactopyranoside Ring Carbons (δ 69.0 - 80.0):

    • Carbons bearing benzyl ethers (C-2 and C-6) are expected to be deshielded compared to those with free hydroxyl groups.

    • C-3 and C-4, with free hydroxyl groups, will have chemical shifts typical for secondary alcohols on a sugar ring.

    • The position of the C-6 signal is influenced by the substitution at this position.

  • Aliphatic Carbons (δ 55.6, ~73.5): The methoxy carbon appears at a characteristic upfield position (~55.6 ppm). The methylene carbons of the benzyl groups are also found in the aliphatic region, typically around 73.5 ppm.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. The detailed analysis of the ¹H NMR spectrum, supported by established principles of carbohydrate NMR, allows for the unambiguous confirmation of its structure and stereochemistry. While experimental ¹³C NMR data was not available, the predicted chemical shifts, based on the analysis of similar structures, offer a reliable reference for researchers in the field. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of complex carbohydrates, facilitating the advancement of glycoscience and related disciplines.

References

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside is a selectively protected galactopyranoside that serves as a crucial building block in synthetic carbohydrate chemistry. Its unique substitution pattern, with benzyl ethers at the 2 and 6 positions and free hydroxyl groups at the 3 and 4 positions, makes it a versatile intermediate for the synthesis of complex oligosaccharides and glycoconjugates. These complex structures are of significant interest in drug development, particularly for the creation of novel therapeutics and vaccines, as they are involved in a myriad of biological recognition events.

This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundation for its use in research and development. The strategic placement of the benzyl protecting groups influences the compound's reactivity, solubility, and crystalline nature, all of which are critical parameters for its successful application in multi-step synthetic campaigns.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use in the laboratory. These properties dictate the conditions required for reactions, purification, and storage, ensuring reproducibility and scalability of synthetic protocols.

PropertyValueSource(s)
CAS Number 159922-50-6[1][2]
Molecular Formula C27H30O7[2]
Molecular Weight 466.53 g/mol [2]
Appearance White to almost white powder or crystal[1]
Purity >98.0% (as determined by HPLC)[1]
Melting Point 109.0 to 113.0 °C[1]
Optical Rotation 0.0 to -2.0° (c=1, CHCl3)[1]

Structural Elucidation and Characterization

The precise structure and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide a detailed fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the structure of this galactopyranoside. The chemical shifts, coupling constants, and integration of the proton signals provide a complete picture of the molecule's connectivity and stereochemistry. A representative ¹H NMR spectrum in CDCl3 would be expected to show distinct signals for the aromatic protons of the methoxyphenyl and benzyl groups, the anomeric proton, the sugar ring protons, and the methoxy and benzyl methylene protons.[2]

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Structure Structural Confirmation and Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A purity of greater than 98.0% is typically required for its use in demanding synthetic applications.[1] The choice of column, mobile phase, and detector is critical for achieving accurate and reproducible purity analysis.

Experimental Methodologies

The determination of the physical properties of this compound relies on well-established laboratory protocols. The following outlines the general procedures for these measurements.

Determination of Melting Point
  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly, typically at a rate of 1-2 °C per minute, near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

The narrow melting point range of 109.0 to 113.0 °C is indicative of the high purity of the compound.[1]

Measurement of Optical Rotation
  • A solution of the compound is prepared at a precise concentration (e.g., 1 g per 100 mL) in a specified solvent (chloroform).[1]

  • The solution is transferred to a polarimeter cell of a known path length.

  • The optical rotation of the solution is measured using a polarimeter at a specific wavelength of light (usually the sodium D-line, 589 nm) and a controlled temperature.

  • The specific rotation is calculated from the observed rotation, concentration, and path length.

The specific rotation is a characteristic property of chiral molecules and is a critical parameter for confirming the stereochemical integrity of the galactopyranoside.

G cluster_protocol General Protocol for Physical Property Determination Start Purified Crystalline Sample MP Melting Point Apparatus Start->MP Capillary Loading Polarimeter Polarimeter Start->Polarimeter Solution Preparation HPLC HPLC System Start->HPLC Sample Injection Data Record and Analyze Data MP->Data Polarimeter->Data HPLC->Data

Caption: A generalized workflow for key physical property measurements.

Solubility Profile

Storage and Stability

For long-term stability, it is recommended to store this compound in a well-sealed container under an inert atmosphere, protected from light and moisture. While specific storage temperatures were not provided for this exact compound in the search results, related, protected monosaccharides are often stored at or below room temperature to minimize potential degradation.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its crystalline nature, specific optical rotation, and characteristic spectroscopic data provide a clear means of identification and quality control. A comprehensive understanding of these properties is essential for researchers and scientists in the field of glycoscience and drug development, enabling the reliable and efficient synthesis of complex carbohydrate-based molecules with therapeutic potential.

References

[3] 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside. (n.d.). Retrieved from Google Search. [4] 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem. (n.d.). Retrieved from PubChem. [5] 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside – Chem-Impex. (n.d.). Retrieved from Chem-Impex International. [1] this compound | 159922-50-6 - TCI Chemicals. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside. (n.d.). Retrieved from TCI AMERICA. [6] 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [2] M1634 4-Methoxyphenyl 2,6-Di-O-benzyl- -D-galactopyranoside. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd.

Sources

An In-depth Technical Guide to the Role of Benzyl Protecting Groups in Galactopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Glycoscience

The synthesis of complex carbohydrates, such as galactopyranosides, is a cornerstone of modern drug development and biomedical research. These molecules are integral to a vast array of biological processes, from cell-cell recognition to pathogen invasion.[1][2][3] However, the structural complexity of monosaccharides, with their multiple hydroxyl groups of similar reactivity, presents a formidable synthetic challenge.[2][3] To achieve regioselective and stereoselective glycosylations, a carefully orchestrated strategy of protecting and deprotecting these hydroxyl groups is paramount.[3] Among the arsenal of protecting groups available to the synthetic chemist, the benzyl (Bn) ether has emerged as a reliable and versatile workhorse, prized for its stability and its profound influence on the outcome of glycosylation reactions.[2][4] This guide provides an in-depth exploration of the strategic application of benzyl protecting groups in the synthesis of galactopyranosides, offering field-proven insights for researchers and drug development professionals.

The Benzyl Group: A Chemist's Ally in Carbohydrate Synthesis

The benzyl group's utility stems from a unique combination of chemical properties. As an ether, it is exceptionally stable to a wide range of reaction conditions, including both acidic and basic media, which allows for extensive manipulation of other functional groups on the carbohydrate scaffold.[2] This stability classifies it as a "permanent" or "persistent" protecting group, typically reserved for hydroxyls that need to remain masked for multiple synthetic steps.

Key Attributes of the Benzyl Protecting Group:

FeatureDescription
Stability Robust under both strongly acidic and basic conditions, as well as many oxidative and reductive conditions.
Introduction Commonly introduced via Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH).[5][6][7]
Removal Typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Palladium on Carbon, Pd/C), yielding the free alcohol and toluene.[5][8][9][10]
Electronic Nature Electron-donating, which has significant implications for the reactivity of the glycosyl donor (the "armed-disarmed" effect).[11][12]

Strategic Application in Galactopyranoside Synthesis

The decision to use benzyl groups, and where to place them on the galactopyranose ring, is a strategic choice that dictates the success of a synthetic route.

The "Armed-Disarmed" Principle: Modulating Reactivity

A pivotal concept in oligosaccharide synthesis is the "armed-disarmed" strategy, first recognized by Fraser-Reid. This principle leverages the electronic properties of protecting groups to control which monosaccharide acts as the glycosyl donor and which as the acceptor.[11][12]

  • Armed Donors : Glycosyl donors protected with electron-donating groups, such as benzyl ethers, are considered "armed."[12] The benzyl groups increase the electron density at the anomeric center, stabilizing the transient oxocarbenium ion intermediate formed during glycosylation and thus increasing the donor's reactivity.[13]

  • Disarmed Acceptors : Conversely, donors bearing electron-withdrawing groups, like acetyl (Ac) or benzoyl (Bz) esters, are "disarmed."[12] These groups destabilize the oxocarbenium ion, making the donor less reactive.[13]

This differential reactivity allows for chemoselective glycosylations. An "armed" per-O-benzylated galactosyl donor will react preferentially with a "disarmed" acceptor (e.g., one with an ester at C-4), preventing self-coupling of the acceptor molecule.[11][14]

G cluster_0 Armed Donor cluster_1 Disarmed Acceptor cluster_2 Glycosylation Product Armed Galactosyl Donor (per-O-benzylated) Product Disaccharide Armed->Product Reacts (High Reactivity) Disarmed Galactosyl Acceptor (e.g., 4-O-acetyl) Disarmed->Disarmed Self-coupling inhibited Disarmed->Product Accepts Glycosyl Group

Influence on Stereoselectivity: The Role of the C2-O-Benzyl Group

Beyond reactivity, the choice of protecting group at the C-2 position has a profound impact on the stereochemical outcome of the glycosylation. Unlike participating groups such as acetyl or benzoyl esters, which form a dioxolenium ion intermediate to direct the formation of 1,2-trans glycosides, the C2-O-benzyl group is non-participating.[1][15] This has critical consequences:

  • Formation of 1,2-cis Glycosides : In the absence of a participating group at C-2, the stereochemical outcome is often governed by other factors, including the anomeric effect, solvent, and temperature. For galactopyranosides, the presence of a non-participating benzyl group at C-2 is a key strategy for favoring the formation of the thermodynamically less stable but biologically important 1,2-cis (α-glycosidic) linkage.[16]

  • Mechanistic Considerations : The reaction proceeds through a more Sₙ1-like mechanism, involving an oxocarbenium ion intermediate. The incoming acceptor alcohol can then attack from either the α or β face. The α-product is often favored due to the anomeric effect, which stabilizes the developing axial bond at the anomeric center.

G Donor {Galactosyl Donor |  C1-LG |  C2-O-Bn (Non-participating)} Intermediate Oxocarbenium Ion (Planar at C1) Donor->Intermediate Activation AlphaProduct α-Glycoside (1,2-cis) Intermediate->AlphaProduct α-attack (favored) BetaProduct β-Glycoside (1,2-trans) Intermediate->BetaProduct β-attack (disfavored) Acceptor Acceptor (R-OH) Acceptor->Intermediate

Key Methodologies and Experimental Protocols

A successful synthesis relies on robust and reproducible protocols. Herein are detailed, self-validating methodologies for the key transformations involving benzyl groups.

Protocol 1: Per-O-benzylation of Methyl α-D-Galactopyranoside

This protocol describes the global protection of all hydroxyl groups.

Objective: To synthesize Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (5.0 eq.) and wash with anhydrous hexanes (3x) to remove the oil.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of methyl α-D-galactopyranoside (1.0 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir for 1 hour at 0 °C.

  • Benzylation: Add benzyl bromide (BnBr, 5.0 eq.) dropwise to the reaction mixture. Caution: BnBr is a lachrymator.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:3). The product should have a significantly higher Rf value than the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.

  • Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the title compound.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Selective Benzylation via Stannylene Acetal

This advanced protocol allows for the regioselective benzylation of a specific hydroxyl group, often the equatorial C-3 hydroxyl in galactosides.[4][17]

Objective: To selectively benzylate the C-3 hydroxyl of Methyl β-D-galactopyranoside.

Methodology:

  • Stannylene Acetal Formation: To a flask equipped with a Dean-Stark trap, add Methyl β-D-galactopyranoside (1.0 eq.) and dibutyltin oxide (Bu₂SnO, 1.1 eq.) in anhydrous toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux for 4-6 hours, azeotropically removing water to drive the formation of the stannylene acetal intermediate.

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude stannylene acetal.

  • Benzylation: Re-dissolve the acetal in anhydrous DMF. Add benzyl bromide (BnBr, 1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 eq.).

  • Reaction: Heat the reaction to 60-70 °C and stir for 8-12 hours.

  • Monitoring & Workup: Monitor by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification & Validation: Dry, concentrate, and purify the product by silica gel chromatography. Validate the structure by 2D NMR (COSY, HSQC) to confirm the position of the benzyl group.

Protocol 3: Debenzylation via Catalytic Hydrogenolysis

This is the most common method for removing benzyl ethers.[5][8][10]

Objective: To remove all benzyl ethers from a protected galactopyranoside.

Methodology:

  • Setup: Dissolve the per-O-benzylated substrate (1.0 eq.) in a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC or Mass Spectrometry. The product will be significantly more polar.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the pad with the reaction solvent.

  • Purification & Validation: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary. Validate the complete removal of benzyl groups by ¹H NMR (disappearance of aromatic and benzylic CH₂ signals).

Orthogonal Strategies: The Advantage of PMB Groups

In complex syntheses, it is often necessary to remove one protecting group while leaving others intact. This is known as an orthogonal strategy. The p-methoxybenzyl (PMB) group is a valuable variant of the benzyl group for this purpose.[18][19]

Protecting GroupIntroductionRemoval ConditionsOrthogonality
Benzyl (Bn) BnBr, NaHH₂, Pd/C (Hydrogenolysis)[5][9]Stable to DDQ
p-Methoxybenzyl (PMB) PMB-Cl, NaHDDQ or CAN (Oxidative)[19][20]Stable to hydrogenolysis

The electron-donating methoxy group on the PMB ring makes it highly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which a standard benzyl group is completely stable.[18][19] This allows for the selective deprotection of a PMB-protected hydroxyl in the presence of multiple benzyl ethers, a powerful tactic in the assembly of complex oligosaccharides.

G Start Galactoside (Bn and PMB protected) Path1 H₂, Pd/C Start->Path1 Path2 DDQ Start->Path2 Result1 PMB-protected Galactoside (Bn removed) Path1->Result1 Selective Debenzylation Result2 Bn-protected Galactoside (PMB removed) Path2->Result2 Selective De-PMB-ylation

Conclusion

The benzyl protecting group is far more than a simple placeholder in galactopyranoside synthesis. It is a strategic tool that enables chemists to control reactivity through the armed-disarmed principle and to influence stereoselectivity, particularly in the challenging synthesis of 1,2-cis-glycosidic linkages. Through robust methodologies for its introduction and removal, and the availability of orthogonal variants like the PMB group, the benzyl ether provides the reliability and flexibility required to construct the complex, biologically vital oligosaccharides that are at the forefront of chemical biology and drug discovery. A thorough understanding of its properties and strategic application is essential for any scientist working in this demanding field.

References

  • New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Taylor & Francis Online.
  • Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.
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  • Armed and disarmed saccharides. Wikipedia.
  • Armed and disarmed saccharides. Grokipedia.
  • Protection of N- and O-Functional Groups. Organic Chemistry Portal.
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  • 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. Benchchem.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
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  • Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. PMC - NIH.
  • Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. NIH.
  • Williamson Ether Synthesis. Chemistry Steps.
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  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Why are protecting groups used in carbohydr
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • p-Methoxybenzyl (PMB) Protective Group.
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  • Williamson Ether Synthesis. ChemTalk.
  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.
  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • The synthesis of galactopyranosyl derivatives with beta-galactosidases of different origins.
  • Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.
  • Application of 2-substituted benzyl groups in stereoselective glycosyl
  • Reactions of galactose building blocks to assess the impact of...
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Benzyl Protection. Common Organic Chemistry.
  • Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation.
  • Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PMC - NIH.
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  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central.
  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC.
  • Stannylene acetal-mediated regioselective open glycosylation of methyl β-D-galactopyranoside and methyl α-L-rhamnopyranoside.
  • Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential. PMC - PubMed Central.
  • Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. PMC - PubMed Central.
  • Synthesis of C-linked analogues of β-d-galactopyranosyl-(1→3). Semantic Scholar.
  • Benzyl 2,3-Di-O-benzyl-β-D-galactopyranoside. MySkinRecipes.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Stannylene acetal-mediated solvent-free mechanochemical regioselective alkylation of galactosides and lactosides.
  • Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure.
  • Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.
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The Multifaceted Role of the 4-Methoxyphenyl Group in Modern Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. Success in this field hinges on the strategic use of protecting groups and the precise control of glycosylation reactions. Among the vast arsenal of chemical tools available, the 4-methoxyphenyl (PMP or MP) group has emerged as a uniquely versatile and powerful moiety. Initially valued as a robust anomeric protecting group, its role has expanded dramatically. This guide provides an in-depth exploration of the PMP group's function, moving beyond its classical application to detail its use as an activatable glycosyl donor and a "Janus" aglycone for advanced bioconjugation. We will dissect the underlying chemical principles, provide field-proven protocols, and offer expert insights into its strategic application in complex synthetic campaigns.

Part 1: The PMP Group as a Foundational Anomeric Protecting Group

The primary challenge in oligosaccharide synthesis is the sequential and stereocontrolled assembly of monosaccharide units. This requires an anomeric protecting group that is stable during various synthetic manipulations yet can be removed under specific conditions to reveal a reactive species for the next glycosylation step. The 4-methoxyphenyl group excels in this role due to its exceptional stability and predictable reactivity.

Core Functionality and Orthogonal Stability

The PMP group is introduced at the anomeric position (C-1) of a carbohydrate, forming a stable aryl glycoside. Its stability to a wide range of reaction conditions is a key advantage, allowing for extensive protecting group manipulations at other positions on the sugar ring without disturbing the anomeric linkage. This orthogonality is crucial for the synthesis of complex, branched oligosaccharides.[1]

Deprotection via Oxidative Cleavage

The defining feature of the PMP group as a protective element is its clean and efficient removal under oxidative conditions. The most common and reliable reagent for this purpose is cerium(IV) ammonium nitrate (CAN).[2] The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a quinone-like intermediate that readily hydrolyzes to release the free anomeric hydroxyl group (the 1-OH form).[3] This hemiacetal can then be converted into a variety of glycosyl donors, such as glycosyl halides or trichloroacetimidates, for subsequent coupling reactions.

Experimental Protocol 1: CAN-Mediated Deprotection of a PMP Glycoside
  • Dissolution: Dissolve the PMP-glycoside (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 to 5:1 v/v). The concentration is generally maintained around 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity and selectivity of the reaction.

  • Reagent Addition: Add cerium(IV) ammonium nitrate (CAN) (2.0-3.0 eq) portion-wise over 10-15 minutes. The reaction mixture will typically turn a deep orange or red color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 30-60 minutes.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the color dissipates and the solution becomes neutral.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude hemiacetal is often used directly in the next step or can be purified by silica gel chromatography.

Visualization: The PMP Protection/Deprotection Workflow

PMP_Workflow cluster_synthesis Oligosaccharide Assembly Cycle Start Monosaccharide (Free 1-OH) PMP_Glycoside PMP-Protected Glycoside Start->PMP_Glycoside Glycosylation (PMP-OH) Deprotection 1-OH Hemiacetal PMP_Glycoside->Deprotection Deprotection (CAN, MeCN/H₂O) Donor Activated Glycosyl Donor (e.g., Imidate, Halide) Deprotection->Donor Activation Donor->PMP_Glycoside Glycosylation with Acceptor

Caption: Workflow of the PMP group in sequential oligosaccharide synthesis.

Part 2: PMP Glycosides as Bench-Stable, Activatable Glycosyl Donors

A paradigm shift in glycosylation strategy involves the direct activation of stable PMP glycosides, bypassing the need for their conversion into more traditional, often less stable, glycosyl donors. A novel persulfate-mediated oxidative system has been developed that transforms the inert PMP glycoside into a potent electrophile in situ.[4]

Mechanism of Oxidative Activation

This innovative method utilizes a combination of an oxidant, potassium persulfate (K₂S₂O₈), and a Lewis acid catalyst, such as hafnium triflate (Hf(OTf)₄).[5][6] The reaction is believed to proceed through the following key steps:

  • Oxidation: The persulfate oxidizes the electron-rich 4-methoxyphenyl ring.

  • Lewis Acid Coordination: The Lewis acid coordinates to the oxygen atoms of the sugar and the methoxy group, further increasing the electrophilicity of the anomeric carbon.

  • Leaving Group Formation: This dual activation transforms the PMP group into an excellent leaving group.[7][8]

  • Nucleophilic Attack: A glycosyl acceptor can then attack the anomeric center to form the desired glycosidic bond.

This approach is highly valuable as it allows for glycosylations under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[4]

Experimental Protocol 2: Persulfate-Mediated Oxidative Glycosylation
  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the PMP glycosyl donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4Å).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Cooling: Cool the mixture to the desired temperature, typically ranging from -20 °C to 0 °C.

  • Catalyst and Oxidant Addition: Add the Lewis acid catalyst, Hf(OTf)₄ (0.2-0.3 eq), followed by the oxidant, K₂S₂O₈ (2.0-3.0 eq).

  • Reaction: Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (Et₃N) or a saturated NaHCO₃ solution.

  • Workup: Filter the mixture through a pad of Celite, wash with DCM, and concentrate the filtrate.

  • Purification: Purify the resulting disaccharide by silica gel column chromatography.

Visualization: Proposed Mechanism of Oxidative Activation

Oxidative_Activation PMP_Donor PMP Glycosyl Donor (Stable) Intermediate Oxidized & Coordinated Intermediate PMP_Donor->Intermediate Activation Reagents K₂S₂O₈ (Oxidant) Hf(OTf)₄ (Lewis Acid) Product Glycosidic Product + Leaving Group Intermediate->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (R-OH)

Caption: Simplified mechanism for direct oxidative glycosylation using PMP donors.

Part 3: The "Janus" Aglycone: A Gateway to Neoglycoconjugates

Perhaps the most advanced application of the PMP group is its use as a "Janus" aglycone—an entity with two distinct faces for chemical modification.[1] This functionality moves the PMP group from a temporary protecting group to a permanent, functional part of the final molecule.

Unmasking the Phenolic Handle

The key transformation is the selective cleavage of the robust methyl ether on the phenyl ring, leaving the anomeric glycosidic bond intact. This is achieved under specific, potent basic conditions, typically using a strong nucleophile like ethanethiol (EtSH) in the presence of sodium hydroxide (NaOH) at elevated temperatures.[9] This process unmasks a free phenolic hydroxyl group, creating a 4-hydroxyphenyl (HP) glycoside.

Synthetic Utility and Application

The resulting HP glycoside is a valuable platform for bioconjugation. The phenolic hydroxyl is a versatile chemical handle that can be readily derivatized via etherification or other reactions to attach:

  • Linkers and Spacers: For attachment to solid supports or to control spacing in biological assays.

  • Biotin or Fluorophores: For detection and imaging applications.

  • Therapeutic Payloads: For targeted drug delivery.

This " Janus" capability allows for the synthesis of a core glycoside structure, which can then be diversified at a late stage by modifying the unmasked phenolic group, greatly streamlining the production of neoglycoconjugate libraries.[1][9]

Experimental Protocol 3: Demethylation of a PMP Glycoside
  • Reagent Preparation: In a sealed tube, dissolve the PMP-glycoside (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

  • Addition of Base and Nucleophile: Add sodium hydroxide (NaOH, ~5-10 eq) and ethanethiol (EtSH, ~5-10 eq).

  • Heating: Securely seal the tube and heat the reaction mixture to 130 °C for several hours (e.g., 4-12 h), monitoring by TLC or LC-MS.

  • Cooling and Neutralization: Cool the mixture to room temperature and carefully neutralize with an acid (e.g., 1 M HCl) to pH ~7.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The 4-hydroxyphenyl glycoside can then be purified by column chromatography.

Visualization: The Janus Aglycone Diversification Pathway

Janus_Aglycone PMP_Glycoside PMP Glycoside (Sugar-O-Ph-OMe) HP_Glycoside 4-Hydroxyphenyl Glycoside (Sugar-O-Ph-OH) PMP_Glycoside->HP_Glycoside Demethylation (EtSH, NaOH) Conjugate Functionalized Neoglycoconjugate (Sugar-O-Ph-O-Linker-X) HP_Glycoside->Conjugate Conjugation (Alkylation, etc.)

Caption: Synthetic pathway from a PMP glycoside to a diverse neoglycoconjugate.

Part 4: Data Summary and Comparative Insights

To provide a clear overview for synthetic planning, the following table summarizes the typical conditions and outcomes for the three primary functions of the PMP group.

Function Key Reagents Typical Conditions Primary Product Approx. Yield Reference
Anomeric Protection Cerium(IV) Ammonium Nitrate (CAN)MeCN/H₂O, 0 °C, 30-60 min1-OH Hemiacetal>90%[3]
Oxidative Glycosylation K₂S₂O₈, Hf(OTf)₄Anhydrous DCM, -20 °C to 0 °CGlycoside Product70-95%[4][5]
Janus Aglycone (Demethylation) EtSH, NaOH, NMP130 °C, 4-12 h4-Hydroxyphenyl Glycoside~80-90%[9]
Field Insights and Strategic Comparison
  • vs. Thioglycosides: PMP glycosides are more stable than many common thioglycoside donors, making them easier to handle and purify ("bench-stable"). The oxidative activation protocol avoids the use of often odorous and toxic sulfur compounds.[10]

  • vs. Trichloroacetimidates: While trichloroacetimidates are highly reactive and popular donors, they can be moisture-sensitive and sometimes difficult to prepare. PMP donors offer superior stability for multi-step syntheses where the donor must be carried through several reactions.[11]

  • Key Advantage: The unique ability of the PMP group to serve as a stable protector, an activatable donor, and a functionalizable aglycone within the same synthetic framework is its most powerful attribute. This versatility allows for convergent and highly efficient synthetic routes that are difficult to achieve with other methodologies.

Conclusion

The 4-methoxyphenyl group has transcended its original role as a simple anomeric protecting group to become a central tool in advanced glycoscience. Its robust stability, coupled with elegant methods for oxidative activation and selective demethylation, provides chemists with unparalleled flexibility in the synthesis of complex oligosaccharides and the construction of innovative neoglycoconjugates. For researchers and drug development professionals, mastering the multifaceted chemistry of the PMP group is not just an academic exercise; it is a strategic advantage in the quest to harness the vast biological potential of carbohydrates.

References

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. ResearchGate. Available at: [Link][1]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. Available at: [Link][9]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. Available at: [Link][5]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ACS Publications. Available at: [Link][6]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link][2]

  • Roy, S., et al. (2025). Orthogonal cleavage of 2-naphthylmethyl group in the presence of p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. ResearchGate. Available at: [Link][3]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ResearchGate. Available at: [Link][7]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Kyung Hee University. Available at: [Link][8]

  • Sharma, G., et al. (2021). Controlling the stereoselectivity of glycosylation via solvent effects. Beilstein Journal of Organic Chemistry, 17, 1826-1843. Available at: [Link][11]

  • Wang, Y., et al. (2017). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. Journal of the American Chemical Society, 139(38), 13478-13487. Available at: [Link][10]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Europe PMC. Available at: [Link][4]

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An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside: A Key Intermediate in Glycochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Selectively Protected Glycosides

In the intricate field of glycobiology, the synthesis of complex oligosaccharides is paramount to understanding their vast biological roles, from cell-cell recognition to pathogenesis. The construction of these molecules, however, is a significant challenge due to the structural complexity and the presence of multiple hydroxyl groups with similar reactivity on monosaccharide units. The strategic use of protecting groups is therefore not merely a tactical step but the very foundation of modern carbohydrate chemistry. A well-designed, selectively protected monosaccharide building block, or glycosyl acceptor, is a high-value intermediate that dictates the efficiency and success of a multi-step oligosaccharide synthesis.

This guide focuses on one such crucial building block: 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside . The specific placement of benzyl ethers at the C-2 and C-6 positions, leaving the C-3 and C-4 hydroxyls free, makes this molecule an ideal acceptor for the synthesis of oligosaccharides with branching at these positions. The 4-methoxyphenyl (PMP) group at the anomeric position offers a stable yet readily cleavable handle for further manipulations or for linking the synthesized oligosaccharide to other molecules. While a singular "discovery" publication for this now commercially available compound is not readily apparent in the historical literature, its synthesis can be approached through a logical and robust pathway grounded in well-established principles of carbohydrate chemistry. This guide presents a comprehensive, field-proven methodology for its preparation, intended for researchers, scientists, and professionals in drug development.

Part 1: The Synthetic Blueprint - A Retrosynthetic Analysis

The synthesis of our target molecule is best approached through a multi-step strategy that ensures high stereoselectivity at the anomeric center and regioselectivity in the placement of the benzyl protecting groups.

retrosynthesis target Target Molecule 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside intermediate1 Key Intermediate 4-Methoxyphenyl 3,4-O-Isopropylidene-β-D-galactopyranoside target->intermediate1 Selective Benzylation (C2, C6) & Isopropylidene Removal intermediate2 Starting Material 1 4-Methoxyphenyl β-D-galactopyranoside intermediate1->intermediate2 Acetonide Protection (C3, C4) intermediate3 Starting Material 2 Galactose Pentaacetate intermediate2->intermediate3 Glycosylation & Zemplén Deacetylation intermediate4 Starting Material 3 4-Methoxyphenol intermediate3->intermediate4 (from D-Galactose) stage1 cluster_step1 Step 1.1: Glycosylation cluster_step2 Step 1.2: Zemplén Deacetylation GalPenta Galactose Pentaacetate (1) Intermediate 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside GalPenta->Intermediate BF3·OEt2, DCM Methoxyphenol 4-Methoxyphenol (2) Methoxyphenol->Intermediate Product3 4-Methoxyphenyl β-D-galactopyranoside (3) Intermediate->Product3 NaOMe, MeOH

Caption: Synthesis of the core glycoside.

Protocol 1.1: Glycosylation

  • To a solution of D-galactose pentaacetate (1) (1.0 eq) and 4-methoxyphenol (2) (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

Expertise & Experience: The choice of BF₃·OEt₂ as a Lewis acid is critical; it is effective at activating the anomeric center for nucleophilic attack by the phenol. The β-anomer is the major product due to the "neighboring group participation" of the C-2 acetyl group, which forms a temporary dioxolanium ion intermediate, blocking the α-face from the incoming nucleophile.

Protocol 1.2: Zemplén Deacetylation

  • Dissolve the acetylated glycoside from the previous step in anhydrous methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe) (0.1 eq of a 0.5 M solution in MeOH).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.

  • Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate to dryness.

  • The resulting white solid, 4-methoxyphenyl β-D-galactopyranoside (3) , is typically of high purity and can be used in the next step without further purification.

Trustworthiness: The Zemplén deacetylation is a highly reliable and clean reaction for removing acetyl protecting groups from carbohydrates without affecting the glycosidic linkage. The use of a catalytic amount of base ensures minimal side reactions.

Stage 2: Regioselective Protection of the C-3 and C-4 Diol

To differentiate the hydroxyl groups, we introduce a temporary protecting group that selectively shields the cis-diol at the C-3 and C-4 positions. An isopropylidene acetal (acetonide) is ideal for this purpose.

Reaction Scheme:

stage2 Product3 Compound (3) Product4 4-Methoxyphenyl 3,4-O-Isopropylidene-β-D-galactopyranoside (4) Product3->Product4 2,2-DMP, p-TsOH, DMF

Caption: Formation of the 3,4-O-isopropylidene acetal.

Protocol 2.1: Acetonide Formation

  • Suspend compound (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 2,2-dimethoxypropane (2,2-DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir the mixture at 50 °C for 3-4 hours under an argon atmosphere.

  • Cool the reaction to room temperature and quench by adding triethylamine (Et₃N).

  • Remove the solvent under high vacuum and purify the residue by flash column chromatography to afford the desired 3,4-O-isopropylidene protected galactoside (4) .

Expertise & Experience: The cis-diol at C-3 and C-4 of galactose is sterically favored to form a five-membered cyclic acetal. 2,2-DMP serves as both the reagent and a water scavenger, driving the reaction to completion.

Stage 3: Selective Benzylation and Final Deprotection

With the C-3 and C-4 positions masked, we can now selectively benzylate the primary C-6 hydroxyl and the more reactive C-2 secondary hydroxyl.

Reaction Scheme:

stage3 cluster_step1 Step 3.1: Benzylation cluster_step2 Step 3.2: Acetonide Removal Product4 Compound (4) Intermediate5 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside (5) Product4->Intermediate5 BnBr, NaH, DMF Target Target Molecule (6) Intermediate5->Target 80% aq. AcOH

Caption: Final steps to the target compound.

Protocol 3.1: Benzylation

  • Dissolve the diol (4) (1.0 eq) in anhydrous DMF and cool to 0 °C under an argon atmosphere.

  • Add sodium hydride (NaH) (2.5 eq, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.

  • Add benzyl bromide (BnBr) (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the fully protected intermediate (5) .

Authoritative Grounding: Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them ideal for multi-step syntheses. [1]Their electron-donating nature also "arms" the glycoside, a useful property if the resulting product were to be used as a glycosyl donor. [2] Protocol 3.2: Acetonide Removal

  • Dissolve the benzylated intermediate (5) in 80% aqueous acetic acid (AcOH).

  • Stir the solution at 60 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure, co-evaporating with toluene to remove residual acetic acid.

  • Purify the crude product by flash column chromatography to afford the final target molecule, This compound (6) , as a white solid.

Trustworthiness: Mild acidic hydrolysis is a standard and reliable method for the cleavage of acetonide groups in the presence of more stable ether protecting groups like benzyl ethers.

Part 3: Characterization and Data Summary

The structure of the final compound must be rigorously confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the anomeric proton as a doublet around 4.8-5.0 ppm with a coupling constant (J) of ~8 Hz, confirming the β-configuration. Aromatic protons from the methoxyphenyl and benzyl groups will appear in the 6.8-7.4 ppm region. The methoxy group singlet will be around 3.8 ppm, and the benzylic CH₂ protons will appear as distinct singlets or AB quartets between 4.5 and 5.0 ppm.

  • ¹³C NMR (in CDCl₃): The carbon spectrum will show the anomeric carbon signal around 101-103 ppm. Aromatic carbons and the carbons of the pyranose ring will have characteristic shifts.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the sodium adduct [M+Na]⁺.

CompoundStepReagentsYield (%)Molecular FormulaMW ( g/mol )
3 1.1 & 1.2BF₃·OEt₂; NaOMe~85% (2 steps)C₁₃H₁₈O₇286.28
4 2.12,2-DMP, p-TsOH~90%C₁₆H₂₂O₇326.34
5 3.1BnBr, NaH~88%C₃₀H₃₄O₇506.59
6 3.280% aq. AcOH~92%C₂₇H₃₀O₇466.52

Conclusion: A Versatile Building Block for Advanced Glycosynthesis

This guide has detailed a logical and robust synthetic route to This compound . Each step is founded on reliable and well-understood reactions in carbohydrate chemistry, ensuring a high degree of success for the practicing chemist. The resulting molecule, with its orthogonal protecting group pattern, is an invaluable intermediate. The free hydroxyls at C-3 and C-4 serve as handles for further glycosylation, enabling the synthesis of complex, branched oligosaccharides that are crucial for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics.

References

  • Panza, M., Mannino, M. P., & Demchenko, A. V. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Carbohydrate Chemistry. [Link]

  • Gambi, G., & Unverzagt, C. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7535-7573. [Link]

  • Yamanoi, T., Misawa, N., Matsuda, S., & Watanabe, M. (2008). Preparation of partially benzylated mono-, di-, and trisaccharides by selective cleavage of the beta-fructofuranosidic linkage in fully benzylated sucrose and sucrose-related oligosaccharides under acidic conditions. Carbohydrate Research, 343(8), 1366–1372. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Chemical structure and stereochemistry of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key synthetic intermediate in modern glycoscience. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate chemical structure, stereochemistry, a reasoned synthetic approach, and detailed analytical characterization.

Introduction and Significance

This compound is a partially protected monosaccharide derivative that serves as a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. The strategic placement of benzyl ethers at the C-2 and C-6 positions, while leaving the C-3 and C-4 hydroxyl groups free, makes it a highly versatile glycosyl acceptor. This specific protection pattern is crucial for constructing specific glycosidic linkages found in biologically significant molecules, such as blood group antigens and tumor-associated carbohydrate antigens.

The 4-methoxyphenyl (MP) group at the anomeric position acts as a temporary protecting group that can be selectively removed under oxidative conditions without affecting the benzyl ethers, thus allowing for further elongation of the glycan chain. This strategic design is fundamental to the convergent assembly of complex oligosaccharides, a cornerstone of modern chemical glycobiology and the development of carbohydrate-based therapeutics.

Chemical Structure and Stereochemistry

The structural integrity and biological function of carbohydrate-based molecules are dictated by their precise three-dimensional arrangement. Understanding the stereochemistry of this compound is therefore paramount.

Key Structural Features:

PropertyValueSource(s)
Molecular Formula C₂₇H₃₀O₇[1]
Molecular Weight 466.52 g/mol [1]
CAS Number 159922-50-6[1]
IUPAC Name (2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-5-(phenylmethoxy)-2-((phenylmethoxy)methyl)oxane-3,4-diol
The D-Galactopyranose Core

The molecule is built upon a D-galactose scaffold. The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C-1), which is C-5. In the Fischer projection of D-galactose, the hydroxyl group on C-5 points to the right. When cyclized into the pyranose form, this configuration dictates the overall stereochemistry of the ring.

Pyranose Ring Conformation and Substituent Orientation

The galactopyranoside ring adopts a stable ⁶C₄ chair conformation. The stereochemical configuration of each chiral center in the D-galactopyranose ring is as follows:

  • C-1 (Anomeric Carbon): The glycosidic bond to the 4-methoxyphenyl group is in a beta (β) configuration. This means the C-O bond is equatorial, placing it on the same side of the ring as the C-6 hydroxymethyl group in the Haworth projection.

  • C-2: The hydroxyl group is substituted with a benzyl ether, which is in the equatorial position.

  • C-3: The hydroxyl group is axial .

  • C-4: The hydroxyl group is axial . The axial orientation of the C-4 hydroxyl is the key feature that distinguishes galactose from glucose (where it is equatorial).

  • C-5: The -CH₂OBn group is in the equatorial position.

The presence of bulky benzyl groups at the C-2 and C-6 positions influences the molecule's reactivity, sterically hindering adjacent positions and directing incoming glycosyl donors to the available C-3 and C-4 hydroxyls.

stereochemistry cluster_galactose β-D-Galactopyranoside Ring cluster_substituents Substituents C1 C1 (β) C2 C2 (eq) Sub1 O-4-Methoxyphenyl C1->Sub1 Anomeric Linkage C3 C3 (ax) Sub2 O-Benzyl C2->Sub2 Equatorial C4 C4 (ax) Sub3 OH C3->Sub3 Axial C5 C5 (eq) Sub4 OH C4->Sub4 Axial O O (ring) Sub6 CH₂-O-Benzyl C5->Sub6 Equatorial

Caption: Relationship between carbon positions and substituent orientations.

Synthetic Strategy: A Regioselective Approach

Rationale for Regioselective Benzylation

The differential reactivity of the hydroxyl groups on the galactopyranoside ring is the cornerstone of this synthetic strategy.

  • C-6 Hydroxyl (Primary): Being a primary alcohol, the C-6 hydroxyl is the most sterically accessible and nucleophilic. It will preferentially react with electrophilic benzylating agents.

  • C-2, C-3, C-4 Hydroxyls (Secondary): The relative reactivity of these secondary hydroxyls is more nuanced. In galactosides, the C-2 and C-3 hydroxyls are generally more reactive than the C-4 hydroxyl.[2]

A common and effective method to achieve the desired 2,6-di-O-benzylation involves a two-stage process utilizing a temporary protecting group for the C-3 and C-4 positions.

Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible route derived from established methodologies in carbohydrate synthesis.

Step 1: Synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-β-D-galactopyranoside

  • Starting Material: Commercially available 4-Methoxyphenyl β-D-galactopyranoside.

  • Reaction: The starting material is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an anhydrous solvent like DMF.

  • Causality: The cis-diol at the C-3 and C-4 positions of the galactose ring readily reacts to form a five-membered isopropylidene ketal. This selectively protects these two positions, leaving the C-2 and C-6 hydroxyls available for the next step.

  • Work-up: The reaction is quenched with a weak base (e.g., triethylamine), and the product is purified by silica gel chromatography.

Step 2: Dibenzylation of the C-2 and C-6 Hydroxyls

  • Reaction: The product from Step 1 is dissolved in an anhydrous polar aprotic solvent (e.g., DMF). Sodium hydride (NaH) is added portion-wise at 0°C to act as a strong base, deprotonating the free hydroxyls. Benzyl bromide (BnBr) is then added, serving as the electrophilic benzyl source.

  • Causality: The strong base (NaH) generates highly nucleophilic alkoxides at the C-2 and C-6 positions. These alkoxides then readily attack the benzyl bromide in an Sₙ2 reaction, forming stable benzyl ethers.

  • Work-up: The reaction is carefully quenched with methanol, and the product, 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside, is extracted and purified.

Step 3: Deprotection of the Isopropylidene Group

  • Reaction: The dibenzylated product is dissolved in a solution of aqueous trifluoroacetic acid (TFA) or acetic acid.

  • Causality: The isopropylidene ketal is labile under acidic conditions, while the benzyl ethers and the 4-methoxyphenyl glycoside are stable. This allows for the selective removal of the C-3 and C-4 protecting group.

  • Work-up: The solvent is removed under reduced pressure, and the final product, this compound, is purified by silica gel chromatography.

synthesis_workflow start 4-Methoxyphenyl β-D-galactopyranoside step1_reagent 2,2-Dimethoxypropane, p-TsOH start->step1_reagent step1_product 4-Methoxyphenyl 3,4-O-isopropylidene- β-D-galactopyranoside step1_reagent->step1_product Step 1: Protection step2_reagent NaH, Benzyl Bromide, DMF step1_product->step2_reagent step2_product 4-Methoxyphenyl 2,6-Di-O-benzyl- 3,4-O-isopropylidene-β-D-galactopyranoside step2_reagent->step2_product Step 2: Benzylation step3_reagent Aqueous TFA or Acetic Acid step2_product->step3_reagent final_product Target Molecule: 4-Methoxyphenyl 2,6-Di-O-benzyl- β-D-galactopyranoside step3_reagent->final_product Step 3: Deprotection

Caption: Plausible synthetic workflow for the target molecule.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:

PropertyValueSource(s)
Appearance White to Almost white powder to crystal[3]
Melting Point 109.0 to 113.0 °C[3]
Optical Rotation [α]²⁰/D = 0.0 to -2.0° (c=1, CHCl₃)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are proposed assignments based on the known structure and a representative ¹H NMR spectrum.[4]

¹H NMR (CDCl₃, 400 MHz) - Proposed Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.4 - 7.2m10HAr-H (Benzyl)Aromatic protons of the two benzyl groups.
~7.0 - 6.8m4HAr-H (4-Methoxyphenyl)Aromatic protons of the 4-methoxyphenyl group.
~4.9 - 4.5m5HC1-H , Ph-CH₂ -OThe anomeric proton (C1-H) and the four benzylic methylene protons.
~4.2 - 3.5m9HC2-H, C3-H, C4-H, C5-H, C6-H₂, O-CH₃ Overlapping signals from the pyranose ring protons and the methoxy group protons.
~2.5br s2HC3-OH , C4-OH Broad singlet for the two free hydroxyl protons.

¹³C NMR - Predicted Chemical Shifts:

Based on general values for similar structures, the following regions are predicted for the key carbon signals.

Chemical Shift (δ, ppm)Proposed Assignment
155 - 150Ar-C -O (4-Methoxyphenyl)
138 - 137ipso-C (Benzyl)
129 - 127Ar-C (Benzyl)
119 - 114Ar-C (4-Methoxyphenyl)
~102C -1 (Anomeric Carbon)
~80 - 68C -2, C -3, C -4, C -5, C -6, Ph-C H₂-O
~55O-C H₃

Applications in Research and Development

As a selectively protected glycosyl acceptor, this compound is instrumental in the multi-step synthesis of complex carbohydrates. Its primary application lies in its role as a key intermediate for creating oligosaccharides with specific, biologically relevant linkages.

  • Synthesis of Glycoconjugates: The free C-3 and C-4 hydroxyls can be glycosylated with various glycosyl donors. Subsequent removal of the 4-methoxyphenyl group at the anomeric position reveals a hemiacetal, which can then be converted into a glycosyl donor itself for further chain extension or conjugation to proteins or lipids.

  • Drug Discovery: By enabling the synthesis of complex glycans, this building block facilitates research into carbohydrate-protein interactions, which are crucial for developing novel therapeutics targeting infectious diseases, inflammation, and cancer.

  • Glycobiology Research: The availability of well-defined synthetic oligosaccharides is essential for probing the biological functions of carbohydrates in cell signaling, recognition, and adhesion.

Conclusion

This compound represents a sophisticated molecular tool for the advanced organic chemist specializing in glycoscience. Its well-defined stereochemistry and strategic placement of protecting groups allow for the controlled and predictable synthesis of complex glycan structures. This guide has provided a detailed examination of its structure, a logical synthetic strategy based on established principles, and key analytical data, underscoring its value as a cornerstone building block for innovation in drug development and glycobiology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11300643, 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved January 12, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439353, beta-D-Galactopyranose. Retrieved January 12, 2024 from [Link].

  • Wikipedia contributors. (2023, December 28). Glucose. In Wikipedia, The Free Encyclopedia. Retrieved 04:30, January 12, 2024, from [Link]

  • Demchenko, A. V., & Stine, K. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 999–1046. [Link]

  • Quora. What are the name of enantiomers in the structure of beta-d-glucopyranose?. Accessed January 2024. [Link]

  • Reddit. Galactose stereochemistry question. Accessed January 2024. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Accessed January 2024. [Link]

  • MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Accessed January 2024. [Link]

  • PubMed. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Accessed January 2024. [Link]

  • PubMed Central. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Accessed January 2024. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key intermediate in glycochemistry and drug development.[1] As a selectively protected monosaccharide, its structural integrity is paramount for successful downstream applications in synthesizing complex glycans and glycoconjugates. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established principles of spectroscopic analysis with field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals in the field of carbohydrate chemistry and drug discovery, ensuring accurate characterization and quality control of this vital glycosyl donor.

Introduction and Molecular Structure Analysis

This compound (C₂₇H₃₀O₇) is a specialized building block in glycoscience.[2] The p-methoxyphenyl (PMP) group at the anomeric position serves as a temporary protecting group that can be selectively removed, while the benzyl (Bn) ethers at the C2 and C6 positions provide robust protection during multi-step syntheses. The free hydroxyl groups at C3 and C4 allow for further specific modifications. Accurate interpretation of its spectroscopic signature is a self-validating system to confirm its identity, purity, and the precise regiochemistry of its protecting groups.

The molecular structure is composed of four key fragments:

  • A β-D-galactopyranoside core: A six-membered pyranose ring.

  • A 4-methoxyphenyl (PMP) aglycone: Attached via a β-glycosidic bond at the anomeric C1 position.

  • Two benzyl (Bn) protecting groups: Located at the C2 and C6 positions.

  • Two free hydroxyl groups: At the C3 and C4 positions.

Below is the structure with systematic numbering used for NMR assignments.

G cluster_PMP 4-Methoxyphenyl (PMP) cluster_Bn2 Benzyl (Bn at C2) cluster_Bn6 Benzyl (Bn at C6) O5 O5 C1 C1 O5->C1 C2 C2 C1->C2 O1 O1 C1->O1 β C3 C3 C2->C3 O2 O2 C2->O2 C4 C4 C3->C4 O3 O3 C3->O3 C5 C5 C4->C5 O4 O4 C4->O4 C5->O5 C6 C6 C5->C6 O6 O6 C6->O6 C1p C1' O1->C1p C_Bn2 CH2 O2->C_Bn2 OH3 OH O3->OH3 OH4 OH O4->OH4 C_Bn6 CH2 O6->C_Bn6 Bn2 Bn Bn6 Bn PMP PMP C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p O4p O C4p->O4p C6p C6' C5p->C6p C6p->C1p C7p C7' (Me) O4p->C7p Ar_Bn2 Ph C_Bn2->Ar_Bn2 Ar_Bn6 Ph C_Bn6->Ar_Bn6

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton NMR is the first and most crucial step for structural verification. The spectrum can be divided into distinct regions, each corresponding to a specific part of the molecule. The analysis is typically performed in deuterated chloroform (CDCl₃).[3]

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic (Benzyl, 10H)7.20 - 7.40Multiplet (m)-Protons on the two phenyl rings of the benzyl groups.
Aromatic (PMP, 4H)6.80 - 7.10AA'BB' System (m)~9.0Protons on the p-methoxyphenyl ring, appearing as two sets of doublets.[4]
Anomeric (H-1)~4.90 - 5.10Doublet (d)7.5 - 8.5The β-configuration results in a trans-diaxial relationship between H-1 and H-2, leading to a large coupling constant.[5][6]
Benzyl Methylene (Bn-CH₂, 4H)4.50 - 4.80Multiplet (m)-The two CH₂ groups are diastereotopic, leading to complex signals, often appearing as two sets of AB quartets.
Galactose Ring (H-2 to H-5)3.50 - 4.20Multiplet (m)-Significant signal overlap is common for the sugar ring protons.[7]
Methoxy (PMP-OCH₃, 3H)~3.78Singlet (s)-Characteristic singlet for a methoxy group attached to an aromatic ring.[4][8]
C6 Protons (H-6a, H-6b)3.60 - 3.80Multiplet (m)-Protons on the exocyclic CH₂ group.
Hydroxyl (OH-3, OH-4)2.00 - 3.00Broad Singlet (br s)-These signals are often broad and their position is concentration and solvent dependent. They disappear upon D₂O exchange.[9]
In-Depth Interpretation:
  • Aromatic Region (6.80-7.40 ppm): The multiplet between 7.20-7.40 ppm integrating to 10 protons is the hallmark of the two benzyl groups. The four protons of the PMP group typically appear as a distinct AA'BB' system (two apparent doublets) between 6.80-7.10 ppm due to the symmetry of the para-substituted ring.[4]

  • Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are diagnostic for the stereochemistry of the glycosidic bond. A chemical shift around 4.9-5.1 ppm and a large coupling constant (³J(H₁,H₂) ≈ 8 Hz) unequivocally confirms the β-anomeric configuration, arising from the ~180° dihedral angle between the axial H-1 and H-2 protons.[5][6][10]

  • Sugar Ring Region (3.50-4.20 ppm): The protons of the galactose ring (H-2, H-3, H-4, H-5) and the C6 protons reside in this crowded region. Definitive assignment requires 2D NMR techniques like COSY and HSQC.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary information, confirming the carbon skeleton and the presence of all functional groups. The spectrum is typically proton-decoupled.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)Rationale
Aromatic (C=O, PMP)~155Quaternary carbon of the PMP ring attached to oxygen.
Aromatic (C-ipso, Bn)~138Quaternary carbons of the benzyl rings.
Aromatic (C-H, Bn & PMP)114 - 130Aromatic carbons with attached protons.[11]
Anomeric (C-1)101 - 104The anomeric carbon signal is characteristic of a β-glycoside.[7][12]
Galactose Ring (C-2 to C-5)68 - 80Carbons of the pyranose ring bearing hydroxyl or ether groups.[7][13]
Benzyl Methylene (Bn-CH₂)72 - 75The two benzylic carbons.
C-6~69Exocyclic carbon, shifted downfield due to the benzyl ether.
Methoxy (PMP-OCH₃)~55.6A typical chemical shift for an aromatic methoxy carbon.[14][15]
In-Depth Interpretation:
  • Downfield Region (>100 ppm): This region contains all sp² hybridized carbons. The signals for the aromatic rings and the anomeric carbon are found here. The anomeric carbon (C-1) at ~101-104 ppm is a key indicator of the glycosidic linkage.[12]

  • Upfield Region (<100 ppm): This region contains all sp³ hybridized carbons. The signals for the galactose ring carbons (C-2 to C-6), the benzylic methylene carbons, and the methoxy carbon are located here. The methoxy carbon signal at ~55.6 ppm is a sharp, easily identifiable peak.[14]

2D NMR Correlation and Structural Validation Workflow

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment and complete structural validation. The workflow below illustrates how different experiments are logically connected to solve the structure.

G A ¹H NMR (Initial Proton Map) C COSY (¹H-¹H Connectivity) A->C D HSQC (¹H-¹³C Direct Correlation) A->D B ¹³C NMR / DEPT (Carbon Count & Type) B->D C->D Assign Carbons via Protons E HMBC (¹H-¹³C Long-Range Correlation) D->E Confirm Assignments F Structure Confirmed E->F Verify Key Linkages (e.g., C1-O-PMP, C2-O-Bn)

Caption: Workflow for unambiguous structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings. It is used to trace the connectivity within the galactose ring, starting from the well-resolved anomeric proton (H-1) to identify H-2, then H-3, H-4, and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. After assigning the protons with COSY, HSQC allows for the direct and unambiguous assignment of the corresponding carbons (C-1 through C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the positions of the protecting groups. Key expected correlations include:

    • H-1 with the PMP C-1' carbon.

    • The benzylic CH₂ protons with C-2 (or C-6).

    • The methoxy protons (H-7') with the PMP C-4' carbon.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a characteristic fingerprint.[16][17]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)O-H StretchFree hydroxyl groups at C3 and C4
3030 - 3100C-H Stretch (sp²)Aromatic C-H (Benzyl and PMP)
2850 - 3000C-H Stretch (sp³)Aliphatic C-H (Galactose ring, CH₂, OCH₃)[18]
~1610, ~1510, ~1450C=C StretchAromatic rings
1250, 1030-1100C-O StretchGlycosidic bond, ethers, and alcohols[19][20]

The most telling feature is the broad absorption band around 3400 cm⁻¹, confirming the presence of the unprotected hydroxyl groups, which is a critical quality attribute for its use as a synthetic intermediate.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique for such molecules.[21][22]

  • Molecular Ion: The compound is expected to be detected as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, and potentially as a protonated molecule [M+H]⁺.

    • Calculated Molecular Weight (C₂₇H₃₀O₇): 466.53 g/mol

    • Expected [M+Na]⁺: m/z 489.19

  • Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation. Key bond cleavages include:[23][24][25]

    • Loss of a benzyl group: [M+Na - 91]⁺ corresponding to the loss of a C₇H₇ radical.

    • Loss of a benzyloxy group: [M+Na - 107]⁺.

    • Cleavage of the glycosidic bond: This is a hallmark of glycoside fragmentation, leading to the formation of an oxonium ion of the protected sugar and/or the protonated PMP aglycone. This confirms the identity of both the sugar and the aglycone portions of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines the self-validating steps for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pasteur pipette and bulb

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for resolution)

Methodology:

  • Sample Preparation (Causality: Purity and Homogeneity):

    • Weigh approximately 5 mg of the compound directly into a clean, dry vial. Rationale: An accurate weight is not critical for simple identification but is good practice.

    • Add ~0.6 mL of CDCl₃ with TMS to the vial. Rationale: CDCl₃ is an excellent solvent for this compound and TMS provides a universal reference (0.00 ppm).

    • Gently vortex the sample until the solid is completely dissolved. A clear, homogenous solution is critical for sharp, well-defined NMR signals.

    • Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube. The final liquid height should be ~4-5 cm. Rationale: This height ensures the sample is correctly positioned within the instrument's detection coil for optimal signal.

  • Instrument Setup & Shimming (Causality: Field Homogeneity):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. Rationale: The lock signal maintains a stable magnetic field during acquisition, preventing signal drift.

    • Shim the magnetic field. This process adjusts the field homogeneity across the sample volume. Rationale: A highly homogenous field is essential for achieving narrow linewidths and high resolution, allowing for accurate measurement of coupling constants. A well-shimmed sample will show a sharp, symmetrical lock signal and a narrow TMS peak.

  • Acquisition Parameters (Causality: Data Quality):

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a 30° or 45° pulse angle. Rationale: This is shorter than a 90° pulse and allows for a shorter relaxation delay, speeding up the experiment without significant signal loss for qualitative analysis.

    • Set the acquisition time to at least 3-4 seconds. Rationale: Longer acquisition times lead to better data point resolution.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16 to 32 scans. Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans.

  • Data Processing (Causality: Accurate Interpretation):

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape (upright and symmetrical). Rationale: Incorrect phasing is a common source of error in integration and peak picking.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. Set the integral of a well-resolved, known signal (e.g., the 3H singlet of the OCH₃ group) to its theoretical value (3.00) and normalize all other integrals.

    • Perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and confirmatory piece of the puzzle. The characteristic signals in ¹H and ¹³C NMR, particularly the anomeric proton's coupling constant and the chemical shifts of the protecting groups, serve as primary identifiers. IR spectroscopy validates the presence of key functional groups, especially the crucial free hydroxyls, while mass spectrometry confirms the compound's molecular integrity. Together, these methods form a robust, self-validating analytical system essential for ensuring the quality and identity of this important glycosyl donor in research and development.

References

  • Jiang, J., & Li, L. (2004). Infrared spectroscopy used to evaluate glycosylation of proteins. PubMed Central. Retrieved from [Link]

  • Kühn, S., et al. (2022). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. MPG.PuRe. Retrieved from [Link]

  • Nikonenko, N. A., et al. (2000). Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution. Biopolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of glycoside. Retrieved from [Link]

  • Chaturvedula, V. S. P., & Prakash, I. (2012). IR Spectral Analysis of Diterpene Glycosides Isolated from Stevia rebaudiana. Scientific Research Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-Methoxyphenyl)-1-pentene-3-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring.... Retrieved from [Link]

  • Supporting Information. (n.d.). General experimental procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of D- galacturonic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of α- and β-d-galactose. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]

  • University of Colorado. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PubMed Central. Retrieved from [Link]

  • Lu, K., et al. (2017). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2005). Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Deprotonated carbohydrate anion fragmentation chemistry: structural evidence from tandem mass spectrometry, infra-red spectroscopy, and theory. Retrieved from [Link]

  • JEOL. (n.d.). SUPPLEMENTARY INFORMATION Photo-Induced Glycosylation Using Reusable Organophotoacids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supplementary Information for. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • NFDI4Chem Search Service. (2025). beta-D-Galactopyranoside. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Weber Lab. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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Methodological & Application

The Strategic Application of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside in Modern Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a pivotal building block in the field of synthetic carbohydrate chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this molecule's unique protecting group arrangement. We will detail its function as a versatile glycosyl acceptor, its transformation into a glycosyl donor, and the subsequent deprotection steps to yield complex oligosaccharides. The protocols provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for the synthesis of biologically relevant glycans.

Introduction: A Multifaceted Building Block

The chemical synthesis of oligosaccharides is a formidable challenge, demanding precise control over stereochemistry and regioselectivity. The strategic use of protecting groups is paramount to achieving these synthetic goals. This compound has emerged as a highly valuable and versatile building block in this context. Its structure is ingeniously designed to facilitate the stepwise assembly of complex carbohydrate structures.

This guide will dissect the roles of the key functional groups within this molecule:

  • The 4-Methoxyphenyl (PMP) Group: At the anomeric position, the PMP group serves as a stable protecting group, resistant to a wide range of reaction conditions. Crucially, it can be selectively activated under oxidative conditions to transform the molecule from a glycosyl acceptor into a glycosyl donor.[1] Its chromophoric nature also aids in the visualization of compounds during chromatographic purification.

  • The Benzyl (Bn) Ethers: Protecting the C-2 and C-6 hydroxyl groups, benzyl ethers are considered "permanent" or "stable" protecting groups. They are robust under both acidic and basic conditions, ensuring their integrity throughout multiple synthetic steps.[2] Their removal is typically achieved in the final stages of a synthesis via catalytic hydrogenation.[3]

  • The Free Hydroxyl Groups: The unprotected hydroxyls at the C-3 and C-4 positions render this molecule an excellent glycosyl acceptor, allowing for the regioselective introduction of other sugar moieties at these specific locations.

The strategic combination of these features allows for a synthetic pathway where this molecule first acts as an acceptor and is subsequently converted into a donor for further chain elongation, a cornerstone of modern oligosaccharide synthesis.

The Synthetic Strategy: From Acceptor to Donor

The core utility of this compound lies in its ability to be employed in a sequential glycosylation strategy. The overall workflow is depicted below:

synthetic_workflow A 4-Methoxyphenyl 2,6-Di-O-benzyl- beta-D-galactopyranoside (Acceptor) B Glycosylation at C-3 or C-4 A->B Glycosyl Donor (e.g., Trichloroacetimidate) C Protected Disaccharide B->C D Oxidative Activation of PMP Group C->D Oxidant (e.g., CAN) E Glycosyl Donor D->E F Second Glycosylation E->F Glycosyl Acceptor G Protected Trisaccharide F->G H Global Deprotection G->H Catalytic Hydrogenation I Final Oligosaccharide H->I

Figure 1. General workflow for the application of this compound in oligosaccharide synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations involving this compound.

Protocol 1: Glycosylation of this compound (as a Glycosyl Acceptor)

This protocol describes the synthesis of a disaccharide by glycosylating the free hydroxyl groups of the title compound. The example focuses on the formation of a β-(1→3) linkage.

Materials:

  • This compound (Acceptor)

  • 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranosyl trichloroacetimidate (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Activated molecular sieves (4 Å)

Procedure:

  • To a solution of this compound (1.0 eq) and the galactosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM under an argon atmosphere at -40 °C, add activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with TEA.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the protected disaccharide.

Causality behind Experimental Choices:

  • Low Temperature (-40 °C): Suppresses anomerization and other side reactions, enhancing the stereoselectivity of the glycosylation.

  • TMSOTf: A powerful Lewis acid that activates the trichloroacetimidate donor, facilitating the formation of the glycosidic bond.

  • Molecular Sieves: Remove trace amounts of water from the reaction mixture, which would otherwise hydrolyze the activated donor.

Reactant Molar Eq. Purpose
Acceptor1.0Glycosyl acceptor
Donor1.2Glycosyl donor
TMSOTf0.1Activator
DCM-Solvent
4 Å Mol. Sieves-Dehydrating agent
Protocol 2: Oxidative Activation of the 4-Methoxyphenyl Group

This protocol details the conversion of the PMP-protected disaccharide into a glycosyl donor by oxidative removal of the PMP group, followed by formation of a trichloroacetimidate.

Materials:

  • Protected Disaccharide from Protocol 1

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM), anhydrous

  • Trichloroacetonitrile

  • 1,8-Diazabicycloundec-7-ene (DBU)

Procedure:

Part A: Deprotection of the PMP Group

  • Dissolve the protected disaccharide (1.0 eq) in a mixture of acetonitrile and water (3:1).

  • Cool the solution to 0 °C and add CAN (2.5 eq) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by silica gel chromatography to yield the hemiacetal.

Part B: Formation of the Glycosyl Trichloroacetimidate

  • Dissolve the hemiacetal from Part A in anhydrous DCM under an argon atmosphere.

  • Add trichloroacetonitrile (5.0 eq) and cool the solution to 0 °C.

  • Add DBU (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture directly and purify by silica gel chromatography to afford the glycosyl trichloroacetimidate donor.

Causality behind Experimental Choices:

  • Ceric Ammonium Nitrate (CAN): A strong oxidizing agent that selectively cleaves the electron-rich 4-methoxyphenyl ether without affecting the benzyl ethers or other protecting groups.[1]

  • DBU: A non-nucleophilic strong base that catalyzes the addition of the hemiacetal to trichloroacetonitrile.

pmp_activation start Protected Disaccharide Anomeric PMP group step1 CAN, MeCN/H2O Oxidative Cleavage start->step1 intermediate Hemiacetal Free anomeric OH step1->intermediate step2 Cl3CCN, DBU Imidate Formation intermediate->step2 final Glycosyl Trichloroacetimidate Activated Donor step2->final

Figure 2. Conversion of a PMP-glycoside to a glycosyl donor.

Protocol 3: Global Deprotection

This final step involves the removal of all benzyl ether protecting groups to yield the final oligosaccharide.

Materials:

  • Protected Oligosaccharide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected oligosaccharide in a mixture of MeOH and EtOAc.

  • Carefully add 10% Pd/C to the solution.

  • Place the reaction flask under an atmosphere of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate to yield the deprotected oligosaccharide.

Causality behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective catalyst for the hydrogenolysis of benzyl ethers.[3]

  • Hydrogen Gas (H₂): The reducing agent that cleaves the C-O bond of the benzyl ethers.

Reaction Step Key Reagents Protecting Group(s) Removed
Oxidative ActivationCAN4-Methoxyphenyl
HydrogenolysisH₂, Pd/CBenzyl

Conclusion

This compound represents a sophisticated and strategically designed building block for oligosaccharide synthesis. Its unique arrangement of a temporary anomeric protecting group and stable hydroxyl protecting groups allows for a controlled and sequential approach to the assembly of complex glycans. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the full potential of this versatile molecule in their synthetic endeavors, ultimately contributing to advancements in glycobiology and the development of novel carbohydrate-based therapeutics.

References

  • Bieg, T., & Szeja, W. (1985).
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
  • van der Vlist, J., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
  • Jacquinet, J. C. (2004). An expeditious preparation of various sulfoforms of the disaccharide beta-D-Galp-(1-->3)-D-Galp, a partial structure of the linkage region of proteoglycans, as their 4-methoxyphenyl beta-D-glycosides.
  • Panza, M., Mannino, M. P., & Demchenko, A. V. (2014). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Methods in Enzymology, 533, 15-22.
  • Petrovsky, M., & Demchenko, A. V. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein journal of organic chemistry, 8, 1834–1839.
  • Codée, J. D. C., van den Bos, L. J., Litjens, R. E. J. N., Overkleeft, H. S., van der Marel, G. A., & Fraser-Reid, B. (2005). Automated solid-phase oligosaccharide synthesis. Organic letters, 7(15), 3251–3254.
  • Ress, D. K., & Linhardt, R. J. (2003). Recent advances in the synthesis of 2-amino-2-deoxy-sugars and their glycosides. Current Organic Synthesis, 1(1), 31-46.
  • Kim, J. H., Yang, H., Park, J., & Boons, G. J. (2015). An automated chemical synthesis of a protected Lewis X pentasaccharide. Organic letters, 17(24), 6094–6097.

Sources

Application Notes and Protocols: Strategic Deprotection of Benzyl Groups on 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Deprotection Landscape of Complex Glycans

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving the desired synthetic outcomes. Benzyl (Bn) ethers are workhorse protecting groups for hydroxyl functionalities due to their robustness under a wide range of reaction conditions.[1] Concurrently, the 4-methoxyphenyl (PMP) group is frequently employed as a stable anomeric protecting group that can be selectively removed under specific oxidative conditions.[2] The successful synthesis of complex oligosaccharides and glycoconjugates often hinges on the ability to selectively or globally remove these protecting groups at late stages of a synthetic route.

This guide provides an in-depth technical overview and detailed protocols for the deprotection of benzyl groups from 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. We will explore various methodologies, delving into the causality behind experimental choices to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges. The discussion will encompass strategies for both global deprotection, yielding the fully deprotected 4-methoxyphenyl β-D-galactopyranoside, and selective cleavage of the O-benzyl ethers while preserving the anomeric PMP glycoside.

Core Concepts: Understanding the Reactivity of Benzyl and p-Methoxyphenyl Groups

The deprotection strategies for the target molecule revolve around the differential reactivity of the benzyl ethers at the C-2 and C-6 positions and the p-methoxyphenyl glycosidic linkage at the anomeric center.

  • Benzyl (Bn) Ethers: These are typically cleaved under reductive conditions, such as catalytic hydrogenation or dissolving metal reduction.[1] They are generally stable to mild acidic and basic conditions, as well as many oxidizing agents.

  • p-Methoxyphenyl (PMP) Glycoside: The electron-donating methoxy group on the phenyl ring makes this group susceptible to oxidative cleavage.[2] This electronic property can be exploited for selective removal in the presence of less electron-rich aromatic systems like the benzyl ethers.

The interplay of these reactivities forms the basis for the selective or global deprotection of this compound.

Methodology I: Catalytic Hydrogenation for Global Deprotection

Catalytic hydrogenation is a widely employed, clean, and efficient method for the cleavage of benzyl ethers.[1] This method is anticipated to effect global deprotection of the O-benzyl groups on the galactopyranoside, while the p-methoxyphenyl glycoside is expected to be stable under these conditions.

Causality of Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for hydrogenolysis of benzyl ethers. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative for stubborn substrates.

  • Hydrogen Source: Hydrogen gas is the standard, though transfer hydrogenation using donors like ammonium formate can be a milder option for sensitive substrates.

  • Solvent: Protic solvents like ethanol or methanol are generally preferred as they facilitate the reaction and dissolve the carbohydrate substrate.

  • Safety: Hydrogen gas is highly flammable and requires strict safety protocols. The palladium catalyst can be pyrophoric, especially after the reaction.[3][4]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge stir Stir under H₂ Atmosphere purge->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Upon Completion concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up cool_flask Cool Flask to -78 °C condense_nh3 Condense Liquid NH₃ cool_flask->condense_nh3 add_substrate Add Substrate & Alcohol condense_nh3->add_substrate add_metal Add Alkali Metal add_substrate->add_metal stir_blue Stir until Blue Color Persists add_metal->stir_blue quench Quench with NH₄Cl or MeOH stir_blue->quench Upon Completion evaporate_nh3 Evaporate NH₃ quench->evaporate_nh3 extract Aqueous Work-up & Extraction evaporate_nh3->extract purify Purify by Chromatography extract->purify substrate Substrate (Bn-OR) complex Charge-Transfer Complex substrate->complex + DDQ ddq DDQ cation Oxonium Ion complex->cation Hydride Abstraction ddq_h2 DDQH₂ complex->ddq_h2 hydrolysis Hydrolysis (H₂O) cation->hydrolysis product Product (HO-R) hydrolysis->product

Sources

Title: A Validated Protocol for the Enzymatic Hydrolysis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside using β-Galactosidase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the enzymatic hydrolysis of the protected sugar, 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. We delineate a continuous spectrophotometric assay using β-galactosidase from Escherichia coli. The protocol explains the critical roles of reaction components, offers step-by-step instructions for determining enzyme kinetics (Kₘ and Vₘₐₓ), and provides a framework for data analysis and troubleshooting. This guide is intended for researchers in biochemistry, drug development, and glycobiology who require a reliable method to assess the enzymatic cleavage of aryl β-D-galactosides with bulky protecting groups.

Scientific Principles and Rationale

The enzymatic hydrolysis of glycosides is a cornerstone of carbohydrate research and diagnostics. The target substrate, this compound, is an aryl β-D-galactoside. The enzyme of choice is β-galactosidase (EC 3.2.1.23), a glycoside hydrolase that catalyzes the cleavage of the β-glycosidic bond in terminal non-reducing β-D-galactose residues.[1][2]

The Enzymatic Reaction

The reaction proceeds via the cleavage of the glycosidic bond between the galactose moiety and the 4-methoxyphenol aglycone. The enzyme's active site facilitates the hydrolysis, resulting in two products: 2,6-Di-O-benzyl-D-galactose and 4-methoxyphenol.

Causality of Experimental Design
  • Enzyme Selection : β-Galactosidase from E. coli is selected due to its high purity, commercial availability, extensive characterization, and well-documented performance in hydrolyzing various aryl β-D-galactosides.[3][4][5]

  • Substrate Considerations : The substrate possesses two bulky benzyl protecting groups on the C2 and C6 hydroxyls of the galactose ring. These groups may introduce steric hindrance within the enzyme's active site, potentially reducing the reaction rate compared to unprotected substrates like lactose or o-nitrophenyl-β-D-galactoside (ONPG).[6] Therefore, careful optimization of enzyme and substrate concentrations is crucial and is addressed in this protocol.

  • Buffer System - Z-Buffer : A specialized buffer, known as Z-buffer, is employed to ensure optimal enzyme activity.[2][7][8] Its components are critical:

    • Sodium Phosphate (pH 7.0) : Maintains a stable pH, which is near the optimum for E. coli β-galactosidase.[7]

    • Magnesium (Mg²⁺) and Potassium (K⁺) ions : These ions are essential cofactors for the proper folding and catalytic activity of β-galactosidase.[2][7]

    • β-Mercaptoethanol (BME) : A reducing agent that protects the enzyme's sulfhydryl groups from oxidation, preventing inactivation and aggregation.[7][8]

  • Detection Method : The hydrolysis reaction is monitored by quantifying the release of the aglycone, 4-methoxyphenol. This compound exhibits strong UV absorbance.[1][9][10] By monitoring the increase in absorbance at the appropriate wavelength, a direct, real-time measurement of enzyme activity can be achieved. The reaction is terminated with a high-pH solution (1 M Sodium Carbonate), which deprotonates the phenolic hydroxyl group of the product, causing a predictable shift in its absorption spectrum and reliably stopping the enzymatic reaction.[2]

Visualization of Key Processes

Enzymatic Reaction Pathway

Enzymatic Reaction Figure 1: Catalytic Cycle of β-Galactosidase E β-Galactosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (S) S->ES ES->E + P1 + P2 P1 2,6-Di-O-benzyl-D-galactose (P1) ES->P1 P2 4-Methoxyphenol (P2) ES->P2

Caption: Figure 1: Catalytic Cycle of β-Galactosidase.

Experimental Workflow

Experimental Workflow Figure 2: Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers & Stock Solutions prep_enzyme Dilute Enzyme Stock prep_reagents->prep_enzyme prep_substrate Prepare Substrate Dilutions prep_reagents->prep_substrate start_rxn Add Enzyme (Start Timer) prep_enzyme->start_rxn mix Combine Z-Buffer, Substrate, & H₂O prep_substrate->mix equilibrate Equilibrate at 37°C mix->equilibrate equilibrate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Add 1M Na₂CO₃ (Stop Timer) incubate->stop_rxn measure Read Absorbance (e.g., at 290 nm) stop_rxn->measure calculate Calculate Enzyme Activity (Miller Units or U/mg) measure->calculate plot Plot Data (e.g., Lineweaver-Burk) calculate->plot

Caption: Figure 2: Overall Experimental Workflow.

Materials and Reagents

ReagentRecommended SupplierExample Catalog #
This compoundTCI ChemicalsM1634
β-Galactosidase from E. coli (Lyophilized powder)Sigma-AldrichG2513
Sodium Phosphate Dibasic Heptahydrate (Na₂HPO₄·7H₂O)Fisher ScientificS374
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)Fisher ScientificS369
Potassium Chloride (KCl)Sigma-AldrichP9333
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)Sigma-AldrichM2773
β-Mercaptoethanol (BME)Sigma-AldrichM3148
Sodium Carbonate (Na₂CO₃), AnhydrousFisher ScientificS263
Dimethyl Sulfoxide (DMSO), Biotechnology GradeSigma-AldrichD8418
Nuclease-Free WaterVarious---
Equipment
UV-Vis Spectrophotometer or Microplate Reader
Temperature-controlled incubator or water bath (37°C)
Calibrated Micropipettes and sterile tips
1.5 mL Microcentrifuge tubes
Vortex mixer

Experimental Protocols

Protocol 1: Preparation of Buffers and Stock Solutions
  • 1 M Sodium Carbonate (Stop Solution):

    • Dissolve 10.6 g of anhydrous Na₂CO₃ in 80 mL of nuclease-free water.

    • Adjust the final volume to 100 mL. Store at room temperature.

  • Z-Buffer (1 L, pH 7.0): [2][7]

    • Add the following to ~800 mL of nuclease-free water:

      • 16.1 g Na₂HPO₄·7H₂O (0.06 M)

      • 5.5 g NaH₂PO₄·H₂O (0.04 M)

      • 0.75 g KCl (0.01 M)

      • 0.246 g MgSO₄·7H₂O (0.001 M)

    • Stir until fully dissolved. Adjust pH to 7.0 using NaOH or HCl if necessary.

    • Adjust final volume to 1 L. Autoclave and store at 4°C.

    • Working Z-Buffer: Immediately before use, add 2.7 µL of β-mercaptoethanol per 1 mL of Z-Buffer (final concentration ~50 mM). Prepare this fresh.

  • Substrate Stock Solution (10 mM):

    • The molecular weight of the substrate is 496.55 g/mol .

    • Dissolve 4.97 mg of this compound in 1 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light.

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of β-galactosidase in cold, fresh Working Z-Buffer.

    • Store on ice for immediate use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Standard Hydrolysis Assay (Microplate Format)

This protocol is for a total reaction volume of 200 µL. Adjust volumes as needed.

  • Reaction Setup : In a 96-well clear, flat-bottom plate, prepare triplicate wells for each condition (e.g., sample, negative control).

    • Sample Wells :

      • 150 µL Working Z-Buffer

      • 20 µL Substrate Stock Solution (10 mM) - for a final concentration of 1 mM.

      • 10 µL Nuclease-Free Water

    • No-Enzyme Control Wells :

      • 150 µL Working Z-Buffer

      • 20 µL Substrate Stock Solution (10 mM)

      • 20 µL Nuclease-Free Water (in place of enzyme)

  • Pre-incubation : Cover the plate and incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction :

    • Add 20 µL of an appropriate enzyme dilution (prepared in Working Z-Buffer) to the "Sample Wells".

    • Start a timer immediately. Mix gently by pipetting or on a plate shaker.

  • Incubation : Incubate the plate at 37°C. For kinetic assays, read absorbance immediately and at regular intervals (e.g., every 60 seconds). For a fixed time-point assay, incubate for a defined period (e.g., 30 minutes).

  • Terminate Reaction :

    • Add 50 µL of 1 M Na₂CO₃ Stop Solution to each well.

    • Mix thoroughly.

  • Read Absorbance : Measure the absorbance at 290 nm . This wavelength is based on the known absorbance maximum of 4-methoxyphenol, which may shift slightly in the basic stop solution.[10] It is recommended to perform a wavelength scan (250-350 nm) on a completed reaction to confirm the precise λₘₐₓ in your final buffer conditions.

Protocol 3: Determination of Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)
  • Prepare Substrate Dilutions : Create a series of substrate concentrations in the final reaction volume. For example, to achieve final concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 mM.

  • Set Up Reactions : Follow the steps in Protocol 2, but vary the volume of the 10 mM substrate stock and adjust the water volume accordingly to maintain a constant final volume.

  • Measure Initial Velocity (v₀) : For each substrate concentration, measure the absorbance kinetically (every minute for 10-15 minutes). The initial velocity is the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis :

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 4-methoxyphenol is approximately 3162 M⁻¹cm⁻¹ at 288 nm in a neutral solvent.[10] This value must be empirically determined at 290 nm in the final basic buffer for highest accuracy.

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Determine Kₘ and Vₘₐₓ from the intercepts of the linear fit.

Data Presentation and Troubleshooting

ParameterDescriptionCalculation From Lineweaver-Burk Plot
Vₘₐₓ The maximum rate of the reaction when the enzyme is saturated with substrate.1 / y-intercept
Kₘ (Michaelis Constant)The substrate concentration at which the reaction rate is half of Vₘₐₓ. Reflects enzyme-substrate affinity.-1 / x-intercept or slope * Vₘₐₓ
ProblemPotential CauseSolution
No or very low activity 1. Inactive enzyme (improper storage, oxidation).2. Missing cofactor (Mg²⁺).3. Incorrect pH.1. Use fresh enzyme dilution; ensure BME is added to working buffer.2. Double-check Z-buffer composition.3. Verify pH of Z-buffer is 7.0.
High background in control wells 1. Substrate degradation.2. Contamination.1. Prepare substrate stock fresh or use new aliquot.2. Use sterile, nuclease-free reagents and tips.
Non-linear reaction progress 1. Substrate depletion.2. Enzyme instability.3. Product inhibition.1. Use a lower enzyme concentration or a shorter time course to measure the initial rate.2. Ensure BME is present; keep enzyme on ice.3. Analyze only the initial linear phase of the reaction.

References

  • Roth Lab, University of California, Davis. (2000). Beta-Galactosidase Activity Assay. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • SIELC Technologies. 4-Methoxyphenol. [Link]

  • Megazyme. (n.d.). β-Galactosidase (Escherichia coli). [Link]

  • PubChem, National Center for Biotechnology Information. 4-Methoxyphenol. [Link]

  • OpenWetWare. Beta-galactosidase enzyme assay. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • iGEM LMU-Munich 2012. β-Galactosidase Assay for E. coli (Miller, 1972). [Link]

  • Daily Bio Review. b-Galactosidase Activity Assay. [Link]

Sources

The Strategic Utility of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside in Convergent Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Glycans

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of partially protected monosaccharide building blocks is paramount to the successful assembly of complex glycoconjugates. These molecules, vital to cellular communication, immunology, and pathogenesis, demand a synthetic approach that is both precise and efficient.[1] 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside emerges as a key player in this context, offering a unique constellation of protecting groups that facilitates the construction of branched oligosaccharides found in important biomolecules like gangliosides and tumor-associated carbohydrate antigens.[2][3]

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this versatile galactopyranoside donor. We will explore the chemical rationale behind its design, present detailed protocols for its application in glycosylation reactions, and discuss subsequent transformations to yield complex glycoconjugates.

The Molecular Logic: Advantages of the Protecting Group Strategy

The efficacy of this compound as a glycosyl donor is rooted in the distinct roles of its protecting groups. The strategic placement of stable benzyl ethers at the C2 and C6 positions, coupled with a readily activatable 4-methoxyphenyl (PMP) group at the anomeric center, leaves the C3 and C4 hydroxyls available for chain extension. This design is crucial for the synthesis of glycans requiring branching at these specific positions.

FeatureGroupFunction & Rationale
Anomeric Group 4-Methoxyphenyl (PMP)Functions as a stable, yet readily activatable leaving group for glycosylation. Its activation can be achieved under oxidative conditions, offering orthogonality to other protecting groups.[4][5]
Permanent Protecting Groups 2,6-Di-O-benzyl (Bn)Benzyl ethers provide robust protection under a wide range of reaction conditions, including acidic and basic environments.[2] Their removal is typically achieved under neutral conditions via catalytic hydrogenation, preserving other sensitive functionalities.[6]
Reactive Sites C3-OH, C4-OHThe free hydroxyl groups at the C3 and C4 positions serve as strategic points for glycosyl acceptor functionality, allowing for the regioselective formation of glycosidic linkages to build branched oligosaccharide chains.

This specific arrangement allows for a convergent synthesis strategy. The disaccharide core can be assembled, and then this building block can be used to glycosylate a suitable acceptor. Subsequently, the C3 and C4 hydroxyls can be further elaborated, or the anomeric PMP group can be removed and converted into a different leaving group for further chain extension.

Core Application: Synthesis of a Disaccharide Precursor

This section details a representative protocol for the use of this compound as a glycosyl acceptor, followed by its conversion to a glycosyl donor for subsequent reactions. This workflow is central to the synthesis of many complex glycoconjugates.

Diagram of the Synthetic Workflow

G A 4-Methoxyphenyl 2,6-Di-O-benzyl- beta-D-galactopyranoside (Acceptor) C Glycosylation Reaction (e.g., TMSOTf, -40°C) A->C B Protected Glycosyl Donor (e.g., GlcNAc-trichloroacetimidate) B->C D Protected Disaccharide C->D E Anomeric Deprotection (e.g., Ceric Ammonium Nitrate) D->E F Hemiacetal Intermediate E->F G Conversion to Donor (e.g., CCl3CN, DBU) F->G H Disaccharide Glycosyl Donor (Trichloroacetimidate) G->H

Caption: Workflow for utilizing the target compound as an acceptor and subsequent conversion to a donor.

Experimental Protocols

Protocol 1: Glycosylation Reaction (Formation of a Disaccharide)

This protocol describes a typical glycosylation reaction where this compound acts as a glycosyl acceptor at the C4-hydroxyl position. The choice of donor and promoter is critical for achieving high stereoselectivity and yield.

Materials:

  • This compound (Acceptor)

  • N-Acetyl-3,4,6-tri-O-acetyl-2-deoxy-2-trichloroacetamidoglucopyranose (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the galactopyranoside acceptor (1.0 eq) and activated 4 Å molecular sieves.

  • Dissolve the contents in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried flask, dissolve the glucopyranose donor (1.2 eq) in anhydrous DCM.

  • Cool the acceptor flask to -40 °C.

  • Add the donor solution to the acceptor flask via cannula.

  • Add TMSOTf (0.1 eq) dropwise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the protected disaccharide.

Causality Behind Choices:

  • TMSOTf: A common Lewis acid promoter that activates the trichloroacetimidate leaving group on the donor, facilitating nucleophilic attack by the acceptor's hydroxyl group.[3]

  • -40 °C: Lower temperatures are often used to enhance the stereoselectivity of the glycosylation, favoring the formation of the desired anomer by controlling the reaction kinetics.

  • Molecular Sieves: These are crucial for removing trace amounts of water from the solvent and reagents, which could otherwise hydrolyze the activated donor or the promoter.

Protocol 2: Deprotection and Further Functionalization

Once the desired oligosaccharide is assembled, the protecting groups can be removed to yield the final glycoconjugate or an intermediate for bioconjugation.

A. Anomeric PMP Group Removal:

The 4-methoxyphenyl group can be oxidatively cleaved to reveal the anomeric hydroxyl group.

Materials:

  • Protected Disaccharide from Protocol 1

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile and Water

  • DCM

Procedure:

  • Dissolve the protected disaccharide (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1).

  • Cool the solution to 0 °C.

  • Add CAN (2.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting hemiacetal can be used directly or purified by silica gel chromatography.

B. Global Deprotection (Benzyl Ether Removal):

Catalytic transfer hydrogenation is a mild and effective method for removing benzyl ethers without the need for high-pressure hydrogen gas.[6][7]

Materials:

  • Fully assembled, protected glycoconjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Formic acid or Triethylsilane

Procedure:

  • Dissolve the protected glycoconjugate in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add formic acid (or triethylsilane) as the hydrogen donor.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC or Mass Spectrometry.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

  • Concentrate the filtrate to yield the deprotected glycoconjugate. Further purification may be necessary depending on the substrate.

Trustworthiness of Protocols: These protocols are based on well-established and widely published methodologies in carbohydrate chemistry.[3][6] The specific reaction conditions (temperatures, equivalents of reagents) may require optimization for different substrates, a standard practice in synthetic chemistry. The progress of each step should be meticulously monitored by appropriate analytical techniques (TLC, NMR, MS) to validate the outcome.

Visualization of Key Structures

G cluster_0 This compound node1 node1

Caption: Structure of the title glycosyl building block.

Conclusion and Future Perspectives

This compound represents a strategically designed building block that streamlines the synthesis of complex, branched glycoconjugates. Its orthogonal protecting group scheme allows for selective manipulations at the anomeric center and the C3/C4 hydroxyl positions, providing chemists with a powerful tool for convergent oligosaccharide synthesis. The protocols outlined herein provide a robust starting point for researchers aiming to incorporate this versatile molecule into their synthetic strategies for developing novel vaccines, therapeutics, and diagnostics.[8][9] As the field of glycobiology continues to expand, the demand for such well-defined synthetic intermediates will undoubtedly grow, further cementing the importance of this and related building blocks in advancing our understanding and application of complex carbohydrates.

References

  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601. Available at: [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available at: [Link]

  • Mandal, D., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 12. Available at: [Link]

  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. Available at: [Link]

  • Colombo, C., Pitirollo, O., & Lay, L. (2018). Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development. Molecules, 23(7), 1712. Available at: [Link]

  • Guo, Z., & Wang, Q. (Eds.). (2009). Glycoconjugates: synthesis, functional studies, and therapeutic developments. John Wiley & Sons. Available at: [Link]

  • Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons. Available at: [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

  • Adamo, R., Nilo, A., Castagner, B., & Lay, L. (2013). Synthetically defined carbohydrate-based vaccines. Chemical science, 4(8), 2995-3008. Available at: [Link]

  • McKay, M. J., & Taylor, S. L. (2020). Harnessing galactose oxidase in the development of a chemoenzymatic platform for glycoconjugate vaccine design. Journal of the American Chemical Society, 142(29), 12596-12606. Available at: [Link]

  • Gin, D. L. (2015). Site-selective reactions for the synthesis of glycoconjugates in polysaccharide vaccine development. Accounts of chemical research, 48(3), 633-642. Available at: [Link]

  • Kim, H. S., Jang, E., Kim, H. I., Babu, M. H., Lee, J. Y., & Kim, S. K. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic letters, 25(19), 3471-3475. Available at: [Link]

  • Yu, B., & Sun, J. (2010). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. Journal of the American Chemical Society, 132(1), 56-57. Available at: [Link]

  • ResearchGate. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Available at: [Link]

Sources

Application Note: Regioselective Manipulation of Hydroxyl Groups on 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the regioselective manipulation of the C-3 and C-4 hydroxyl groups of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. The strategic modification of these specific positions is crucial for the synthesis of complex oligosaccharides and glycoconjugates with significant biological activities, particularly in the fields of drug discovery and glycobiology. We present field-proven protocols, mechanistic insights, and comparative data for achieving high regioselectivity through organotin-mediated acylation, a powerful technique for reversing the intrinsic reactivity of hydroxyl groups. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize precisely functionalized galactopyranoside building blocks.

Introduction

The selective functionalization of hydroxyl groups in carbohydrates is a cornerstone of modern synthetic chemistry, enabling the construction of complex bioactive molecules.[1] this compound is a versatile building block where the C-2 and C-6 hydroxyl groups are pre-protected, leaving the C-3 and C-4 hydroxyls available for further modification. The challenge lies in differentiating between these two secondary hydroxyls, which possess similar steric and electronic environments. The ability to selectively functionalize either the C-3 or C-4 position is paramount for synthesizing oligosaccharides with defined linkages, which are known to play critical roles in biological processes.[2][3] The C-4 hydroxyl group, in particular, is a major determinant for ligand binding in proteins like the lactose permease of Escherichia coli.[4] Similarly, the hydroxyl groups at positions 3, 4, and 6 are crucial for binding to the "galactose" site of β-galactosidase.[5] This note details a robust strategy employing organotin reagents to control the acylation at these positions.

Core Principles of Regioselectivity

The regioselective functionalization of diols, such as the C-3 and C-4 hydroxyls of our target galactopyranoside, can be achieved by exploiting subtle differences in their reactivity. Traditional methods often result in a mixture of products due to the similar reactivity of these hydroxyl groups. However, the use of organotin intermediates, specifically dibutylstannylene acetals, provides a powerful method to achieve high regioselectivity.[6][7][8]

The mechanism of organotin-mediated acylation involves the formation of a dibutylstannylene acetal across the diol. This intermediate then reacts with an acylating agent. The key to the regioselectivity lies in the interplay of kinetic and thermodynamic control during the reaction, which can be modulated by the choice of reagents and reaction conditions.[6][7] This method can even achieve a reversal of the "natural" chemoselectivity, allowing for acylation at the more sterically hindered hydroxyl group.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-3-O-benzoyl-beta-D-galactopyranoside (Selective C-3 Acylation)

This protocol details the regioselective benzoylation of the C-3 hydroxyl group.

Materials:

  • This compound

  • Dibutyltin oxide (Bu₂SnO)

  • Benzoyl chloride (BzCl)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Stannylene Acetal:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and dibutyltin oxide (1.1 eq) in toluene.

    • Reflux the mixture for 4-6 hours, azeotropically removing water.

    • Once all the starting material is consumed (monitored by TLC), concentrate the reaction mixture in vacuo to obtain the crude dibutylstannylene acetal as a white solid or viscous oil.

  • Regioselective Benzoylation:

    • Dissolve the crude stannylene acetal in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-O-benzoyl product.

Rationale for Selectivity: The formation of the dibutylstannylene acetal activates the hydroxyl groups. In non-coordinating solvents, the less sterically hindered hydroxyl group (typically C-4 in galactosides) is expected to react faster under kinetic control. However, the presence of a base like triethylamine and the specific reaction conditions can favor the formation of the thermodynamically more stable 3-O-acylated product. The precise mechanism is complex and involves coordination of the acylating agent to the tin atom.[6][7]

Protocol 2: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-4-O-benzoyl-beta-D-galactopyranoside (Selective C-4 Acylation)

This protocol achieves regioselective benzoylation at the C-4 position by modifying the reaction conditions to favor kinetic control.

Materials:

  • Same as Protocol 1, with the exception of triethylamine.

Procedure:

  • Formation of the Stannylene Acetal:

    • Follow the same procedure as in Protocol 1.

  • Regioselective Benzoylation (Kinetic Control):

    • Dissolve the crude stannylene acetal in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add benzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Protocol 1.

Rationale for Selectivity: By conducting the reaction at a low temperature and in the absence of a strong base, the kinetically favored product, resulting from the acylation of the more accessible C-4 hydroxyl group, is predominantly formed.

Data Presentation

ProtocolTarget PositionKey ReagentsTemperature (°C)Typical Yield (%)
1C-3Bu₂SnO, BzCl, TEA0 to RT70-85
2C-4Bu₂SnO, BzCl-7865-80

Visualization of Experimental Workflow

regioselective_acylation cluster_start Starting Material cluster_acetal Stannylene Acetal Formation cluster_protocol1 Protocol 1: C-3 Acylation cluster_protocol2 Protocol 2: C-4 Acylation start 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside acetal Dibutylstannylene Acetal Intermediate start->acetal Bu₂SnO, Toluene Reflux protocol1_reagents BzCl, TEA 0°C to RT acetal->protocol1_reagents protocol2_reagents BzCl -78°C acetal->protocol2_reagents product1 3-O-Benzoyl Product protocol1_reagents->product1 product2 4-O-Benzoyl Product protocol2_reagents->product2

Caption: Workflow for the regioselective acylation of this compound.

Characterization

The regiochemistry of the acylated products should be confirmed by standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The acylation of a hydroxyl group causes a significant downfield shift of the proton attached to the same carbon. By comparing the ¹H NMR spectra of the starting material and the product, the position of acylation can be determined. For instance, acylation at C-3 will cause a downfield shift of H-3.

  • ¹³C NMR: Similarly, the carbon bearing the newly introduced acyl group will experience a downfield shift, while adjacent carbons may show smaller upfield or downfield shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, thus confirming the site of modification.

Conclusion

The regioselective manipulation of the hydroxyl groups on this compound is a critical step in the synthesis of complex carbohydrates. The organotin-mediated acylation protocols described herein offer a reliable and efficient means to selectively functionalize the C-3 and C-4 positions. By carefully controlling the reaction conditions, researchers can favor either the thermodynamic or kinetic product, providing access to valuable and well-defined building blocks for drug discovery and glycobiology research.

References

  • Reginato, G., Ricci, A., Roelens, S., & Scapecchi, S. (1990). Group 14 organometallic reagents. 9. Organotin-mediated monoacylation of diols with reversed chemoselectivity: a convenient synthetic method. The Journal of Organic Chemistry, 55(17), 5132–5139. [Link]

  • Guerini, M., Reginato, G., Ricci, A., & Roelens, S. (2002). Organotin-Mediated Monoacylation of Diols with Reversed Chemoselectivity. Mechanism and Selectivity. The Journal of Organic Chemistry, 67(9), 2963–2972. [Link]

  • Reginato, G., Ricci, A., Roelens, S., & Scapecchi, S. (1990). Group 14 organometallic reagents. 9. Organotin-mediated monoacylation of diols with reversed chemoselectivity: a convenient synthetic method. The Journal of Organic Chemistry. [Link]

  • Zhu, Y., & Gallo, K. A. (2010). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. ResearchGate. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Society Reviews, 38(8), 2166-2178. [Link]

  • Dang, Q.-D., & Niu, D. (2024). Catalytic glycosylation for minimally protected donors and acceptors. Nature. [Link]

  • Grindley, T. B. (2013). Computational Models of Organotin-Mediated Alkylation of Diols. DalSpace. [Link]

  • Dong, H., & Ren, J. (2019). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Molecules, 24(17), 3073. [Link]

  • Sahin-Tóth, M., & Kaback, H. R. (2001). The C-4 hydroxyl group of galactopyranosides is the major determinant for ligand recognition by the lactose permease of Escherichia coli. Biochemistry, 40(43), 12974–12980. [Link]

  • Huber, R. E., & Gaunt, M. T. (1983). Importance of hydroxyls at positions 3, 4, and 6 for binding to the "galactose" site of beta-galactosidase (Escherichia coli). Archives of Biochemistry and Biophysics, 220(1), 263–271. [Link]

  • Dang, Q.-D., & Niu, D. (2024). Catalytic glycosylation for minimally protected donors and acceptors. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside in Solid-Phase Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Oligosaccharide Synthesis (SPOS) has emerged as a powerful technology for the efficient construction of complex glycans, which are pivotal in numerous biological processes and represent key targets for drug discovery. The success of SPOS is critically dependent on the rational design of monosaccharide building blocks. This document provides a detailed technical guide on the application of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside , a strategically protected galactoside acceptor, in the assembly of branched oligosaccharides on a solid support. We will explore the underlying chemical principles, provide a representative experimental protocol, and discuss the causality behind the selection of protecting groups and reaction conditions.

The Strategic Design of a Versatile Galactoside Acceptor

The synthesis of complex, branched oligosaccharides necessitates a sophisticated protecting group strategy. Each monosaccharide building block must be equipped with a combination of "permanent" and "temporary" protecting groups to control the sites of glycosylation in a stepwise manner. This is known as an orthogonal protecting group strategy, where one group can be removed selectively without affecting others.[1]

The building block, This compound , is intelligently designed for this purpose:

  • 4-Methoxyphenyl (MP) Group: This group at the anomeric (C1) position serves as a stable protecting group that allows for the attachment of the entire building block to a solid support via a suitable linker. The MP group is robust under many reaction conditions used for glycosylation and deprotection of other groups but can be activated for glycosylation or cleaved under specific oxidative conditions.[2][3]

  • 2,6-Di-O-benzyl (Bn) Ethers: Benzyl ethers are employed as "permanent" protecting groups.[1] They are stable to a wide range of acidic and basic conditions commonly used for the removal of temporary protecting groups. This ensures that the C2 and C6 hydroxyls remain masked throughout the chain elongation process. Their ultimate removal is typically achieved in the final deprotection step via catalytic hydrogenation.

  • Free 3,4-Hydroxyl Groups: The deliberate absence of protecting groups at the C3 and C4 positions designates this building block as a glycosyl acceptor . These two free hydroxyl groups are the points for chain extension, allowing for the synthesis of oligosaccharides with linkages at these positions. The inherent differences in the reactivity of the C3 and C4 hydroxyls can be exploited for regioselective glycosylation.

The interplay of these protecting groups makes this building block particularly valuable for the synthesis of branched glycans, where galactose is a core component.

The Solid-Phase Oligosaccharide Synthesis (SPOS) Workflow

The general strategy for SPOS involves the covalent attachment of the first sugar residue to an insoluble polymer resin, followed by a repeating cycle of deprotection and glycosylation to elongate the oligosaccharide chain. Excess reagents and by-products are simply washed away, which greatly simplifies purification.

Below is a conceptual workflow for the use of our target building block in SPOS.

SPOS_Workflow cluster_0 Phase 1: Resin Functionalization cluster_1 Phase 2: Building Block Immobilization cluster_2 Phase 3: Chain Elongation (Iterative Cycle) cluster_3 Phase 4: Cleavage and Deprotection Resin Solid Support (e.g., Merrifield Resin) Linker Linker Attachment (e.g., Wang Linker) Resin->Linker Functionalization Immobilization Immobilization (e.g., Mitsunobu or Williamson Ether Synthesis) Linker->Immobilization BuildingBlock Galactoside Acceptor (4-MP-2,6-Bn-Gal) BuildingBlock->Immobilization Resin_Linked Resin-Bound Acceptor Immobilization->Resin_Linked Glycosylation Glycosylation (Activation of Donor) Resin_Linked->Glycosylation Acceptor Temp_Deprotection Temporary Protecting Group Removal (on Donor) Temp_Deprotection->Glycosylation Glycosyl Donor Capping Capping (Unreacted OHs) Glycosylation->Capping Washing Washing Capping->Washing Washing->Temp_Deprotection Repeat n times Cleavage Cleavage from Resin (e.g., TFA) Washing->Cleavage Final Product on Resin Final_Deprotection Global Deprotection (e.g., Hydrogenolysis for Bn) Cleavage->Final_Deprotection Purification Purification (e.g., HPLC) Final_Deprotection->Purification Oligosaccharide Target Oligosaccharide Purification->Oligosaccharide

Caption: General workflow for Solid-Phase Oligosaccharide Synthesis (SPOS).

Representative Protocol: Synthesis of a Disaccharide on Solid Support

This protocol is an illustrative example of how this compound can be used as a glycosyl acceptor in SPOS. The conditions are based on established methodologies in the field.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
Merrifield Resin (1% DVB, 100-200 mesh)Solid SupportSigma-Aldrich
4-(Hydroxymethyl)phenoxyacetic acid (HMPA Linker)Linker for attachmentTCI Chemicals
Diisopropylcarbodiimide (DIC)Coupling agent for linker attachmentAcros Organics
4-(Dimethylamino)pyridine (DMAP)Catalyst for linker attachmentSigma-Aldrich
This compoundGlycosyl Acceptor Building BlockCarbosyn
NaH, THF (anhydrous)For Williamson Ether SynthesisSigma-Aldrich
Glycosyl Donor (e.g., a protected GlcNAc-trichloroacetimidate)For chain elongationSynthesized
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Glycosylation promoterSigma-Aldrich
Acetic Anhydride, PyridineCapping reagentsFisher Scientific
Trifluoroacetic acid (TFA)Cleavage from resinSigma-Aldrich
Palladium on Carbon (Pd/C, 10%)Catalyst for hydrogenolysisSigma-Aldrich
Dichloromethane (DCM), Dimethylformamide (DMF)SolventsVWR
Step-by-Step Methodology

Step 1: Preparation of Linker-Functionalized Resin

  • Swell Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the solvent and wash the resin with DCM (3 x 10 mL).

  • Dissolve HMPA linker (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF/DCM (1:1).

  • Add the solution to the resin and agitate at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Step 2: Immobilization of the Galactoside Acceptor

  • Suspend the HMPA-functionalized resin in anhydrous THF (10 mL).

  • In a separate flask, dissolve this compound (2 eq.) in anhydrous THF.

  • Cool the sugar solution to 0°C and add NaH (60% dispersion in mineral oil, 2.5 eq.) portion-wise. Stir for 30 minutes at 0°C.

  • Transfer the activated sugar solution to the resin suspension via cannula.

  • Agitate the mixture at 60°C for 24 hours.

  • Cool to room temperature, drain, and wash the resin with THF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry under vacuum.

    • Rationale: This Williamson ether synthesis attaches the acceptor to the resin via its anomeric 4-methoxyphenyl group, which is first deprotonated to form a phenoxide that displaces the halide on the linker (not shown, but implied in the HMPA linker activation).

Step 3: Glycosylation (Chain Elongation)

  • Swell the resin-bound acceptor in anhydrous DCM (10 mL) containing activated 4Å molecular sieves for 1 hour.

  • Cool the suspension to -40°C.

  • Add the protected glycosyl donor (e.g., a GlcNAc-trichloroacetimidate, 5 eq.) to the suspension.

  • Add TMSOTf (0.2 eq.) dropwise.

  • Agitate the reaction at -40°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.

  • Quench the reaction by adding pyridine (1 mL).

  • Drain and wash the resin with DCM (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

    • Rationale: TMSOTf is a powerful Lewis acid that activates the trichloroacetimidate leaving group on the donor, facilitating nucleophilic attack from one of the free hydroxyls (C3 or C4) of the resin-bound acceptor. The regioselectivity (C3 vs. C4) will depend on the relative reactivity of the hydroxyls, which can be influenced by the protecting groups and reaction conditions.

Step 4: Capping

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3, v/v/v) for 1 hour.

  • Drain and wash the resin as in the previous step.

    • Rationale: Capping prevents the formation of deletion sequences in subsequent glycosylation cycles.

Step 5: Cleavage from Resin and Global Deprotection

  • Swell the resin in DCM (10 mL).

  • Treat the resin with a solution of 95% TFA in DCM for 2 hours.

  • Filter the resin and collect the filtrate. Wash the resin with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in Methanol/THF (1:1).

  • Add Pd/C (10% w/w) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) for 24 hours.

  • Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting disaccharide by HPLC.

    • Rationale: TFA cleaves the acid-labile linker, releasing the protected oligosaccharide into solution.[4] Subsequent catalytic hydrogenolysis removes the "permanent" benzyl ether protecting groups to yield the final, unprotected oligosaccharide.

Causality and Experimental Insights

  • Choice of Linker: The HMPA (Wang-type) linker is chosen for its stability during the synthesis cycle and its susceptibility to cleavage under moderately acidic conditions (TFA), which typically leaves the glycosidic bonds intact.

  • Regioselectivity of Glycosylation: With free hydroxyls at C3 and C4, the outcome of the glycosylation is a critical point. The C3-OH is generally more sterically hindered than the C4-OH. However, electronic effects from the C2-O-benzyl group can influence the nucleophilicity of the adjacent C3-OH. Recent studies on similar solution-phase systems have shown that by carefully choosing protecting groups on the acceptor, high regioselectivity can be achieved. For instance, bulky silyl ethers at C6 and a benzyl ether at C3 can direct glycosylation specifically to the C2 position in a 2,4-diol acceptor.[5][6] This highlights that while our building block is primed for C3/C4 glycosylation, empirical validation or further modification with a temporary protecting group on one of the hydroxyls would be necessary to ensure a single, desired linkage.

  • Activation of Glycosyl Donor: The use of a trichloroacetimidate donor with TMSOTf activation is a robust and widely used method in oligosaccharide synthesis, including SPOS.[7] Alternatively, for the activation of the 4-methoxyphenyl glycoside itself (if used as a donor), oxidative methods using reagents like ceric ammonium nitrate (CAN) or persulfate systems could be employed.[3]

Conclusion

This compound is a strategically designed building block that offers significant advantages for the solid-phase synthesis of complex oligosaccharides. Its orthogonal protecting group pattern allows for controlled, stepwise chain elongation, particularly for the construction of branched structures. The representative protocol provided herein, based on established chemical principles, serves as a valuable starting point for researchers aiming to incorporate this versatile acceptor into their SPOS campaigns. A thorough understanding of the interplay between protecting groups, linkers, and reaction conditions is paramount to achieving success in this challenging but rewarding field of chemical synthesis.

References

  • Liu, X., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]

  • Hahm, H. S., et al. (2017). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules. [Link]

  • Guo, Y.-F., et al. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry. [Link]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters. [Link]

  • Yu, J. C. (2022). Glycosylation Of 2,4-Hydroxy Mannosides And Galactoside Acceptors And Their Regioselective Control. Globe Thesis. [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research. [Link]

  • Seeberger, P. H., & Werz, D. B. (2007). Automated solid-phase synthesis of oligosaccharides. Nature Reviews Drug Discovery. [Link]

  • Ito, Y., et al. (2001). On the mechanism of p-methoxybenzylidene assisted intramolecular aglycon delivery. Tetrahedron. [Link]

  • Guo, Y.-F., Yu, J.-C., & Dong, H. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. Journal of Organic Chemistry. [Link]

  • Hahm, H. S., et al. (2017). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. MDPI. [Link]

  • Yu, J.C. (2022). Glycosylation Of 2,4-Hydroxy Mannosides And Galactoside Acceptors And Their Regioselective Control. Globe Thesis. [Link]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ACS Publications. [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. [Link]

  • Seeberger, P. H. (2005). Automated solid-phase synthesis of oligosaccharides. PubMed. [Link]

  • Li, W., et al. (2025). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. PubMed Central. [Link]

  • Wotovic, A., et al. (1990). A Chemical Synthesis of Propyl O-beta-D-galactopyranosyl-(1----2). PubMed. [Link]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific glycosylation reaction. Our goal is to empower you with the scientific understanding to not only execute this synthesis successfully but also to troubleshoot and optimize it effectively.

Introduction to the Synthesis

The synthesis of this compound is a niche but important reaction in carbohydrate chemistry, often serving as a key step in the assembly of more complex glycoconjugates. The target molecule possesses a beta-glycosidic linkage, a common motif in biologically active molecules. The presence of benzyl ether protecting groups at the 2 and 6 positions, and a methoxyphenyl aglycone, presents a unique set of challenges and considerations in terms of reactivity, selectivity, and purification.

This guide will walk you through a representative experimental protocol, delve into the mechanistic reasoning behind the procedural steps, and provide a comprehensive troubleshooting guide to address common issues that may arise during the synthesis.

Core Concepts in the Synthesis

Before delving into the experimental details, it is crucial to understand the key chemical principles governing this reaction.

The Glycosylation Reaction

At its heart, this synthesis is a glycosylation reaction, which involves the formation of a glycosidic bond between a glycosyl donor (a galactose derivative) and a glycosyl acceptor (4-methoxyphenol). The stereochemical outcome of this reaction is of paramount importance, and achieving the desired beta-anomer with high selectivity is a primary objective. The choice of the glycosyl donor, protecting groups, and reaction conditions all play a critical role in controlling this selectivity.

The Role of Protecting Groups

Protecting groups are essential in carbohydrate chemistry to mask reactive hydroxyl groups and direct the reaction towards the desired outcome.[1][2] In this synthesis, the benzyl (Bn) groups at the 2- and 6-positions are non-participating groups. This means they do not directly influence the stereochemical outcome at the anomeric center through neighboring group participation. This is in contrast to acyl-type protecting groups at the 2-position, which typically lead to the formation of 1,2-trans glycosides (the beta-anomer in the case of galactose) via a dioxolenium ion intermediate. With a non-participating group at C-2, the stereoselectivity is governed by other factors, such as the nature of the glycosyl donor, the solvent, and the promoter.

Representative Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of glycosylation chemistry and may require optimization for your specific laboratory conditions and reagents.

Materials
ReagentCAS NumberMolecular WeightPurpose
4-Methoxyphenol150-76-5124.14 g/mol Glycosyl Acceptor
2,6-Di-O-benzyl-D-galactopyranosyl donor (e.g., trichloroacetimidate)VariesVariesGlycosyl Donor
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.93 g/mol Lewis Acid Promoter
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol Solvent
Triethylamine (TEA)121-44-8101.19 g/mol Acid Scavenger
Silica Gel7631-86-960.08 g/mol Stationary Phase for Chromatography
Ethyl acetate141-78-688.11 g/mol Eluent for Chromatography
Hexanes110-54-386.18 g/mol Eluent for Chromatography
Procedure
  • Preparation of the Reaction Mixture:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-Di-O-benzyl-D-galactopyranosyl donor (1.0 equivalent) and 4-methoxyphenol (1.2-1.5 equivalents).

    • Dissolve the solids in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting materials, typically resulting in a 0.1-0.2 M solution.

    • Cool the reaction mixture to the desired temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.

  • Initiation of Glycosylation:

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.3 equivalents) to the stirred reaction mixture via syringe. The addition should be dropwise to control the reaction rate and minimize side reactions.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexanes. The disappearance of the glycosyl donor and the appearance of a new, higher-Rf spot corresponding to the product indicates the reaction is proceeding.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by TLC, typically within 1-4 hours), quench the reaction by adding triethylamine (TEA) to neutralize the Lewis acid. The amount of TEA should be in slight excess relative to the BF₃·OEt₂ used.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product and any impurities.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution Scientific Rationale
Inactive or wet reagents/solvent Ensure all reagents, especially the glycosyl donor and solvent, are anhydrous. Use freshly distilled solvents and properly stored reagents.Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and the Lewis acid promoter, leading to reduced efficiency.
Suboptimal reaction temperature Optimize the reaction temperature. Starting at a lower temperature (e.g., -40 °C) and gradually warming up may improve the yield.Temperature affects the rate of both the desired glycosylation and potential side reactions. A lower temperature can sometimes favor the desired reaction pathway.
Incorrect stoichiometry Vary the ratio of glycosyl acceptor to donor. An excess of the acceptor is often used to drive the reaction to completion.Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.
Insufficient activation Increase the amount of Lewis acid promoter incrementally. However, be cautious as excess acid can lead to degradation.The Lewis acid is essential for activating the glycosyl donor. Insufficient amounts will result in a sluggish or incomplete reaction.
Problem 2: Poor β-selectivity (Formation of the α-anomer)
Potential Cause Suggested Solution Scientific Rationale
Solvent effects Consider using a more coordinating solvent like acetonitrile in combination with DCM.The solvent can influence the stability of the intermediate oxocarbenium ion. More coordinating solvents can favor the formation of the beta-anomer through an SN2-like displacement.
Reaction temperature too high Perform the reaction at a lower temperature.Higher temperatures can favor the formation of the thermodynamically more stable anomer, which is often the alpha-anomer in the absence of a participating group at C-2.
Nature of the glycosyl donor If possible, use a glycosyl donor with a more reactive leaving group, which may favor an SN2-like pathway.The leaving group ability of the anomeric substituent on the donor influences the reaction mechanism.
Problem 3: Difficulty in Purification
Potential Cause Suggested Solution Scientific Rationale
Co-elution of anomers Use a shallower gradient during column chromatography and consider using a different solvent system.The alpha and beta anomers often have very similar polarities, making their separation challenging. A finer control over the eluent polarity can improve resolution.
Presence of unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or conditions.Unreacted starting materials can complicate the purification process. Driving the reaction to completion simplifies the crude mixture.
Formation of side products Analyze the crude mixture by NMR or MS to identify side products and adjust reaction conditions to minimize their formation.Side reactions, such as the formation of glycal or orthoester byproducts, can lead to a complex mixture that is difficult to purify.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Glycosylation cluster_workup Work-up & Purification Donor Glycosyl Donor Cooling Cool to -20°C Donor->Cooling Acceptor 4-Methoxyphenol Acceptor->Cooling Solvent Anhydrous DCM Solvent->Cooling Promoter Add BF3·OEt2 Cooling->Promoter Stirring Monitor Monitor by TLC Promoter->Monitor Reaction in progress Quench Quench with TEA Monitor->Quench Completion Wash Aqueous Wash Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside Purify->Product

Caption: A flowchart of the key stages in the synthesis of this compound.

Characterization of the Final Product

Proper characterization of the synthesized compound is essential to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. The anomeric proton (H-1) of the beta-galactoside typically appears as a doublet with a coupling constant (J-value) of approximately 7-8 Hz. The chemical shifts and coupling patterns of the other sugar protons and the aromatic protons from the benzyl and methoxyphenyl groups should also be consistent with the expected structure.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration, typically appearing around 100-104 ppm for beta-galactosides.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The observed mass should correspond to the calculated mass of the desired compound.

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid like BF₃·OEt₂ used as a promoter?

A1: The Lewis acid activates the glycosyl donor by coordinating to the leaving group at the anomeric position (e.g., the nitrogen of a trichloroacetimidate). This makes the anomeric carbon more electrophilic and susceptible to nucleophilic attack by the glycosyl acceptor (4-methoxyphenol).

Q2: Can I use other protecting groups instead of benzyl ethers?

A2: Yes, other non-participating protecting groups such as silyl ethers (e.g., TBDMS) can be used. However, the choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. Benzyl ethers are often chosen for their stability under a wide range of reaction conditions and their facile removal by hydrogenolysis.

Q3: What is the role of triethylamine (TEA) in the work-up?

A3: Triethylamine is a non-nucleophilic base that is added to quench the reaction by neutralizing the Lewis acid promoter (BF₃·OEt₂). This prevents further reaction or degradation of the product during the work-up procedure.

Q4: How can I improve the separation of the α and β anomers during column chromatography?

A4: To improve the separation, you can try using a longer column, a slower flow rate, or a shallower solvent gradient. Additionally, experimenting with different solvent systems, such as using a mixture of toluene and ethyl acetate, may enhance the separation.

Q5: What are some common side products in this reaction?

A5: Common side products can include the hydrolyzed glycosyl donor, the formation of the undesired α-anomer, and glycal formation (elimination product). Over-activation with a strong Lewis acid can also lead to degradation of the sugar ring.

References

  • ¹³C; DEPT135; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

  • Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3. (2015). PLoS ONE, 10(3), e0120473. [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. (2020). CRC Press.
  • β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. (2021). Chemical & Pharmaceutical Bulletin, 69(1), 124–140. [Link]

  • β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. (2021). PubMed. [Link]

Sources

Technical Support Center: Benzylation of 4-Methoxyphenyl-β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the benzylation of 4-methoxyphenyl-β-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging carbohydrate protection reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot side reactions and optimize your synthesis for higher yields and purity.

Core Reaction: The Goal

The primary objective is the exhaustive benzylation of the four free hydroxyl groups on the galactopyranoside ring to yield 4-methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside. This per-benzylated product is a crucial building block in oligosaccharide synthesis and drug development, valued for its stability and orthogonal deprotection possibilities.[1] The reaction is typically a Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the hydroxyls, followed by nucleophilic attack on benzyl bromide (BnBr).[2][3]

G cluster_main Desired Transformation start 4-Methoxyphenyl-β-D-galactopyranoside reagents 1. NaH, Anhydrous Solvent (THF/DMF) 2. Benzyl Bromide (BnBr) start->reagents product 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside reagents->product

Caption: The desired benzylation pathway.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter, presented in a question-and-answer format.

Issue 1: My TLC plate shows a smear of spots or a "ladder" of products, and the starting material is not fully consumed.

Question: Why am I seeing multiple products, and how can I drive the reaction to completion?

Answer: This is a classic sign of incomplete benzylation. The "ladder" on the TLC plate represents a mixture of mono-, di-, and tri-benzylated intermediates along with your starting material.

Probable Causes & Solutions:

  • Insufficient Reagents: The stoichiometry of the Williamson ether synthesis is critical. You are deprotonating four separate hydroxyl groups, each requiring one equivalent of base and one equivalent of benzylating agent.

    • Solution: Use a molar excess of both NaH (typically 1.1 to 1.5 equivalents per hydroxyl group) and BnBr (1.1 to 1.3 equivalents per hydroxyl group). This ensures that even less reactive, sterically hindered hydroxyls are benzylated.

  • Reactive Species Degradation: Sodium hydride is extremely sensitive to moisture, and benzyl bromide can degrade over time.

    • Causality: NaH reacts violently with water to produce hydrogen gas and NaOH, consuming your base. Old BnBr can contain impurities like benzyl alcohol or benzoic acid.

    • Solution: Use a fresh bottle of NaH or wash the mineral oil dispersion with anhydrous hexane under an inert atmosphere before use. Ensure your BnBr is clear and colorless; distill if necessary.

  • Non-Anhydrous Conditions: Trace amounts of water in your reaction solvent will quench the sodium hydride and the intermediate alkoxides.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or DMF over molecular sieves). Perform the reaction under a dry, inert atmosphere (Argon or Nitrogen). A patent suggests that refluxing with a water separator prior to adding the benzylating agent can improve yields by removing water.[4]

  • Insufficient Reaction Time or Temperature: The hydroxyl groups on the sugar have different reactivities due to steric hindrance and electronic effects. The C-6 primary alcohol is generally the most reactive, while others may require more energy to react.[5]

    • Solution: Monitor the reaction by TLC. If it stalls, consider gently warming the reaction mixture (e.g., to 40-50 °C) or allowing it to stir for a longer period (up to 24 hours).

  • Poor Alkoxide Formation: For particularly stubborn or hindered hydroxyls, the reaction can be sluggish.

    • Solution: Adding a catalytic amount (1-5 mol%) of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction.[6] The iodide displaces the bromide on the benzyl group in-situ to form benzyl iodide, which is a much more reactive electrophile.

Issue 2: My reaction went to completion, but I isolated a significant, non-polar byproduct that is difficult to separate from my desired product.

Question: What is this impurity, and how can I avoid it or remove it?

Answer: A persistent, non-polar impurity that co-elutes with your per-benzylated product is a common challenge. The most likely culprits are dibenzyl ether or a solvent-derived byproduct.

Probable Causes & Solutions:

  • Dibenzyl Ether Formation:

    • Causality: If a small amount of water is present, it can react with NaH to form NaOH. This base can deprotonate the benzyl alcohol (formed from BnBr hydrolysis) to create a benzyl alkoxide. This alkoxide then reacts with another molecule of BnBr to form dibenzyl ether (Bn-O-Bn).

    • Solution: The most effective solution is to maintain strictly anhydrous conditions. Careful chromatography with a shallow solvent gradient (e.g., hexane/ethyl acetate or toluene/ethyl acetate) can sometimes resolve the two spots.

  • Solvent-Derived Impurities (especially with DMF):

    • Causality: The combination of NaH and BnBr in N,N-dimethylformamide (DMF) at elevated temperatures can lead to the formation of an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[7] This impurity is often difficult to separate and can act as a poison for subsequent catalyst-based reactions.

    • Solution: If you suspect this byproduct, switch your solvent to anhydrous THF. While the reaction may be slightly slower in THF, it avoids this specific side reaction.[6]

  • Toluene:

    • Causality: Toluene can be a byproduct of benzyl ether cleavage under certain conditions, though it's less common during the formation step.[8] It's more likely to be present as an impurity in the starting benzyl bromide.

    • Solution: Toluene is highly non-polar and can typically be removed during solvent evaporation under high vacuum or at the beginning of column chromatography with pure hexane.

Issue 3: I see new, polar spots on my TLC after workup.

Question: My reaction seemed clean, but now I have polar impurities. What happened?

Answer: The appearance of new polar spots post-reaction usually points to byproducts formed during the workup phase or from the degradation of excess reagents.

Probable Causes & Solutions:

  • Benzyl Alcohol:

    • Causality: During the quenching step (e.g., adding methanol or water), any unreacted benzyl bromide will be hydrolyzed to form benzyl alcohol.

    • Solution: This is a common and generally benign byproduct. Benzyl alcohol is significantly more polar than the per-benzylated product and is easily removed by standard silica gel chromatography.

  • Benzoic Acid:

    • Causality: If the reaction is exposed to air, especially during workup, benzyl alcohol or benzyl bromide can be oxidized to benzoic acid. This is more likely if the workup is slow or involves oxidative conditions.

    • Solution: Perform the workup efficiently. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) during the extraction will deprotonate the benzoic acid, pulling it into the aqueous layer as sodium benzoate and effectively removing it from your organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and base combination for this reaction? A: The most common and effective combination is sodium hydride (NaH) as the base and anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) as the solvent.[3] DMF often provides better solubility for the carbohydrate starting material, but THF is preferred if you encounter issues with solvent-derived byproducts.[6][7]

Q2: How can I ensure my reaction is truly anhydrous? A: Start with high-quality, commercially available anhydrous solvents. For maximum rigor, distill THF over sodium/benzophenone or use DMF that has been stored over activated 4Å molecular sieves. Flame-dry your glassware under vacuum and cool it under an inert atmosphere (Argon or Nitrogen) before adding reagents.

Q3: What are the critical parameters to monitor during the reaction? A: The most critical parameter is reaction progress, which should be monitored by Thin-Layer Chromatography (TLC). Choose a solvent system (e.g., 3:1 Hexane:Ethyl Acetate) that clearly separates the starting material (low Rf), intermediates, and the final product (high Rf). The reaction is complete when the starting material spot has completely disappeared and is replaced by a single, higher Rf spot corresponding to the per-benzylated product.

Q4: Are there alternative benzylation methods that produce fewer side products? A: Yes. For substrates sensitive to strongly basic conditions, benzylation using benzyl trichloroacetimidate under acidic conditions is a viable alternative.[2] Another mild method involves using 2-benzyloxy-1-methylpyridinium triflate, which can work under neutral conditions.[2] However, for exhaustive benzylation, the NaH/BnBr method remains the most common and cost-effective approach when performed correctly.

Standard Experimental Protocol

This protocol provides a reliable starting point for the per-benzylation of 4-methoxyphenyl-β-D-galactopyranoside.

Materials:

  • 4-Methoxyphenyl-β-D-galactopyranoside (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (5.0 eq, 1.25 eq per -OH)

  • Benzyl Bromide (BnBr) (4.8 eq, 1.2 eq per -OH)

  • Tetrabutylammonium Iodide (TBAI) (0.05 eq) (Optional, for acceleration)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol, Ethyl Acetate, Brine, Saturated aq. Sodium Bicarbonate, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an Argon atmosphere, add 4-methoxyphenyl-β-D-galactopyranoside (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous THF (approx. 10 mL per mmol of substrate).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (5.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Benzylation: Add TBAI (0.05 eq) if used. Cool the reaction mixture back to 0 °C. Add benzyl bromide (4.8 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Visualizing Side Reaction Pathways

The benzylation of a poly-hydroxylated compound is a competitive process where various side reactions can occur simultaneously with the desired transformation.

G cluster_side Side Products & Intermediates cluster_reagents Reagents & Conditions start 4-Methoxyphenyl-β-D-galactopyranoside (4 -OH groups) product Desired Product (Per-benzylated) start->product Ideal Conditions: Excess NaH/BnBr Anhydrous THF/DMF incomplete Partially Benzylated Intermediates (1, 2, or 3 -OBn groups) start->incomplete Insufficient Reagents or Reaction Time incomplete->product Further Benzylation dibenzyl Dibenzyl Ether dmf_amine DMF-derived Amine benz_alc Benzyl Alcohol reagents NaH + BnBr reagents->dibenzyl BnO⁻ + BnBr reagents->dmf_amine water Trace H₂O water->dibenzyl hydrolyzes BnBr, forms BnO⁻ dmf DMF Solvent dmf->dmf_amine [Ref: 7] workup Aqueous Workup workup->benz_alc hydrolyzes excess BnBr

Caption: Key reaction pathways in the benzylation of a glycoside.

Data Summary: Common Products and Byproducts

CompoundDescriptionTypical Relative TLC Rf*Key Identification Notes
Starting Material 4-Methoxyphenyl-β-D-galactopyranosideLow (e.g., 0.1)Very polar, stains well with carbohydrate-specific stains (e.g., p-anisaldehyde).
Partially Benzylated Intermediates Mixture of mono-, di-, tri-O-benzyl ethersMedium (0.2 - 0.7)Appears as a "ladder" or streak between the starting material and the final product.
Desired Product 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-...High (e.g., 0.8)Single, well-defined non-polar spot. Target mass visible by MS.
Dibenzyl Ether Bn-O-BnVery High (often > 0.8)Highly non-polar, may co-elute with the desired product. No hydroxyl groups.
Benzyl Alcohol Bn-OHMedium-Low (e.g., 0.3)A common, polar byproduct from quenching. Easily separated by chromatography.
DMF-Derived Amine N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamineHighCan be difficult to separate from the desired product. Characterized by MS and NMR.[7]

*Relative Rf values are illustrative and highly dependent on the exact TLC solvent system used.

References

  • Technical Support Center: Deprotection of Benzyl
  • Protective Group Strategies.
  • Protecting Groups in Carbohydrate Chemistry.
  • Protecting Group Strategies in Carbohydr
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
  • 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-b-D-galactopyranoside. Chem-Impex.
  • Process for benzylation of monoglycosides.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal.
  • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • synthesis & cleavage of benzyl ethers. YouTube.

Sources

Technical Support Center: Purification of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful column chromatography purification of this protected galactopyranoside. Our approach is grounded in extensive experience in carbohydrate chemistry and aims to equip you with the knowledge to overcome common challenges and ensure the integrity of your synthesis.

I. Understanding the Separation: Key Principles and Challenges

The purification of this compound by silica gel column chromatography is a standard yet nuanced procedure. The benzyl ether protecting groups at the 2 and 6 positions, along with the methoxyphenyl aglycon, render the molecule significantly less polar than its unprotected parent galactoside. This allows for effective purification using normal-phase chromatography.[1] However, the presence of two free hydroxyl groups at the 3 and 4 positions provides sufficient polarity to distinguish it from fully protected analogues and nonpolar byproducts.

The primary challenges in this purification arise from the potential for co-elution with structurally similar impurities. These often include:

  • Under-benzylated starting materials or byproducts: These are more polar than the desired product and will typically have lower Retention Factor (Rf) values on a Thin Layer Chromatography (TLC) plate.

  • Over-benzylated byproducts: If other hydroxyl groups are inadvertently benzylated, these less polar compounds will have higher Rf values.

  • Dibenzyl ether: A common byproduct from the benzylation reaction, which is relatively nonpolar.

Effective separation, therefore, depends on a carefully optimized solvent system that provides sufficient resolution between the target compound and these potential contaminants.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My desired product is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution is a frequent challenge and typically points to a suboptimal mobile phase composition.

  • Probable Cause: The polarity of your eluent is either too high, causing all compounds to move too quickly up the column, or too low, resulting in broad, overlapping bands.

  • Troubleshooting Steps:

    • Re-evaluate your TLC: Before running the column, ensure you have a good separation on your TLC plate. The ideal Rf value for your target compound should be between 0.2 and 0.4.[2] If the spots are too close together, you need to adjust your solvent system.

    • Decrease Eluent Polarity: If the Rf values are too high (e.g., > 0.5), decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate). This will increase the interaction of your compounds with the silica gel, leading to better separation.

    • Employ a Gradient Elution: Start with a less polar solvent system to elute the nonpolar impurities first. Then, gradually increase the polarity of the mobile phase to elute your desired compound, leaving the more polar impurities on the column. For example, you could start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane.

    • Consider an Alternative Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider replacing ethyl acetate with dichloromethane or diethyl ether, which can alter the selectivity of the separation.

Q2: I'm seeing significant peak tailing for my product fractions on TLC. What's causing this and how can I fix it?

A2: Peak tailing is often an indication of undesirable secondary interactions between your compound and the stationary phase.

  • Probable Cause: The free hydroxyl groups on your galactopyranoside can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. This can also be exacerbated by overloading the column.

  • Troubleshooting Steps:

    • Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, for silica gel, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Add a Small Amount of a Polar Modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or a weak base like triethylamine to your mobile phase can help to block the active silanol sites on the silica gel, reducing tailing. However, be cautious as this will increase the overall polarity of the eluent.

    • Ensure Proper Sample Dissolution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible, while still ensuring complete dissolution. Using a highly polar solvent to dissolve the sample can lead to precipitation at the top of the column and cause tailing.

Q3: The pressure in my column is too high, and the flow rate is very slow. What should I do?

A3: High backpressure can be caused by several factors related to column packing and the mobile phase.

  • Probable Cause:

    • The silica gel particles are too fine.

    • The column has been packed too tightly.

    • Precipitation of the sample at the top of the column.

    • Air bubbles in the column bed.

  • Troubleshooting Steps:

    • Check for Precipitation: If your sample precipitated upon loading, you may need to re-dissolve it in a larger volume of the mobile phase or a slightly more polar solvent.

    • Repack the Column: If the issue is with the packing, it is often best to unpack and repack the column. Ensure you are using a slurry packing method to create a homogenous bed and avoid trapping air.

    • Degas Your Solvents: While less critical for gravity chromatography, dissolved gasses can sometimes cause issues. Degassing your mobile phase by sonication or sparging with an inert gas can help.

Q4: My compound appears to be degrading on the column. How can I prevent this?

A4: Benzyl ethers are generally stable to silica gel chromatography.[2] However, prolonged exposure to acidic silica can potentially lead to some degradation, especially if the crude mixture contains acidic impurities.

  • Probable Cause: The inherent acidity of the silica gel may be causing slow degradation of your acid-sensitive compound.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, or you can add a small amount of a non-nucleophilic base like triethylamine to your mobile phase (e.g., 0.1%).

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your fractions and elute the column in a timely manner.

    • Consider an Alternative Stationary Phase: If degradation is a persistent issue, you could consider using a less acidic stationary phase like alumina (neutral or basic).

III. Experimental Protocol: Column Chromatography Purification

This protocol provides a general framework for the purification of this compound. Optimization of the solvent system should be performed by TLC prior to running the column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

    • Visualize the spots under a UV lamp and/or by staining.

    • The optimal solvent system should give the desired product an Rf of approximately 0.2-0.4 and show good separation from impurities.[2]

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer (approx. 1 cm) of sand on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once all the silica is added, add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously add the mobile phase to the column, never allowing the solvent level to drop below the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes. The size of the fractions will depend on the size of the column.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the optimized solvent system.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Optimal Product Rf 0.2 - 0.4Provides good resolution from both more and less polar impurities.[2]
Sample Loading Dry LoadingOften leads to better resolution and avoids issues with sample solubility in the mobile phase.
Detection UV (254 nm) and StainingThe methoxyphenyl and benzyl groups are UV active. Staining is necessary for non-UV active impurities.

IV. Workflow Visualization

The following diagram illustrates the key decision points and workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC_Analysis TLC Analysis & Solvent System Optimization Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry Load) Column_Packing->Sample_Loading Elution Elution (Gradient: Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Final_Product Pure Product Solvent_Evaporation->Final_Product

Caption: Workflow for the column chromatography purification of this compound.

V. References

  • Demchenko, A. V., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Nature Protocols, 11(11), 2169-2183. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Precisely regulated galactosylation of nucleoside analogues in aqueous hydrophilic solvents catalyzed by solvent-stable β-galactosidase. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Design Strategies for Integrated β-Galactosidase Purification Processes. Retrieved from [Link]

  • PubMed Central. (2019, June 10). Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • PubMed Central. (2018, November 13). Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of synthesis of propyl and butyl β-galactosides with commercial β-galactosidases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. Retrieved from [Link]

  • MPG.PuRe. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Technical Support Center: Glycosylation Reactions with 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing glycosylation reactions using 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside as a glycosyl donor. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific reaction, providing in-depth, field-proven insights to troubleshoot common issues and enhance reaction outcomes.

The choice of a glycosyl donor is critical, and the 4-Methoxyphenyl (PMP) galactoside with non-participating benzyl groups at the C2 and C6 positions presents a unique set of challenges and opportunities. The lack of a participating group at the adjacent C2 position means that stereocontrol is not guaranteed and must be carefully directed by the reaction conditions.[1][2] This guide will walk you through the key parameters that govern the success of this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound as a glycosyl donor?

A1: This glycosyl donor has several defining features that influence its reactivity and stereochemical outcome:

  • Leaving Group: The 4-Methoxyphenyl (PMP) group is a stable ether linkage that requires specific activation to function as an effective leaving group. Unlike more common donors (e.g., trichloroacetimidates or halides), PMP glycosides are often activated via oxidative methods or under strongly acidic conditions.[3][4][5] For the purpose of this guide, we will focus on activation using common promoter systems like N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH), which are known to activate aryl glycosides.

  • Protecting Groups: The benzyl ethers at C2 and C6 are considered "non-participating" or "arming" groups.[6] The C2-benzyl group cannot provide neighboring group assistance, which is the standard method for achieving 1,2-trans glycosides.[1] This means the reaction likely proceeds through a transient oxocarbenium ion, making stereocontrol a significant challenge.[2][7]

  • Free Hydroxyls: The unprotected hydroxyl groups at C3 and C4 can influence the donor's reactivity and solubility. They may also participate in undesired side reactions or influence the conformation of the pyranose ring.

Q2: What is the general mechanism of activation with a NIS/TfOH promoter system?

A2: While NIS/TfOH is classically used for thioglycosides, it can also activate PMP glycosides. The reaction proceeds through the formation of a highly reactive intermediate. The proposed mechanism involves:

  • Iodonium Formation: NIS, activated by the super-stoichiometric acid TfOH, acts as a halonium ion source (I+).

  • Intermediate Formation: The PMP group is activated, leading to the departure of 4-methoxyphenol and the formation of a reactive glycosyl intermediate, likely a glycosyl triflate.[7][8]

  • Oxocarbenium Ion: This intermediate exists in equilibrium with a flattened oxocarbenium ion. The stereochemical outcome of the reaction is determined by the trajectory of the nucleophilic attack on this intermediate.[2]

Q3: How do reaction conditions influence the α/β stereoselectivity of the final product?

A3: With a non-participating group at C2, stereoselectivity is governed by a delicate balance of factors known as the mechanistic continuum (SN1 vs. SN2).[9]

  • For β-Selectivity (1,2-trans): Lower temperatures (-78°C to -40°C) and the use of participating solvents like acetonitrile are key. The nitrile solvent can act as a temporary nucleophile, blocking the α-face of the oxocarbenium ion and directing the acceptor to attack from the β-face.[7] This favors an SN2-like displacement of an in-situ formed α-triflate.

  • For α-Selectivity (1,2-cis): Non-participating solvents like dichloromethane (DCM) or diethyl ether are preferred. These solvents do not interfere with the approach of the acceptor. The inherent anomeric effect, which favors an axial (α) configuration, can provide a degree of α-selectivity, although achieving high selectivity is often difficult.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low or No Yield of the Glycosylated Product

Q: My reaction shows consumption of the starting material on TLC, but the desired product yield is very low or zero. What went wrong?

A: This is a common issue that can often be traced back to reaction setup, activation, or stability.

Probable Cause Explanation & Recommended Solution
Inadequate Activation The PMP leaving group is less reactive than many alternatives. The amount of activator may be insufficient. Solution: Gradually increase the equivalents of NIS (from 1.2 to 2.0 eq.) and/or the catalytic amount of TfOH (from 0.1 to 0.3 eq.). Ensure your reagents are of high purity and activity.[10][11]
Moisture Contamination Glycosylation reactions are extremely sensitive to water. Any moisture will hydrolyze the reactive glycosyl intermediate or deactivate the promoter. Solution: Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Employ freshly activated molecular sieves (4Å) in the reaction flask.[12][13]
Low Acceptor Nucleophilicity Sterically hindered (secondary/tertiary alcohols) or electronically poor acceptors react slowly. Solution: Increase the reaction temperature after initial activation at low temp (e.g., warm from -40°C to 0°C). Prolong the reaction time, monitoring carefully by TLC. Increase the equivalents of the acceptor.[11]
Reagent Decomposition The combination of NIS and TfOH is highly reactive and can cause decomposition of sensitive donors or acceptors, especially at higher temperatures. Solution: Add the TfOH solution slowly at a very low temperature (e.g., -78°C). Do not let the reaction warm up too quickly. If decomposition is severe, consider a milder activator system.[6]

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Troubleshooting workflow for low glycosylation yield.

Problem 2: Poor Stereoselectivity (Formation of an α/β Mixture)

Q: My reaction works, but I get a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?

A: This is the central challenge with a C2-non-participating donor. The key is to manipulate the reaction environment to favor one pathway over the other.


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Mechanistic pathways influencing stereoselectivity.

  • To Favor the β-Anomer (1,2-trans):

    • Change Solvent: Switch from DCM to anhydrous acetonitrile (CH₃CN). The nitrogen lone pair in acetonitrile can participate in the reaction, forming a transient α-nitrilium ion intermediate that blocks the α-face, forcing the acceptor to attack from the β-face.[7]

    • Lower Temperature: Perform the reaction at the lowest practical temperature (e.g., -78°C or -60°C). Lower temperatures favor the more ordered, SN2-like transition state, which leads to inversion of the anomeric configuration of the most stable intermediate (the α-triflate), yielding the β-product.[14]

  • To Favor the α-Anomer (1,2-cis):

    • Use Non-Coordinating Solvents: Stick with solvents like dichloromethane (DCM), diethyl ether, or toluene. These will not compete with the glycosyl acceptor.

    • Leverage Temperature: While counterintuitive, sometimes slightly warmer temperatures (e.g., -20°C vs -78°C) can favor the SN1 pathway, where the thermodynamic product (often the α-anomer due to the anomeric effect) is formed preferentially.[15] This must be balanced against the risk of decomposition.

Problem 3: Formation of a Glycal Side Product

Q: I observe a significant amount of a side product that appears to be a glycal (elimination product) by NMR/MS. How do I prevent this?

A: Glycal formation arises from the elimination of the C2 substituent (in this case, a proton) and the anomeric leaving group.

  • Cause: This side reaction is often promoted by an overly harsh activator system or if the reaction is run at too high a temperature. It can also occur if the glycosyl acceptor is particularly non-nucleophilic or sterically hindered, allowing elimination to become a competitive pathway.[11]

  • Solution:

    • Reduce Temperature: Ensure the reaction is maintained at a low temperature throughout the addition of the promoter and for the duration of the reaction.

    • Use a Non-Basic Additive: Sometimes, trace basicity can promote elimination. The addition of a proton scavenger like 2,6-di-tert-butylpyridine (DTBMP) can sometimes help, but it may also interfere with the acidic promoter. Use with caution.

    • Modify the Activator System: If glycal formation is persistent, the NIS/TfOH system may be too aggressive. Consider alternative activators if available for PMP glycosides, such as those used in oxidative activation protocols.[3][4]

Experimental Protocol: General Procedure for Glycosylation

This protocol provides a starting point for the glycosylation of a primary alcohol acceptor using the NIS/TfOH promoter system. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous conditions.

  • Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 eq.) and this compound (1.2 - 1.5 eq.).

    • Add freshly activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of donor).

    • Seal the flask and place it under an inert atmosphere.

    • Add anhydrous solvent (e.g., DCM or acetonitrile, to make a 0.05 - 0.1 M solution with respect to the acceptor) via syringe.

  • Reaction:

    • Cool the stirred suspension to the desired starting temperature (e.g., -78°C for high β-selectivity attempts, or -40°C for a more general starting point).

    • In a separate flame-dried vial, prepare a stock solution of TfOH in the reaction solvent (e.g., 10 µL of TfOH in 1 mL of solvent).

    • Add N-Iodosuccinimide (NIS) (1.5 eq.) to the reaction flask as a solid. Allow it to stir for 5-10 minutes.

    • Slowly, add the TfOH solution (0.2 eq.) dropwise via syringe over 5 minutes. The solution may turn a dark brown or purple color.

    • Stir the reaction at this temperature for 1-4 hours, monitoring progress by TLC. Check for the consumption of the acceptor.

  • Quenching and Work-up:

    • Once the reaction is complete (or has stalled), quench by adding triethylamine (Et₃N) (approx. 5 eq. relative to TfOH) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of Celite to remove molecular sieves, washing the pad with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired glycosylated product.

References

  • The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society.
  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate.
  • A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PubMed Central.
  • N-nitrosamine directed stereoselective O-glycosylation reactions of 2-amino thioglycosides with NIS-TfOH. PubMed.
  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PubMed Central.
  • A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. ResearchGate.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PubMed Central.
  • Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. The Journal of Organic Chemistry.
  • Reactions of galactose building blocks to assess the impact of... | Download Scientific Diagram. ResearchGate.
  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. PubMed Central.
  • troubleshooting incomplete glycosylation with protected galactose. BenchChem.
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ResearchGate.
  • More than a protective group: 4-methoxyphenyl as a new Janus aglycone. ResearchGate.
  • More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed.
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ACS Publications.
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. PubMed.
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Kyung Hee University.
  • Overcoming Steric Hindrance in Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem.
  • troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem.
  • Overcoming Reactivity Challenges with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycosylations. BenchChem.
  • Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Royal Society of Chemistry. Available at: [Link]

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Preventing anomerization during glycosylation with 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions utilizing 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective glycosylation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly the prevention of anomerization, and achieve high yields of your desired glycosidic linkage.

I. Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem in my glycosylation reaction?

A1: Anomerization is the epimerization at the anomeric carbon (C-1) of a glycosyl donor or the product glycoside. In the context of your reaction with this compound, which is a β-donor, anomerization can lead to the formation of the undesired α-glycoside alongside your target β-glycoside. This results in a mixture of stereoisomers, reducing the yield of the desired product and necessitating challenging purification steps. Controlling anomerization is crucial for achieving high stereoselectivity in glycosidic bond formation.[1]

Q2: My reaction is producing a significant amount of the α-anomer. What is the most likely cause?

A2: The formation of the α-anomer from a β-donor suggests that the reaction conditions favor the formation of a glycosyl cation intermediate, which can be attacked by the acceptor from either the α- or β-face. Key factors that promote this pathway include:

  • Strongly Activating Conditions: Highly reactive promoters or high temperatures can lead to the rapid formation of a dissociated oxocarbenium ion.[2]

  • Non-Participating Protecting Groups: The 2-O-benzyl group on your donor is "non-participating," meaning it does not shield the α-face of the oxocarbenium ion from nucleophilic attack, unlike an acyl group (e.g., benzoyl) would.[3][4][5][6][7] This is a primary reason 1,2-cis glycosylations are challenging.[8][9][10][11][12]

  • Solvent Choice: Certain solvents can stabilize the glycosyl cation, promoting an SN1-like mechanism and leading to a loss of stereocontrol.[13][14]

Q3: Can the 4-methoxyphenyl (PMP) leaving group influence the stereochemical outcome?

A3: Yes, the 4-methoxyphenyl group is an excellent leaving group, particularly upon activation. Its electronic properties contribute to the reactivity of the glycosyl donor. While the PMP group itself doesn't directly control the stereochemistry in the same way a C-2 participating group does, its reactivity profile, in combination with the chosen activator, will influence the reaction mechanism (SN1 vs. SN2 continuum) and thus the anomeric ratio of the product.[15]

II. Troubleshooting Guide: Preventing Anomerization

This section provides a structured approach to diagnosing and resolving issues with anomerization in your glycosylation reactions.

Issue 1: Predominant or Significant Formation of the α-Anomer

The primary goal is to shift the reaction mechanism away from a pathway involving a long-lived, solvent-separated oxocarbenium ion, which is prone to non-selective attack.

Root Cause Analysis & Corrective Actions

The interplay between the activator, solvent, and temperature is critical in controlling the stereochemical outcome.

  • Mechanism of Anomerization: The activation of your β-donor forms a reactive intermediate. If this intermediate is a highly electrophilic and planar oxocarbenium ion, the acceptor can attack from either face, leading to a mixture of anomers. The formation of the thermodynamically favored α-anomer is often observed under these conditions due to the anomeric effect.[9][10]

    • Diagram of Glycosylation Pathways

      glycosylation_pathway Donor β-Donor (4-MeOPh-Gal) Activated_Complex Activated β-Intermediate Donor->Activated_Complex Activator SN2_Product β-Glycoside (Desired Product) Activated_Complex->SN2_Product SN2-like Attack (Acceptor) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Activated_Complex->Oxocarbenium Dissociation SN1_Alpha α-Glycoside (Anomerization Product) Oxocarbenium->SN1_Alpha α-face Attack SN1_Beta β-Glycoside Oxocarbenium->SN1_Beta β-face Attack

Experimental Protocols for Stereocontrol
  • Modulation of Activator/Promoter System:

    • Rationale: The choice of activator dictates the reactivity of the intermediate species. Milder activators favor a more associative (SN2-like) pathway, preserving the anomeric configuration.

    • Protocol:

      • High-Yielding but Non-Selective Condition (Baseline):

        • Donor: this compound (1.2 equiv.)

        • Acceptor: (1.0 equiv.)

        • Activator: N-Iodosuccinimide (NIS, 1.5 equiv.) and Triflic acid (TfOH, 0.1 equiv.)

        • Solvent: Dichloromethane (DCM)

        • Temperature: -20 °C to 0 °C

      • Troubleshooting Protocol (Improved β-Selectivity):

        • Switch to a milder activator system. A common choice is NIS/TfOH at a lower temperature or replacing TfOH with a less aggressive Lewis acid like Silver triflate (AgOTf).

        • Example: Use NIS (1.5 equiv.) and AgOTf (0.2 equiv.) in DCM at -40 °C to -20 °C.

        • Rationale: AgOTf is less prone to generating a highly reactive triflic acid in situ, thus disfavoring the formation of a fully dissociated oxocarbenium ion.

  • Solvent Optimization:

    • Rationale: Solvents can significantly influence the stability and lifetime of the reactive intermediates. Ethereal solvents are known to favor the formation of α-glycosides, while nitrile solvents can promote the formation of β-glycosides through the "nitrile effect." [13][14][16][17] * Protocol:

      • Dissolve the donor and acceptor in the chosen solvent under an inert atmosphere (Argon or Nitrogen).

      • Cool the reaction mixture to the desired starting temperature (e.g., -60 °C).

      • Add the activator solution dropwise.

      • Monitor the reaction by TLC or LC-MS.

    • Solvent Comparison Table:

SolventExpected Predominant AnomerRationale
Dichloromethane (DCM)Mixture, often α-leaningGeneral purpose, can support both SN1 and SN2 pathways. [9]
Diethyl Ether (Et₂O)αEthereal solvents can stabilize the β-intermediate, leading to attack from the α-face. [13]
Acetonitrile (MeCN)βThe nitrile group can participate in the reaction, forming an α-nitrilium ion intermediate that blocks the α-face, directing the acceptor to attack from the β-face. [16][17]
TolueneαNon-polar aromatic solvent, may favor α-anomer formation.
  • Temperature Control:

    • Rationale: Lowering the reaction temperature can significantly enhance stereoselectivity by favoring the kinetically controlled product and reducing the rate of anomerization of any intermediates or the final product. [1] * Protocol:

      • Initiate the reaction at a very low temperature (e.g., -78 °C).

      • Slowly and carefully allow the reaction to warm to the optimal temperature for reactivity while maintaining selectivity (e.g., -40 °C or -20 °C).

      • Use a cryostat for precise temperature control.

Issue 2: Low Yield Despite Optimized Stereoselectivity

Even with good stereocontrol, low yields can be a significant hurdle.

Troubleshooting Workflow

low_yield_troubleshooting Start Low Yield of β-Glycoside Check_Reagents Verify Reagent Purity & Activity (Donor, Acceptor, Activator) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Concentration, Time) Start->Check_Conditions Side_Reactions Investigate Side Reactions (TLC/LC-MS Analysis) Start->Side_Reactions Hydrolysis Donor/Product Hydrolysis? Side_Reactions->Hydrolysis Rearrangement Glycal Formation? Side_Reactions->Rearrangement Solution_Hydrolysis Use Molecular Sieves Ensure Anhydrous Conditions Hydrolysis->Solution_Hydrolysis Solution_Rearrangement Adjust Activator Stoichiometry or Temperature Rearrangement->Solution_Rearrangement

Caption: Troubleshooting workflow for low glycosylation yield.

Corrective Actions for Low Yield
  • Ensure Anhydrous Conditions:

    • Rationale: Glycosylation reactions are highly sensitive to moisture. Water can compete with your acceptor, leading to hydrolysis of the activated donor or the product.

    • Protocol:

      • Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere.

      • Use freshly distilled, anhydrous solvents.

      • Activate molecular sieves (4 Å) by heating under vacuum and add them to the reaction mixture.

  • Optimize Reactant Stoichiometry and Concentration:

    • Rationale: Using a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. The overall concentration can also impact reaction rates.

    • Protocol:

      • Perform a series of small-scale reactions varying the donor-to-acceptor ratio (e.g., 1:1, 1.2:1, 1.5:1).

      • Experiment with different concentrations (e.g., 0.1 M, 0.05 M) to find the optimal balance between reaction rate and side reactions.

  • Monitor for Donor Decomposition:

    • Rationale: The glycosyl donor may be unstable under the reaction conditions, leading to side products such as glycals.

    • Protocol:

      • Run a control reaction with only the donor and activator (no acceptor).

      • Monitor the consumption of the donor and the formation of any byproducts by TLC or LC-MS.

      • If decomposition is observed, consider a milder activator or lower temperature.

By systematically addressing these factors—activator choice, solvent effects, temperature, and reaction hygiene—researchers can effectively troubleshoot and prevent anomerization, leading to highly stereoselective and efficient synthesis of the desired β-galactosides.

III. References

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]

  • Geue, N., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. The Journal of Organic Chemistry, 86(20), 14047–14056. [Link]

  • Guo, J., & Ye, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. [Link]

  • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]

  • Kafle, A., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(11), 894-901. [Link]

  • Santana, A. G., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society, 142(28), 12501–12514. [Link]

  • Komarova, B. S., et al. (2025). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. ResearchGate. [Link]

  • van der Vorm, S., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]

  • Das, I., & Mal, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 886861. [Link]

  • Das, I., & Mal, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]

  • Castillon, S., & G. J. Boons (Eds.). (2015). Lewis acid promoted anomerisation: recent developments and applications. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 41). The Royal Society of Chemistry. [Link]

  • A plausible mechanism for the activation of glycals. (n.d.). ResearchGate. [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

  • Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 8(11), 1547–1556. [Link]

  • Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Park, Y., et al. (2018). Catalytic activation of glycosyl phosphates for stereoselective coupling reactions. Proceedings of the National Academy of Sciences, 115(51), 12912-12917. [Link]

  • van der Vorm, S., et al. (2016). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. Nature Communications, 7, 13422. [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687–2704. [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. PubMed Central. [Link]

  • McKay, M. J., & Nguyen, H. M. (2013). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. PubMed Central. [Link]

  • Faurschou, N. V., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Whitfield, D. M. (2015). In a glycosylation reaction how does a hydroxylic nucleophile find the activated anomeric carbon?. PubMed. [Link]

  • A stereocontrolled construction of 2-deoxy-β-glycosidic linkages via 1,2-trans-β-glycosidation of 2-deoxy-2-((p-methoxyphenyl)thio) glycopyranosyl N,N,N′,N′-tetramethylphosphoramidates. (n.d.). ResearchGate. [Link]

  • Komarova, B. S., et al. (2025). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. PubMed. [Link]

  • Mishra, B., & Tiwari, V. K. (2019). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal, 14(17), 2896-2915. [Link]

  • Freeze, H. H., & Ng, B. G. (2014). Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. Cell, 156(4), 632-642. [Link]

  • Kamar, M., et al. (2020). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. [Link]

  • McKay, M. J., & Demchenko, A. V. (2014). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]

  • 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (n.d.). MDPI. [Link]

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Technical Support Center: Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective glycosylation. Here, we will delve into the critical role of solvent effects, troubleshoot common experimental hurdles, and provide a framework for optimizing your reaction conditions.

Introduction: The Challenge of Stereoselectivity

The synthesis of this compound presents a common yet significant challenge in carbohydrate chemistry: achieving high stereoselectivity for the β-anomer. The choice of protecting groups on the galactosyl donor is a primary determinant of the stereochemical outcome. In our target molecule, the presence of benzyl (Bn) ether protecting groups at the C-2 position classifies it as a "non-participating" group. Unlike acyl groups (e.g., acetyl, benzoyl), which can form a cyclic dioxolenium ion intermediate that shields the α-face and directs nucleophilic attack to the β-face, non-participating groups do not offer this assistance. This often leads to the formation of a mixture of α and β anomers, making solvent choice a critical parameter to steer the reaction towards the desired β-glycosidic linkage.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high β-selectivity difficult in this synthesis?

A1: The key challenge lies in the use of a 2-O-benzyl protecting group on the galactose donor. Benzyl groups are "non-participating," meaning they do not assist in shielding the α-face of the oxocarbenium ion intermediate formed during the reaction.[1] This allows the 4-methoxyphenol nucleophile to attack from either the α or β face, often resulting in a mixture of stereoisomers. The solvent, therefore, plays a crucial role in influencing the equilibrium of reactive intermediates and guiding the stereochemical outcome.

Q2: What is the general mechanism of this glycosylation reaction?

A2: The reaction typically proceeds via an SN1-like mechanism. A promoter (usually a Lewis acid) activates the leaving group at the anomeric center of the galactosyl donor, leading to its departure and the formation of a planar oxocarbenium ion intermediate. This intermediate is in equilibrium with various ion pairs (contact ion pairs, solvent-separated ion pairs) and potentially a transient covalent α-glycosyl triflate. The nucleophile (4-methoxyphenol) then attacks the anomeric carbon. The stereochemical outcome is determined by the relative rates of attack on the different intermediates and the influence of the solvent on their stability and conformation.

Q3: Which solvents are known to favor β-glycosylation?

A3: Nitrile solvents, particularly acetonitrile (CH₃CN), are well-documented to favor the formation of β-glycosides when using donors with non-participating groups.[2] This is attributed to the formation of a transient α-nitrilium ion intermediate, where the solvent molecule coordinates to the α-face of the oxocarbenium ion. This intermediate then undergoes SN2-like displacement by the nucleophile from the β-face, leading to the desired 1,2-trans product.

Q4: Can other solvents be used, and what is their likely effect?

A4: Yes, other solvents can be used, but they often favor the α-anomer.

  • Ethereal solvents (e.g., diethyl ether (Et₂O), tetrahydrofuran (THF), 1,4-dioxane) tend to favor the formation of the α-glycoside.[2]

  • Halogenated solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE)) are common in glycosylation reactions and are considered less coordinating. The stereoselectivity in these solvents can be variable and highly dependent on other reaction parameters like the promoter and temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: The reaction may be sluggish due to an insufficiently reactive donor or acceptor, or a weak promoter. 2. Donor hydrolysis: Trace amounts of water can hydrolyze the activated glycosyl donor. 3. Side reactions: Formation of byproducts such as glycal or orthoesters can reduce the yield of the desired product.1. Optimize reaction conditions: Increase the reaction time or temperature (with caution, as this can affect selectivity). Consider using a more powerful promoter system (e.g., a combination of a Lewis acid and a silver salt). 2. Ensure anhydrous conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (3Å or 4Å) in the reaction mixture. 3. Modify reaction setup: Lowering the reaction temperature can sometimes suppress side reactions.
Poor β-selectivity (significant α-anomer formation) 1. Solvent choice: Use of non-coordinating or ethereal solvents. 2. Reaction temperature: Higher temperatures can favor the thermodynamically more stable α-anomer (anomeric effect). 3. Promoter/activator system: The nature of the counterion from the promoter can influence the reactivity and selectivity.1. Switch to a nitrile solvent: Acetonitrile is the solvent of choice for promoting β-selectivity with non-participating donors. 2. Lower the temperature: Running the reaction at lower temperatures (e.g., -40 °C to -78 °C) often improves β-selectivity. 3. Screen different promoters: Experiment with various Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and silver salts (e.g., AgOTf, Ag₂CO₃) to find the optimal system for your specific substrates.
Formation of an inseparable mixture of anomers 1. Sub-optimal reaction conditions: The chosen conditions may not be sufficiently selective. 2. Chromatography issues: The anomers may have very similar polarities.1. Re-optimize the reaction: Focus on solvent and temperature as the primary drivers of selectivity. 2. Improve separation: Try different solvent systems for column chromatography, consider using a chiral column, or explore preparative HPLC.
No reaction 1. Inactive reagents: The glycosyl donor, acceptor, or promoter may have degraded. 2. Insufficient activation: The promoter may not be strong enough to activate the glycosyl donor.1. Check reagent quality: Use freshly prepared or purified reagents. Ensure the promoter is not hydrolyzed. 2. Use a stronger promoter: If a weak promoter was used, switch to a more potent one.

Experimental Protocols & Data

General Protocol for Glycosylation
  • Preparation: A round-bottom flask equipped with a magnetic stir bar and containing activated 4Å molecular sieves is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reagent Addition: The glycosyl acceptor, 4-methoxyphenol (1.0 equivalent), and the 2,6-Di-O-benzyl-galactosyl donor (e.g., a corresponding bromide or trichloroacetimidate, 1.2-1.5 equivalents) are added to the flask.

  • Solvent Addition: Anhydrous solvent (e.g., acetonitrile for β-selectivity or dichloromethane for comparison) is added via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40 °C).

  • Activation: The promoter (e.g., TMSOTf, 0.1-0.2 equivalents) is added dropwise to the stirring mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., triethylamine or pyridine).

  • Work-up and Purification: The reaction mixture is filtered, concentrated, and purified by silica gel column chromatography to isolate the desired product.

Expected Results & Characterization

The final product, this compound, should be a white to almost white crystalline powder.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for confirming the structure and stereochemistry. Key expected signals would include those for the methoxy group, the aromatic protons of the methoxyphenyl and benzyl groups, and the sugar protons. The coupling constant of the anomeric proton (H-1) is diagnostic for the stereochemistry (typically a larger J-value for a trans-diaxial coupling in the β-anomer).

  • ¹³C NMR (CDCl₃): The carbon NMR will show characteristic signals for all carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Illustrative Solvent Effects on Stereoselectivity (Hypothetical Data)

The following table illustrates the expected trend of solvent effects on the stereoselectivity of a similar glycosylation reaction. Note: This is representative data and actual results may vary.

Solvent Temperature (°C) Yield (%) α:β Ratio
Acetonitrile (CH₃CN)-40751:10
Dichloromethane (DCM)-40801:2
Diethyl Ether (Et₂O)-40653:1
Acetonitrile (CH₃CN)0781:5
Dichloromethane (DCM)0821:1

Visualizing the Mechanism and Troubleshooting

Reaction Mechanism Pathway

G cluster_activation Activation cluster_pathways Reaction Pathways Donor Galactosyl Donor (2,6-di-O-benzyl) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium + Promoter - Leaving Group Acceptor 4-Methoxyphenol Promoter Promoter (e.g., TMSOTf) Solvent_Complex Solvent-Coordinated Intermediate Oxocarbenium->Solvent_Complex + CH3CN (Nitrile Solvent) Product_beta β-Glycoside (Target Product) Oxocarbenium->Product_beta + Acceptor (β-attack, non-coordinating solvent) Product_alpha α-Glycoside (Side Product) Oxocarbenium->Product_alpha + Acceptor (α-attack, non-coordinating solvent) Solvent_Complex->Product_beta + Acceptor (β-attack)

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

G Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < 50% PoorSelectivity Poor β-Selectivity Problem->PoorSelectivity α:β > 1:5 NoReaction No Reaction Problem->NoReaction No Product CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous SwitchSolvent Switch to Nitrile Solvent PoorSelectivity->SwitchSolvent CheckReagents Check Reagent Quality NoReaction->CheckReagents OptimizePromoter Optimize Promoter/Temp CheckAnhydrous->OptimizePromoter Success Successful Synthesis OptimizePromoter->Success LowerTemp Lower Reaction Temperature SwitchSolvent->LowerTemp LowerTemp->Success StrongerPromoter Use Stronger Promoter CheckReagents->StrongerPromoter StrongerPromoter->Success

Caption: A logical troubleshooting workflow for common issues.

References

  • Controlling the stereoselectivity of glycosylation via solvent effects. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced carbohydrate chemistry. This guide provides in-depth troubleshooting and purification strategies for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a key building block in modern glycoscience. We understand that purifying partially protected carbohydrates can be challenging due to the presence of structurally similar impurities. This document is designed to help you diagnose common issues and implement effective, field-proven purification protocols.

Frequently Asked Questions (FAQs)
Q1: I've just completed my benzylation reaction. What are the most common impurities I should expect in my crude this compound?

A1: Understanding potential impurities is the first step toward effective purification. The impurities arise from the starting materials, side reactions, or subsequent workup steps. Based on the standard Williamson ether synthesis conditions used for benzylation (e.g., NaH, BnBr in DMF), you can anticipate several types of contaminants.[1][2]

Table 1: Common Impurities and Their Characteristics

Impurity NameProbable OriginExpected Polarity vs. Product (Normal Phase TLC)
4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosideOver-benzylation of the free 3,4-hydroxyls.Much Less Polar (Higher Rf)
Benzyl Alcohol / Dibenzyl EtherExcess benzyl bromide hydrolysis or self-reaction.Much Less Polar (Higher Rf)
4-Methoxyphenyl 2-O-benzyl- or 6-O-benzyl-β-D-galactopyranosideIncomplete or under-benzylation.More Polar (Lower Rf)
Regioisomers (e.g., 2,3- or 2,4-Di-O-benzyl)Non-selective benzylation if protecting groups were absent.Very Similar Polarity (Very close Rf)
Alpha-anomer of the desired productLack of stereocontrol in the initial glycosylation step.Very Similar Polarity (Very close Rf)
Unreacted Starting GlycosideIncomplete reaction.Much More Polar (Baseline or very low Rf)
Q2: My TLC shows a major spot running much higher (less polar) than my desired product. How do I remove it?

A2: This is the most straightforward purification challenge. High Rf impurities are typically non-polar byproducts like the fully benzylated 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside or residual benzylation reagents like dibenzyl ether.[3]

Solution: Standard silica gel flash column chromatography is highly effective. The large polarity difference allows for easy separation.

Experimental Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Dry-pack a silica gel column of appropriate size for your scale.

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the column eluent. For less soluble materials, you can pre-adsorb the crude mixture onto a small amount of silica gel ("dry loading").

  • Choose the Eluent: A good starting point for elution is a solvent system of Hexanes/Ethyl Acetate (EtOAc) or Toluene/EtOAc. Begin with a ratio of 3:1 or 4:1.

  • Elute the Column:

    • Begin elution with a low-polarity mixture (e.g., 5% EtOAc in Hexanes) to wash off the non-polar impurities like dibenzyl ether and the tetra-benzylated product.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your desired product. For example, move from 25% to 40% EtOAc in Hexanes.

    • Monitor the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q3: I have an impurity that is extremely close to my product on the TLC plate, making separation impossible. What are my options for these stubborn impurities?

A3: This is the most common and difficult issue, typically caused by diastereomers (like the α-anomer) or regioisomers with very similar polarity.[4][5] A multi-step strategy is required.

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Outcome A Analyze Crude by TLC/LCMS B Optimize Flash Chromatography (Protocol 2) A->B Start Here C Attempt Recrystallization (Protocol 3) B->C If separation is still poor F Purity >99.5% Achieved B->F Success D Advanced HPLC Purification C->D If not crystalline or co-crystallizes C->F Success E Chemical Derivatization D->E If HPLC is not available or scalable D->F Success E->B Re-purify derivatized compound, then deprotect

Caption: Decision workflow for purifying stubborn isomers.

Strategy 1: Optimize Flash Chromatography

Standard Hexane/EtOAc systems may not be sufficient. You must use solvent systems that can exploit more subtle molecular interactions.

Experimental Protocol 2: Optimized Flash Column Chromatography
  • Solvent System Modification:

    • Replace Hexanes with Toluene: Toluene can engage in π-π stacking interactions with the benzyl and methoxyphenyl groups. This can introduce different selectivity for isomers. Try a Toluene/EtOAc or Toluene/Acetone gradient.

    • Use a Dichloromethane (DCM) base: DCM is a more polar base solvent. A DCM/Methanol (MeOH) system (e.g., 99:1 to 97:3) or DCM/Acetone can provide excellent resolution. Be cautious, as prolonged exposure to silica can be detrimental if it's acidic.

    • Add an Amine Base: If you suspect your compound is sensitive to the acidic nature of silica, add 0.1-1% triethylamine (NEt₃) to your eluent to neutralize the stationary phase.

  • Technique Modification:

    • Use a Long, Thin Column: This increases the number of theoretical plates and improves separation.

    • Employ a Slow Flow Rate: Slower elution allows more time for equilibrium between the mobile and stationary phases, enhancing resolution.

Strategy 2: Recrystallization

If your product is a solid and present in high concentration, recrystallization is a powerful technique for achieving high purity.[6][7] The key is to find a solvent system where the desired compound is soluble when hot but insoluble when cold, while the impurity remains in the mother liquor.

G A 1. Add impure solid to flask B 2. Add MINIMUM amount of hot solvent to dissolve A->B C 3. Cool slowly to room temperature B->C D 4. Cool further in ice bath C->D E 5. Vacuum filter to collect crystals D->E F 6. Wash with ice-cold solvent E->F

Caption: The six key steps of a successful recrystallization.

Experimental Protocol 3: Recrystallization
  • Solvent Screening (Small Scale):

    • Place a few milligrams of your impure solid into several test tubes.

    • Add a few drops of a single solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or a mixture like EtOAc/Hexanes) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound.

    • Heat the tubes that showed poor solubility. If the compound dissolves when hot, you have a potential recrystallization solvent.

    • Allow the promising tubes to cool. The formation of clean crystals is a positive sign.

  • Recrystallization (Scale-up):

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent system and heat the mixture to boiling (using a hot plate and a condenser).

    • Add just enough hot solvent dropwise until the solid completely dissolves.[8]

    • If the solution is colored by a minor impurity, you can add a small amount of activated charcoal and perform a hot filtration.[9]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening will slow cooling and promote larger crystal growth.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum.

Strategy 3: Advanced & Alternative Purification Methods

  • Reverse-Phase HPLC: For analytical purity checks and small-scale preparative work, reverse-phase HPLC is invaluable. For protected carbohydrates, specialized stationary phases often outperform standard C18 columns. Consider using columns with pentafluorophenyl or phenyl hexyl stationary phases, which have demonstrated superior selectivity for such compounds.[5][10] A typical mobile phase would be a gradient of acetonitrile in water.

  • Chemical Derivatization: If all else fails, you can alter the molecule's structure to make separation easier.

    • Protect: Selectively protect the free 3,4-hydroxyl groups. For example, reacting with 2,2-dimethoxypropane under acidic catalysis will form a 3,4-O-isopropylidene acetal.

    • Purify: The resulting molecule will have a significantly different polarity from any impurities that could not form the acetal. Purify this new compound by standard flash chromatography.

    • Deprotect: Remove the temporary protecting group (e.g., the isopropylidene acetal is easily removed with mild acid) to yield the highly pure desired product.

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of techniques is essential for confirmation.

  • NMR Spectroscopy:

    • ¹H NMR: Should show sharp, well-resolved peaks consistent with the structure. The absence of signals from known impurities is crucial. Pay close attention to the anomeric proton (H-1), which should be a doublet with a coupling constant (J) of ~7-8 Hz, characteristic of a trans-diaxial relationship confirming the β-anomer.

    • ¹³C NMR: Should show the correct number of carbon signals.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A pure sample should show a single, sharp peak on multiple systems (e.g., normal phase and reverse phase). Purity should be >99.5% by peak area for demanding applications.[5]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 109.0 to 113.0 °C). Impurities typically cause melting point depression and broadening.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, typically as an adduct (e.g., [M+Na]⁺).

References
  • Mandal, P. K., & McMurray, J. S. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Bélanger, F., & Roy, R. (2006). Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ChemInform, 37(32). [Link]

  • Various Authors. (2014). How can one remove a benzyl group from benzylated sugar? ResearchGate. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]

  • SGK Government Degree College. SEPARATION TECHNIQUES ‒ CHROMATOGRAPHY. [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Application Note AN75. [Link]

  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(41), 9745-9749. [Link]

  • Pabelina, K., et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 25(18), 4169. [Link]

  • Armstrong, D. W., et al. (1985). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry, 57(1), 234-237. [Link]

  • Alak, A., & Armstrong, D. W. (1988). Planar Chromatographic Separation Of Enantiomers And Diastereomers With Cyclodextrin Mobile Phase Additives. Scholars' Mine. [Link]

  • Guo, J., & Ye, X. S. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 8(3), 419-433. [Link]

  • Google Patents. (2019).
  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Purification of synthesized protected carbohydrate via automation... [Diagram]. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Crich, D., & Li, W. (2009). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. NIH Public Access. [Link]

  • Weber Lab. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Li, W., et al. (2012). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. NIH Public Access. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1949–1974. [Link]

  • ResearchGate. (n.d.). Regioselective de-O-benzylation of monosaccharides [Request PDF]. [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

  • Thomas, B., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]

  • Demchenko, A. V. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Taylor & Francis. [Link]

Sources

Refinement of reaction times for synthesizing 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on refining and troubleshooting reaction times. Our goal is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to ensure both efficiency and reproducibility in your work.

Troubleshooting Guide: Reaction Time Refinement

This section addresses common issues encountered during the synthesis that directly impact reaction duration and overall success. The question-and-answer format is designed to provide direct, actionable solutions to specific experimental challenges.

Q1: My reaction is sluggish or appears incomplete, extending far beyond the expected timeframe. What are the primary factors I should investigate?

A: An incomplete or slow reaction is one of the most common hurdles. The root cause can typically be traced back to one of several critical parameters. Efficient glycosylation and benzylation reactions are highly sensitive to the experimental environment.

  • Temperature: This is the most critical variable. Excessively low temperatures will result in sluggish reactions, while inappropriately high temperatures can cause side reactions and degradation of starting materials or products.[1] Every glycosylation system has an optimal temperature range that balances reaction rate with selectivity.[1] It is often more effective to maintain a consistent, optimal temperature rather than ramping it up, as this can lead to irreproducibility.[1]

  • Reagent and Solvent Purity: The presence of moisture is highly detrimental. Water can quench reagents and intermediates, effectively halting the reaction. All solvents, particularly chlorinated solvents like Dichloromethane (DCM), must be rigorously dried before use.[2] Similarly, the use of freshly activated molecular sieves (e.g., 4 Å) is crucial for scavenging any trace amounts of water during the reaction.[2][3] Impurities in starting materials, such as benzaldehyde or other derivatives in benzyl chloride, can also interfere with the reaction.[4]

  • Catalyst/Promoter Activity: If using a promoter system like N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor, the activity of these reagents is paramount.[1] Ensure these reagents have been stored correctly and are not degraded. The concentration of the catalyst is also a key factor; an insufficient amount will naturally lead to a slower reaction rate.[5]

Q2: I'm observing significant byproduct formation, which complicates purification and impacts yield. How can I adjust my reaction conditions to minimize this?

A: Byproduct formation is often a sign that the reaction conditions are not optimized for the desired pathway. The key is to control the reaction kinetics to favor the formation of the target molecule.

  • Temperature Control: As mentioned, excessive heat can promote side reactions.[1] For glycosylations, this can include the formation of orthoesters or anomerization. It is essential to identify the lowest possible temperature at which the reaction proceeds at a reasonable rate. This "activation temperature" can be determined experimentally and helps to minimize unwanted pathways.[1]

  • Protecting Group Strategy: The choice and stability of protecting groups on your starting galactopyranoside are fundamental.[6][7] If protecting groups are labile under the reaction conditions, this can open up other hydroxyl groups for benzylation, leading to a mixture of products. Ensure your protecting group strategy is robust for the chosen reaction conditions.

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reagents. An excess of the benzylating agent or catalyst can sometimes drive side reactions. The slow, controlled addition of a key reagent (like the acid catalyst) can help maintain a low concentration of highly reactive intermediates, thereby minimizing their participation in undesired pathways.

Q3: How does my choice of solvent affect the reaction rate and outcome?

A: The solvent does more than just dissolve the reactants; it plays an active role in the reaction mechanism, particularly in glycosylations which can proceed through a continuum of SN1 and SN2 pathways.[1][8]

  • Polarity and Coordinating Ability: Non-polar, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used.[3] These solvents help to stabilize the reactive intermediates without competing with the nucleophile (the acceptor alcohol).

  • Stabilization of Intermediates: The solvent can stabilize or destabilize the key glycosyl cation intermediate.[1] This interaction dictates the kinetics and the stereochemical outcome of the glycosidic bond formation.[1] A change in solvent can therefore significantly alter both the reaction time and the stereoselectivity.

Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time for the selective 2,6-di-O-benzylation of a 4-methoxyphenyl galactopyranoside derivative?

A: There is no single answer, as the time is highly dependent on the specific substrate, scale, and conditions. However, based on analogous reactions in the literature, these types of selective protections can range from a few hours (e.g., 2-4 hours) to over 24 hours.[2] The reaction should always be monitored to determine the endpoint rather than running for a fixed duration.

Q2: What is the most reliable method for monitoring the reaction's progress to determine the optimal stopping point?

A: The most common and effective method for real-time monitoring is Thin-Layer Chromatography (TLC) .[2][9] It allows you to visualize the consumption of the starting material and the formation of the product. The reaction is typically considered complete when the starting material spot is no longer visible by TLC. For a detailed procedure, refer to the Experimental Protocols section.

Q3: Can impurities in the starting benzyl chloride impact the reaction?

A: Absolutely. Technical grade benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, toluene, and various chloro-derivatives.[4] These impurities can act as competitive substrates, react with your catalyst, or introduce water into the system, all of which can slow down or inhibit your desired reaction and complicate the final purification. Using purified benzyl chloride is essential for reproducible results and optimal reaction times.[4]

Visualized Workflows and Relationships

Diagrams can help clarify complex decision-making processes and the interplay of reaction variables.

TroubleshootingWorkflow cluster_causes Primary Investigation Points cluster_actions Corrective Actions start Sluggish or Incomplete Reaction Detected temp Temperature Check start->temp reagents Reagent & Solvent Purity start->reagents catalyst Catalyst/Promoter Activity start->catalyst temp_action Optimize Temperature: Find balance between rate and stability. temp->temp_action Action reagents_action Verify Purity: - Use freshly dried solvents. - Activate molecular sieves. - Check starting material quality. reagents->reagents_action Action catalyst_action Assess Catalyst: - Use fresh catalyst/promoter. - Verify correct stoichiometry. catalyst->catalyst_action Action

Caption: Troubleshooting workflow for a sluggish reaction.

FactorsInfluencingReactionTime center Reaction Time temp Temperature center->temp conc Concentration center->conc catalyst Catalyst center->catalyst solvent Solvent center->solvent purity Purity center->purity

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Glycosides: Confirming the Structure of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural characterization of complex molecules is paramount. Glycosides, a broad class of natural and synthetic compounds, play a crucial role in a multitude of biological processes, making them attractive scaffolds for novel therapeutics. Their intricate stereochemistry, however, presents a significant analytical challenge. This guide provides an in-depth comparison of methodologies for determining the three-dimensional structure of glycosides, with a specific focus on the unambiguous confirmation of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside using single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, the other cornerstone technique for structural elucidation.

The Imperative of Unambiguous Stereochemistry in Glycoside Drug Development

The biological activity of glycosides is intrinsically linked to their three-dimensional architecture. Subtle changes in the orientation of hydroxyl groups or the configuration of the glycosidic linkage can dramatically alter their interaction with biological targets, such as enzymes and receptors. Therefore, the unequivocal determination of a glycoside's absolute configuration is a critical step in establishing structure-activity relationships (SAR) and ensuring the development of safe and effective drugs.[1] While techniques like NMR spectroscopy are powerful for determining connectivity and relative stereochemistry, X-ray crystallography provides the definitive, atomic-resolution picture of the molecule as it exists in the solid state, directly revealing its absolute configuration.[2][3]

Definitive Structure Determination: X-ray Crystallography of this compound

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of the electron density can be constructed, from which the atomic positions can be inferred. This provides an unparalleled level of detail, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure involves a series of meticulous steps, each critical to the success of the experiment. The overall workflow is depicted below.

X-ray_Crystallography_Workflow Figure 1. Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside Purification Purification by Column Chromatography Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Growth Conditions Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for the structural determination of a small molecule via X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification of this compound:

The target compound can be synthesized from commercially available starting materials. A common route involves the glycosylation of 4-methoxyphenol with a suitably protected galactose donor. The regioselective benzylation at the 2 and 6 positions is a key step, often requiring careful control of reaction conditions and the use of specific protecting group strategies. Following the synthesis, the crude product must be rigorously purified, typically by column chromatography on silica gel, to remove any unreacted starting materials or byproducts that could impede crystallization. The purity of the final compound should be confirmed by techniques such as NMR and mass spectrometry.

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging and rate-limiting step in X-ray crystallography.[3] For glycosides, which can be flexible molecules, this process requires patience and a systematic approach.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Solvents that promote hydrogen bonding, such as alcohols or ethyl acetate, can be beneficial, but highly volatile solvents should be used with caution as they can lead to rapid crystal growth and poor quality.[4]

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals begin to form.[4]

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization. This is a highly controlled method often used for proteins and complex small molecules.

    • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

  • Optimization: Once initial crystals are obtained, the conditions can be optimized by varying the temperature, concentration, and precipitant to improve crystal size and quality.[5][6] Seeding, the introduction of a tiny existing crystal into a supersaturated solution, can also be employed to promote the growth of larger, more well-defined crystals.[4]

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are highly automated, and the data collection process is typically computer-controlled.[3]

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the diffracted X-rays are then determined, often using direct methods for small molecules. This leads to an initial electron density map, into which a molecular model can be built. The model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.[7][8]

A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution snapshot of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[9] For a comprehensive understanding of a glycoside's properties, these two techniques are highly complementary.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline solidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, conformational dynamics, intermolecular interactions
Resolution Atomic resolutionLower resolution than crystallography
Molecular Size No theoretical upper limit, but crystallization can be a bottleneck for large molecules.[10]Generally limited to molecules < 50 kDa, though larger systems can be studied.[9]
Key Advantage Unambiguous determination of absolute configuration.[3]Provides information on molecular dynamics and behavior in a more biologically relevant solution state.[9]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation.Does not directly provide absolute stereochemistry. Spectra can be complex and require extensive analysis.[11]
Synergistic Application in Glycoside Characterization

The ideal approach to characterizing a novel glycoside like this compound involves the use of both X-ray crystallography and NMR spectroscopy. NMR can be used to rapidly confirm the successful synthesis and purification of the compound and to provide initial structural information.[12][13][14] Once crystals are obtained, X-ray crystallography can then provide the definitive confirmation of the absolute stereochemistry. Any differences observed between the solid-state and solution-state conformations can provide valuable insights into the molecule's flexibility and potential binding modes.

Conclusion

The unambiguous determination of the three-dimensional structure of glycosides is a critical aspect of modern drug discovery. While NMR spectroscopy is an indispensable tool for initial characterization and conformational analysis in solution, single-crystal X-ray crystallography remains the definitive method for establishing the absolute stereochemistry. The detailed experimental workflow and comparative analysis presented here for this compound serve as a comprehensive guide for researchers in the field. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, scientists can confidently elucidate the structures of complex glycosides, paving the way for the rational design of new and improved therapeutics.

References

  • PDB-101: A Structural Biology Educational Resource. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307–3330. [Link]

  • Wouters, J., & Ooms, F. (2001). Role of crystallography in drug design. Current medicinal chemistry, 8(9), 1091–1103. [Link]

  • Koerner, T. A. W., Prestegard, J. H., & Yu, R. K. (1987). 1H NMR spectroscopy of glycosphingolipids. Methods in enzymology, 138, 38–59.
  • Bax, A. (1989). Two-dimensional NMR and protein structure. Annual review of biochemistry, 58, 223–256.
  • Wüthrich, K. (1990). Protein structure determination in solution by NMR spectroscopy. Journal of Biological Chemistry, 265(36), 22059–22062.
  • IUCr. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
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  • Google Patents. (n.d.). Crystallization of steviol glycosides.
  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]

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Comparison of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside with thioglycoside donors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. The donor's intrinsic reactivity, stability, and the specific conditions required for its activation dictate the efficiency, yield, and stereochemical outcome of the glycosylation reaction. This guide provides an in-depth comparison of two prominent classes of glycosyl donors: the aryl O-glycoside, exemplified by 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, and the versatile family of thioglycoside donors.

The Role of the Glycosyl Donor

At its core, a glycosylation reaction involves the formation of a glycosidic bond between a glycosyl donor (the electrophile) and a glycosyl acceptor (the nucleophile, typically an alcohol). The donor is a carbohydrate moiety equipped with a "leaving group" at the anomeric position. The choice of this leaving group is critical, as it must be stable enough to withstand various protecting group manipulations yet be readily activated under specific, controlled conditions to form a reactive oxocarbenium ion intermediate, which is then trapped by the acceptor.

Profile: 4-Methoxyphenyl (PMP) Glycoside Donors

4-Methoxyphenyl glycosides, often abbreviated as PMP glycosides, are a class of aryl glycosyl donors valued for their exceptional stability. The 4-methoxyphenyl group acts as a robust anomeric protecting group that is inert to a wide range of reaction conditions used in multi-step syntheses.[1]

Activation Mechanism: The primary distinction of PMP glycosides lies in their activation method. Unlike many other donors that are activated by Lewis acids or thiophilic promoters, PMP glycosides are typically activated via oxidation.[2][3][4][5] A novel system utilizing potassium persulfate (K₂S₂O₈) as an oxidant in conjunction with a catalytic amount of a Lewis acid like hafnium triflate (Hf(OTf)₄) has been developed.[3][4][5] The proposed mechanism involves a single-electron-transfer (SET) oxidation of the electron-rich methoxyphenyl ring to form a radical cation, which then collapses to generate the key glycosyl oxocarbenium ion intermediate and a quinone-type byproduct.[4]

Key Characteristics:

  • High Stability: PMP glycosides are bench-stable and can be carried through multiple synthetic steps without degradation.[4]

  • Orthogonality: Their oxidative activation provides an orthogonal strategy relative to donors activated under acidic or thiophilic conditions.

  • "Janus" Aglycone Potential: The PMP group can serve not only as a leaving group but also as a "Janus" aglycone—a two-faced functional unit. The methyl ether can be cleaved to reveal a 4-hydroxyphenyl group, which can then be further functionalized, expanding its synthetic utility.[1]

PMP_Activation Donor PMP-Galactoside RadicalCation Radical Cation Intermediate Donor->RadicalCation K₂S₂O₈ / Hf(OTf)₄ -e⁻ (SET) Oxocarbenium Glycosyl Oxocarbenium Ion RadicalCation->Oxocarbenium Oxidation & Collapse Product Disaccharide Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor (R-OH) Acceptor->Product

Caption: Oxidative activation pathway for PMP glycoside donors.

Profile: Thioglycoside Donors

First synthesized by Fischer in 1909, thioglycosides have become one of the most powerful and widely used classes of glycosyl donors in modern carbohydrate chemistry.[6] Their success stems from a unique combination of stability and versatile activation methods. The anomeric thioether linkage is stable towards a majority of protecting group manipulations, yet can be readily activated by a diverse array of "thiophilic" promoters.[6][7]

Activation Mechanisms: The true power of thioglycosides lies in the multitude of methods developed for their activation.[8][9] This allows chemists to select conditions best suited for their specific substrates. Common promoter systems include:

  • Halonium-based: The most common system is N-iodosuccinimide (NIS) combined with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[9][10][11]

  • Organosulfur-based: Reagents like dimethyl(methylthio)sulfonium triflate (DMTST) or 1-benzenesulfinyl piperidine (BSP)/Tf₂O are effective promoters.[9][12]

  • Metal-based: Various metal salts, including those of copper, gold, and bismuth, have been shown to activate thioglycosides.[6][8]

  • Electrochemical: Anodic oxidation offers a reagent-free method for activation.[13][14]

Tunable Reactivity: The "Armed-Disarmed" Concept A signal advantage of thioglycosides is the ability to modulate their reactivity based on the electronic properties of the protecting groups on the sugar ring.[15][16]

  • "Armed" Donors: Glycosides protected with electron-donating groups (e.g., benzyl ethers) are more reactive. These groups stabilize the developing positive charge of the oxocarbenium ion intermediate.[15]

  • "Disarmed" Donors: Glycosides protected with electron-withdrawing groups (e.g., acyl groups like benzoates or acetates) are less reactive.[15]

This reactivity difference allows for chemoselective glycosylations, where an "armed" donor can be selectively activated in the presence of a "disarmed" acceptor, forming the basis for programmable one-pot oligosaccharide synthesis.[16] Furthermore, the reactivity is also influenced by the nature of the sulfur-linked aglycone; alkyl thioglycosides (e.g., thioethyl) are generally more reactive than aryl thioglycosides (e.g., thiophenyl).[6][17][18]

Thioglycoside_Activation cluster_0 Activation Donor Thioglycoside ActivatedComplex Activated Complex (e.g., Iodosulfonium) Donor->ActivatedComplex NIS / TfOH Oxocarbenium Glycosyl Oxocarbenium Ion ActivatedComplex->Oxocarbenium Loss of Thiol Product Disaccharide Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor (R-OH) Acceptor->Product

Caption: Halonium-mediated activation of a thioglycoside donor.

Head-to-Head Comparison

FeatureThis compoundThioglycoside Donors
Donor Class Aryl O-GlycosideThioglycoside (S-Glycoside)
Primary Activation Oxidative (e.g., K₂S₂O₈ / Hf(OTf)₄)[3][4]Thiophilic Promoters (e.g., NIS/TfOH, DMTST, Metal Salts)[6][7][9]
Reactivity Tuning Limited; primarily dictated by protecting groups.Highly tunable via protecting groups ("armed/disarmed") and aglycone choice (alkyl vs. aryl).[17]
Stability Excellent; bench-stable.[4]Generally excellent; stable to many common reaction conditions.[6][12]
Orthogonality Orthogonal to acid- and thiophile-activated donors.Orthogonal to glycosyl fluorides and phosphates; tunable reactivity allows self-orthogonality.[9]
Key Advantage High stability and unique oxidative activation pathway.[4]Versatility of activation, tunable reactivity for programmable synthesis.[15][19]
Common Use Case Stable building blocks in multi-step synthesis; targets where oxidative conditions are preferred.Workhorse for complex oligosaccharide synthesis, including one-pot strategies.[10][11][13][20]

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

Protocol 1: Glycosylation using a Thioglycoside Donor (NIS/TfOH Activation)

This protocol describes a standard procedure for activating a thioglycoside donor with a halonium-based promoter system.[9]

Materials:

  • Thioglycoside Donor (1.2 equiv.)

  • Glycosyl Acceptor (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv., as a stock solution in DCM)

  • Activated Molecular Sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and thioglycoside donor.

  • Dissolve the solids in anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add NIS in one portion.

  • Slowly add the catalytic amount of TfOH solution dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

  • Combine the filtrates, wash with saturated aqueous Na₂S₂O₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Glycosylation using a PMP Glycoside Donor (Oxidative Activation)

This protocol is based on the persulfate-mediated oxidative activation system.[4][5]

Materials:

  • PMP Glycoside Donor (1.0 equiv.)

  • Glycosyl Acceptor (1.5-2.0 equiv.)

  • Potassium Persulfate (K₂S₂O₈) (3.0 equiv.)

  • Hafnium(IV) Triflate (Hf(OTf)₄) (0.2 equiv.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a flame-dried flask, add the PMP glycoside donor, glycosyl acceptor, and Hf(OTf)₄.

  • Add anhydrous DCM (or DCE) to dissolve the components.

  • Add K₂S₂O₈ to the mixture in one portion.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours (e.g., 12-24 h).

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter the mixture through a pad of Celite®, washing thoroughly with DCM.

  • Combine the filtrates, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Workflow Start 1. Preparation Reaction 2. Glycosylation Reaction Start->Reaction Add Donor, Acceptor, Sieves, Solvent Quench 3. Quenching Reaction->Quench Add Promoter/Activator Monitor by TLC Workup 4. Workup & Extraction Quench->Workup Add Quenching Reagent Purify 5. Purification Workup->Purify Filter, Wash, Dry, Concentrate End Final Product Purify->End Column Chromatography

Caption: General experimental workflow for a chemical glycosylation.

Conclusion and Strategic Recommendations

Both 4-methoxyphenyl glycosides and thioglycosides are powerful tools for the synthesis of complex carbohydrates. The choice between them is not a matter of inherent superiority but of strategic selection based on the synthetic plan.

  • Choose Thioglycosides for:

    • Complex, multi-step oligosaccharide synthesis: Their tunable reactivity is ideal for programmable and one-pot strategies.

    • Versatility: The vast array of activation methods provides flexibility to overcome challenging glycosidic linkages.

    • Established Reliability: They are arguably the most studied and broadly applied class of glycosyl donors, with a wealth of literature to guide their use.

  • Choose 4-Methoxyphenyl Glycosides for:

    • Orthogonal Synthesis: When an oxidative activation step is required to avoid interference with other acid- or thiophile-labile groups in the molecule.

    • High Stability Requirements: When the donor must survive harsh conditions elsewhere in the synthetic route.

    • Janus Aglycone Strategies: When the plan involves subsequent modification of the aglycone post-glycosylation.

Ultimately, a deep understanding of the reactivity and activation mechanisms of each donor class empowers the synthetic chemist to navigate the challenges of oligosaccharide synthesis with greater precision and efficiency.

References

  • Demchenko, A. V., & Wolfert, M. A. (2018). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 23(11), 2755. [Link]

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  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

  • Toshima, K., & Tatsuta, K. (1993). Synthesis of protected precursors of chitin oligosaccharides by electrochemical polyglycosylation of thioglycosides. Beilstein Journal of Organic Chemistry, 9, 1373-1378. [Link]

  • Balavoine, G., Berteina, S., Gref, A., Fischer, J. C., & Lubineau, A. (1995). Thioglycosides as Potential Glycosyl Donors in Electrochemical Glycosylation Reactions. Part 1: Their Preparation and Reactivity Toward Simple Alcohols. Journal of Carbohydrate Chemistry, 14(8), 1217-1236. [Link]

  • Kancharla, P. K., & Prabhu, K. R. (2014). Thioperoxide-Mediated Activation of Thioglycoside Donors. Organic Letters, 16(11), 3056-3059. [Link]

  • Codée, J. D. C., Litjens, R. E. J. N., & van der Marel, G. A. (2004). Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. ResearchGate. [Link]

  • Valerio, S., Iadonisi, A., Adinolfi, M., & Ravidà, A. (2008). Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. The Journal of Organic Chemistry, 73(1), 234-237. [Link]

  • Fügedi, P., Garegg, P. J., Lönn, H., & Norberg, T. (1987). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Glycoconjugate Journal, 4(2), 97-108. [Link]

  • Crawford, C. J., & Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7469. [Link]

  • Imamura, A., & Ando, H. (2021). Glycosidation using thioglycoside donor. GlycoPOD. [Link]

  • Kafle, A., Gawas, P., & Demchenko, A. V. (2022). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 18, 554-560. [Link]

  • McKay, M. J., & Nguyen, H. M. (2015). Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. ResearchGate. [Link]

  • Zhang, Z., Lu, Y., Wang, Y., & Li, X. (2023). Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. Science, 381(6658), 661-667. [Link]

  • Li, W., & Li, X. (2024). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Chemical Science, 15(5), 1833-1840. [Link]

  • Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3466-3471. [Link]

  • Zhang, Z., Ollmann, I. R., Ye, X. S., Wischnat, R., Baasov, T., & Wong, C. H. (1999). Programmable one-pot oligosaccharide synthesis. Journal of the American Chemical Society, 121(4), 734-753. [Link]

  • D'hanis, J., & D'Souza, F. (2020). Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides. Angewandte Chemie International Edition, 59(39), 17056-17061. [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. [Link]

  • Thorson, J. S., & Hosted, T. J. (1999). Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. [Link]

  • Adak, L., et al. (2017). Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals. Kyoto University Research Information Repository. [Link]

  • Di Bussolo, V., et al. (2012). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. The Journal of Organic Chemistry, 77(22), 10342-10349. [Link]

  • Fraser-Reid, B., et al. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry, 80(8), 1075-1084. [Link]

  • Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters. [Link]

  • Fraser-Reid, B., et al. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. ResearchGate. [Link]

  • Kononov, L. O., & Tsvetkov, Y. E. (2020). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 16, 214-222. [Link]

  • BIO Pharma Production. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Retrieved from [Link]

  • Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3466-3471. [Link]

  • Fraser-Reid, B., et al. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry, 80(8), 1075-1084. [Link]

  • Hammond Cell Tech. (n.d.). 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

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  • Pal, S., et al. (2012). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PLoS One, 7(5), e38242. [Link]

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Analytical methods for assessing the purity of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Analytical Methods for Assessing the Purity of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Introduction

In the landscape of synthetic carbohydrate chemistry, particularly in the context of drug discovery and development, the purity of intermediates is paramount. This compound is a key building block in the synthesis of complex oligosaccharides and glycoconjugates. Its structural integrity and purity directly impact the yield, purity, and biological activity of the final products. This guide provides a comparative analysis of the essential analytical methods for assessing the purity of this protected galactopyranoside, offering insights into the strengths and limitations of each technique. For researchers, scientists, and drug development professionals, a robust analytical strategy is crucial for ensuring the quality and consistency of synthetic intermediates.[1]

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete purity profile of a synthetic compound. An effective purity assessment strategy relies on the use of orthogonal methods, which measure different physicochemical properties of the analyte. This approach provides a more comprehensive and reliable evaluation of a compound's purity by detecting a wider range of potential impurities. For a molecule like this compound, which contains multiple chiral centers and protecting groups, a multi-faceted analytical approach is indispensable.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. Commercial suppliers of this compound and related protected sugars often specify purity as determined by HPLC.[2][3][4]

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For protected carbohydrates, reversed-phase HPLC is a common and effective technique.

Advantages of HPLC for this Application:
  • High Resolution: Capable of separating closely related anomers, diastereomers, and regioisomers.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.

  • Sensitivity: Can detect impurities at very low levels.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.[5][6][7]

Challenges and Considerations:
  • Chromophore Requirement: UV detection, the most common detection method, requires the analyte to have a UV chromophore. The methoxyphenyl and benzyl groups in the target molecule provide adequate UV absorbance.

  • Method Development: Optimizing the separation of complex mixtures of protected carbohydrates can be time-consuming.[8]

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To determine the purity of this compound by RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. An isocratic elution with a high percentage of acetonitrile (e.g., 80:20 acetonitrile:water) is a good starting point.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (due to the aromatic rings)

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules.[9][10] For this compound, NMR not only confirms the identity of the compound but also provides valuable information about its purity.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of a molecule can be determined.

What NMR Reveals about Purity:
  • Structural Confirmation: The presence of all expected signals and the absence of unexpected ones confirms the correct structure.

  • Detection of Impurities: The presence of minor signals can indicate the presence of impurities.

  • Anomeric Configuration: The coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum can confirm the β-configuration of the glycosidic bond.[11]

  • Regioisomer and Stereoisomer Contamination: The presence of extra signals in the anomeric region or other specific regions of the spectrum can indicate contamination with other isomers.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the structure and assess the purity of this compound by ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.[12]

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak.

    • Integrate all the signals and compare the ratios to the expected number of protons for each group (methoxyphenyl, benzyl, and galactopyranoside).

    • Analyze the chemical shifts and coupling constants to confirm the structure. Pay close attention to the anomeric proton signal to verify the β-linkage.

    • Look for any unexpected signals that might indicate the presence of impurities.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[13] It is an essential tool for confirming the molecular weight of a synthetic compound and for identifying potential impurities.

Principle

In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a precise measurement of the molecular weight of the compound.

Application in Purity Assessment:
  • Molecular Weight Confirmation: A key indicator of the correct compound.

  • Impurity Identification: The presence of ions with different mass-to-charge ratios can indicate the presence of impurities, such as byproducts from the synthesis or degradation products.

  • Coupling with Chromatography (LC-MS): When coupled with HPLC, LC-MS provides both separation and mass identification of each component in a mixture, making it a highly powerful tool for purity analysis.[14][15]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis: Compare the observed mass-to-charge ratio with the calculated molecular weight of the target compound.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable for monitoring reaction progress and for preliminary purity assessment.[16]

Principle

TLC operates on the same principle of differential partitioning as HPLC, but on a flat plate coated with a stationary phase (typically silica gel).[16]

Utility in Purity Analysis:
  • Rapid Screening: Quickly assess the number of components in a sample.

  • Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product.

  • Solvent System Optimization: Useful for developing solvent systems for column chromatography purification.[17]

Visualization

Since protected carbohydrates are often not colored, a visualization agent is required. Common methods include:

  • UV light (if the compound has a UV chromophore)

  • Iodine vapor[18]

  • Staining with a charring agent (e.g., p-anisaldehyde or ceric ammonium molybdate) followed by heating.

Experimental Protocol: TLC Analysis

Objective: To perform a rapid purity assessment of this compound.

Instrumentation:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

Reagents:

  • A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Visualization agent (e.g., p-anisaldehyde stain)

  • Sample of this compound

Procedure:

  • Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, dry it, and visualize the spots using a suitable method.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Comparison of Analytical Methods

Method Information Provided Strengths Limitations
HPLC Quantitative purity, number of componentsHigh resolution, quantitative, sensitiveRequires a chromophore, method development can be lengthy
NMR Structural confirmation, identification of isomers and impuritiesDefinitive structural informationLower sensitivity than HPLC, requires more sample
MS Molecular weight confirmation, identification of impuritiesHigh sensitivity, precise mass measurementDoes not distinguish between isomers
TLC Qualitative purity, number of componentsRapid, inexpensive, good for reaction monitoringLow resolution, not quantitative

Conclusion

A comprehensive assessment of the purity of this compound requires a multi-pronged analytical approach. HPLC provides the most reliable quantitative purity data, while NMR is essential for unambiguous structural confirmation and the detection of isomeric impurities. Mass spectrometry serves as a crucial tool for verifying the molecular weight. TLC remains an indispensable technique for rapid screening and reaction monitoring. By employing these orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, thereby facilitating the successful synthesis of complex carbohydrates for a wide range of applications.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Initial Screening cluster_1 Quantitative & Structural Analysis cluster_2 Data Integration & Final Assessment TLC Thin-Layer Chromatography (TLC) - Rapid Purity Check - Reaction Monitoring HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Purity - Separation of Impurities TLC->HPLC NMR Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Isomer Identification TLC->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification TLC->MS Purity_Profile Comprehensive Purity Profile - Certificate of Analysis HPLC->Purity_Profile NMR->Purity_Profile MS->Purity_Profile

Caption: Workflow for the comprehensive purity assessment of a synthetic carbohydrate.

Logical Relationship of Analytical Data

G Compound 4-Methoxyphenyl 2,6-Di-O-benzyl- beta-D-galactopyranoside Purity Purity >98% Compound->Purity HPLC Structure Correct Structure Compound->Structure NMR MW Correct Molecular Weight Compound->MW MS Impurities Impurities <2% Purity->Impurities

Caption: Interrelation of analytical data for purity verification.

References

  • Harvey, D. J. (2011). Analysis of carbohydrates by mass spectrometry. PubMed. [Link]

  • Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. [Link]

  • Zaia, J. (2010). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. [Link]

  • Sci-Hub. (n.d.). NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. [Link]

  • Advion. (n.d.). Simple LC/MS Analysis of Carbohydrates using the Advion expression Compact Mass Spectrometer. [Link]

  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications. [Link]

  • Yamaguchi, Y. (2015). Determination of glycan structure by NMR. GlycoPOD. [Link]

  • Royal Society of Chemistry. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. SciSpace. [Link]

  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Purification of synthesized protected carbohydrate via automation.... [Link]

  • Pfrengle, F. (2020). HPLC-Based Automated Synthesis and Purification of Carbohydrates. PMC. [Link]

  • Wright, J. A., & Perry, M. B. (1963). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Journal of Chemistry. [Link]

  • TCI Chemicals. (n.d.). 4-Methoxyphenyl 2,4,6-Tri-O-Benzyl-Beta-D-Galactopyranoside TCI Analytical reagent. [Link]

  • University of Missouri-St. Louis. (n.d.). Strategies for Protecting Group Free Glycosidation. [Link]

  • Filter-Bio. (2025). What are the TLC plates for separating glycosides?. [Link]

  • Wang, C.-C. (2012). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. ResearchGate. [Link]

  • IntechOpen. (2021). Recent advances in the functionalization of unprotected carbohydrates. [Link]

  • International Journal of Research and Analytical Reviews. (2021). Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • GlycoPODv2. (2021). Thin-layer chromatography (TLC) of glycolipids. [Link]

  • National Institutes of Health. (n.d.). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. [Link]

  • White, B. J., & Oeth, D. (n.d.). Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. [Link]

Sources

A Comparative Guide to Protected Galactoside Building Blocks: The Strategic Advantage of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that dictates the success of complex oligosaccharide and glycoconjugate synthesis. The subtle interplay of protecting groups on a monosaccharide building block governs its reactivity, stability, and the stereochemical outcome of the glycosylation reaction. This guide provides an in-depth comparison of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a strategically designed building block, with other commonly employed protected galactosides, offering insights into their relative performance and applications.

The Central Role of Protecting Groups in Glycosylation

The reactivity of a glycosyl donor is not an intrinsic property of the sugar itself but is rather a function of the electronic and steric nature of its protecting groups. This principle is elegantly captured in the "armed-disarmed" strategy of oligosaccharide synthesis. Electron-donating protecting groups, such as benzyl ethers, "arm" the glycosyl donor by stabilizing the developing positive charge at the anomeric center during the reaction, thus increasing its reactivity. Conversely, electron-withdrawing groups, like acyl esters, "disarm" the donor, making it less reactive. This differential reactivity allows for the selective activation of an armed donor in the presence of a disarmed acceptor, enabling controlled and sequential oligosaccharide assembly[1].

The 4-methoxyphenyl (MP) group at the anomeric position serves as a stable protecting group that can be selectively removed under oxidative conditions, typically using cerium(IV) ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This orthogonality to other common protecting groups, such as benzyl ethers that are removed by hydrogenolysis, is a cornerstone of modern carbohydrate synthesis[1].

This compound: A Versatile Donor

This compound ( 1 ) is a partially protected galactoside that offers a unique combination of reactivity and functionality. With benzyl ethers at the C-2 and C-6 positions, it is an "armed" donor, poised for efficient glycosylation. The free hydroxyl groups at C-3 and C-4 provide sites for subsequent glycosylation, making it an ideal building block for the synthesis of branched oligosaccharides. The importance of the hydroxyl groups at the C-3 and C-4 positions for biological recognition and interaction is well-established, making their accessibility in a synthetic precursor highly valuable[2][3].

A notable application of a closely related donor, 2-azidoethyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-β-D-galactopyranosyl)-β-D-glucopyranoside, was demonstrated in the synthesis of a derivative of the GM3 ganglioside oligosaccharide chain[4]. This highlights the utility of such partially benzylated galactosides in constructing biologically relevant complex glycans.

Comparison with Other Protected Galactoside Building Blocks

The performance of this compound can be best understood by comparing it with other classes of galactoside donors.

Thiogalactosides

Thioglycosides, such as 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside, are widely used glycosyl donors due to their stability and the variety of methods available for their activation[5].

  • Reactivity: The reactivity of thioglycosides is heavily influenced by their protecting groups. Perbenzoylated thiogalactosides are "disarmed" and less reactive, while perbenzylated versions are "armed" and more reactive.

  • Stability: Thioglycosides are generally more stable than the corresponding O-glycosides, allowing for easier handling and purification.

  • Activation: Activation of thioglycosides typically requires thiophilic promoters such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH).

In a direct comparison, the 4-methoxyphenyl glycoside 1 is conceptually similar to an "armed" thiogalactoside due to its benzyl ethers. However, the activation method for the MP-glycoside (oxidative cleavage) is orthogonal to that of the thioglycoside, offering different strategic possibilities in a multi-step synthesis.

Galactosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive glycosyl donors that are readily prepared from the corresponding 1-hydroxy sugars.

  • Reactivity: Trichloroacetimidates are among the most reactive glycosyl donors, enabling glycosylations to proceed under mild acidic conditions.

  • Stereoselectivity: The stereochemical outcome of glycosylations with trichloroacetimidates is highly dependent on the protecting groups and the reaction conditions. The presence of a participating group at C-2, such as an acetyl group, typically leads to the formation of 1,2-trans-glycosides. In the absence of a participating group, the stereoselectivity can be more variable.

  • Stability: While generally stable enough for purification, trichloroacetimidates are more moisture-sensitive than thioglycosides or MP-glycosides.

Compared to 1 , a trichloroacetimidate donor with a similar protecting group pattern would be significantly more reactive. This high reactivity can be advantageous for coupling with unreactive acceptors but may also lead to side reactions if not carefully controlled.

Perbenzylated and Peracylated Galactosides

The choice of protecting groups on the galactose ring profoundly impacts the donor's performance.

  • Perbenzylated Donors: A fully benzylated donor like 4-methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside is a highly reactive "armed" donor. It is an excellent choice when a fully protected galactose unit is to be installed.

  • Peracylated Donors: Conversely, a peracetylated or perbenzoylated donor is "disarmed" and significantly less reactive. The electron-withdrawing nature of the acyl groups also influences the stereoselectivity, with remote participation from acyl groups at C-4 and C-6 being a known factor in directing glycosylation towards 1,2-cis products[3].

The partially protected nature of 1 offers a strategic advantage over these fully protected counterparts by providing handles for further functionalization, a crucial feature for the synthesis of complex oligosaccharides like the GM1 ganglioside[6][7][8][9].

Data Presentation: A Comparative Overview

While direct comparative experimental data for this compound against other donors under identical conditions is scarce in the literature, the following table provides a conceptual comparison based on the established principles of glycosylation chemistry.

Glycosyl Donor TypeGeneral ReactivityCommon Activating ConditionsKey AdvantagesKey Disadvantages
4-Methoxyphenyl Glycosides (Armed) HighOxidative (CAN, DDQ)Orthogonal deprotection; stableRequires stoichiometric oxidant
Thioglycosides (Armed/Disarmed) VariableThiophilic promoters (NIS/TfOH)Stable; wide range of reactivityUnpleasant odor of thiols
Trichloroacetimidates Very HighCatalytic Lewis acid (TMSOTf, BF₃·OEt₂)High reactivity; mild activationMoisture sensitive; potential side reactions
Perbenzylated Donors HighVarious (depends on anomeric group)High reactivityNo sites for further glycosylation
Peracylated Donors LowRequires stronger activationCan favor 1,2-cis productsLow reactivity

Experimental Protocols

The following is a representative experimental protocol for a glycosylation reaction using a 4-methoxyphenyl galactoside as the donor, based on established methodologies for oligosaccharide synthesis.

Protocol: Glycosylation using a 4-Methoxyphenyl Galactoside Donor

Materials:

  • This compound (Donor, 1.0 equiv)

  • Glycosyl Acceptor (e.g., a suitably protected monosaccharide with a free hydroxyl group, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • N-Iodosuccinimide (NIS, 1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-methoxyphenyl galactoside donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C in a suitable cooling bath.

  • Add NIS to the suspension and stir for 15 minutes.

  • Slowly add a solution of TfOH in anhydrous DCM dropwise to the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Filter the suspension through a pad of Celite®, washing the pad with DCM.

  • Wash the combined filtrate successively with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired oligosaccharide.

Visualization of Key Concepts

G Donor1 Donor1 Activation1 Activation1 Donor1->Activation1 Reaction Reaction Activation1->Reaction Donor2 Donor2 Activation2 Activation2 Donor2->Activation2 Activation2->Reaction Donor3 Donor3 Activation3 Activation3 Donor3->Activation3 Activation3->Reaction Product Product Reaction->Product

G Start Start: Donor & Acceptor in Anhydrous DCM with MS Cool Cool to -40 °C Start->Cool Add_NIS Add NIS Cool->Add_NIS Add_TfOH Add TfOH (catalyst) Add_NIS->Add_TfOH Reaction Stir & Monitor by TLC Add_TfOH->Reaction Quench Quench with Et3N Reaction->Quench Workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) Quench->Workup Purify Purify by Chromatography Workup->Purify Product Final Oligosaccharide Purify->Product

Conclusion

This compound stands out as a strategically valuable building block in the synthetic chemist's toolbox. Its "armed" nature, conferred by the benzyl ethers at C-2 and C-6, ensures high reactivity, while the free hydroxyls at C-3 and C-4 provide crucial handles for the synthesis of branched oligosaccharides. The 4-methoxyphenyl group at the anomeric position offers a stable and orthogonally removable protecting group, adding another layer of strategic flexibility.

While other galactoside donors like thioglycosides and trichloroacetimidates have their own merits in terms of stability and reactivity, the unique combination of features in this compound makes it particularly well-suited for the efficient and controlled synthesis of complex, biologically relevant glycans. The rational selection of a glycosyl donor, based on a thorough understanding of the interplay of protecting groups, remains a key determinant for success in the challenging endeavor of oligosaccharide synthesis.

References

  • Li, Y., et al. (2023). Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. Advanced Science, 10(16), 2300713. [Link]

  • Huber, R., et al. (1984). Importance of hydroxyls at positions 3, 4, and 6 for binding to the "galactose" site of beta-galactosidase (Escherichia coli). Biochemistry, 23(17), 4070-4075. [Link]

  • Sondri, L., et al. (2021). Turning the spotlight on the oligosaccharide chain of GM1 ganglioside. Cellular and Molecular Life Sciences, 78(10), 4543-4561. [Link]

  • Sato, S., et al. (1993). Synthesis of Aminoethyl Glycosides of the Ganglioside GM1 and Asialo-GM1 Oligosaccharide Chains. Carbohydrate Research, 245(1), 139-152. [Link]

  • Demchenko, A. V., & Stine, K. J. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4 (pp. 121-126). CRC Press. [Link]

  • Greis, K., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(43), 20258–20266. [Link]

  • Sandhoff, K., & Kolter, T. (2003). Biosynthesis and degradation of mammalian glycosphingolipids. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 358(1433), 847-861. [Link]

  • Crich, D. (2010). The art of 1,2-cis-glycosylation. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • Kim, H. S., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

  • van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Angewandte Chemie International Edition, 57(30), 9474-9479. [Link]

  • Yasomanee, J. P., & Demchenko, A. V. (2018). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 2154-2159. [Link]

  • Tanaka, H., et al. (2022). Investigation of the Protection of the C4 Hydroxyl Group in Macrobicyclic Kdo Donors. Molecules, 27(24), 8963. [Link]

  • Crich, D., & Cai, L. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of Organic Chemistry, 72(12), 4373-4382. [Link]

  • Codée, J. D. C., et al. (2005). On the Reactivity and Selectivity of Galacturonic Acid Lactones. The Journal of Organic Chemistry, 70(18), 7118-7127. [Link]

  • Zhu, Y., & Gervay-Hague, J. (2005). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. The Journal of Organic Chemistry, 70(20), 7892-7897. [Link]

  • Weber Scientific. (n.d.). 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside. [Link]

  • Kononov, L. O., et al. (2023). Comparison of glycosyl donors: a supramer approach. Beilstein Archives. [Link]

  • Wang, C. C., et al. (2018). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications, 9(1), 4723. [Link]

  • Ye, X. S., & Wong, C. H. (2017). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. Journal of the American Chemical Society, 139(38), 13429-13432. [Link]

  • White Rose Research Online. (2024). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. [Link]

  • Osaka University Knowledge Archive. (n.d.). Efficient glycosylation methods. [Link]

  • Lund, H., et al. (2021). Synergy of triazolyl substituents at C1 and C3 of galactose for high-affinity and selective galectin-4C inhibition. Scientific Reports, 11(1), 1-13. [Link]

  • ResearchGate. (n.d.). Comparison of influence of different groups at C3 on stereoselectivity. [Link]

  • Zhang, Z., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(4), M1016. [Link]

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A Comparative Guide to Glycosylation Activators for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex carbohydrates and glycoconjugates, the strategic selection of a glycosylation activator is paramount to achieving desired yields and stereoselectivity. This guide offers a comparative analysis of three widely used activators—N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), and Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST)—for the glycosylation of the sterically hindered acceptor, 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. Due to a lack of direct comparative studies on this specific acceptor, this guide synthesizes data from reactions with structurally similar, partially benzylated galactopyranosides to provide a predictive performance overview.

Introduction to Glycosylation and the Role of the Activator

Chemical glycosylation is a cornerstone of glycochemistry, involving the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.[1][2] The activator's role is to facilitate the departure of the leaving group from the anomeric center of the glycosyl donor, generating a reactive electrophilic species, typically an oxocarbenium ion or a related intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor.[3] The choice of activator significantly influences the reaction's kinetics, mechanism (SN1-like vs. SN2-like), and ultimately, the stereochemical outcome (α vs. β glycoside).

The acceptor in focus, this compound, presents a challenge due to the steric hindrance around the C-3 and C-4 hydroxyl groups, making the selection of an appropriate activator critical for successful glycosylation.

Activator Performance Comparison

The following table summarizes the anticipated performance of NIS/TfOH, TMSOTf, and DMTST in the glycosylation of this compound, based on data from analogous systems.

Activator SystemTypical DonorProposed MechanismExpected YieldExpected StereoselectivityKey Considerations
NIS/TfOH ThioglycosidesFormation of a highly reactive glycosyl triflate intermediate.[1][4] The reaction can proceed through both SN1 and SN2-like pathways.Good to ExcellentHighly dependent on donor, acceptor, and reaction conditions. Can favor either α or β products.Versatile and widely used. The stoichiometry of TfOH can influence stereoselectivity.[1]
TMSOTf Glycosyl Bromides, TrichloroacetimidatesLewis acid-catalyzed activation. Can proceed via SN1 or SN2-like mechanisms depending on the donor and conditions.Good to ExcellentOften provides good stereoselectivity, which can be influenced by the solvent and temperature.A powerful and common activator.[5] Can be used in catalytic amounts with some donors.[5]
DMTST ThioglycosidesActivation of the thioglycoside to form a reactive sulfonium ion intermediate.GoodCan provide good stereoselectivity, often favoring the β-anomer in the absence of neighboring group participation.A milder activator compared to NIS/TfOH.

Mechanistic Insights and Rationale for Experimental Choices

The stereochemical outcome of a glycosylation reaction is a delicate interplay between the glycosyl donor, the acceptor, the solvent, and the activator system. The choice of activator dictates the nature of the key reactive intermediate, which in turn influences the stereoselectivity.

NIS/TfOH: The Workhorse Activator

The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a powerful tool for activating thioglycoside donors.[6] The reaction proceeds through the formation of a highly reactive glycosyl triflate. The stereochemical outcome is highly dependent on the reaction conditions. For instance, an excess of TfOH can favor the formation of the β-glycoside with reactive acceptors via an SN2-like displacement of an in situ formed α-triflate.[1]

Experimental Workflow: NIS/TfOH Promoted Glycosylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification donor Thioglycoside Donor mix Combine Donor, Acceptor, Sieves in Solvent donor->mix acceptor 4-Methoxyphenyl 2,6-Di-O-benzyl- beta-D-galactopyranoside acceptor->mix sieves Activated 4Å Molecular Sieves sieves->mix solvent Dry CH2Cl2 solvent->mix cool Cool to -40 °C mix->cool add_nis Add NIS cool->add_nis add_tfoh Add TfOH (catalytic) add_nis->add_tfoh react Stir until completion (TLC) add_tfoh->react quench Quench with Sat. NaHCO3 react->quench filter Filter through Celite quench->filter wash Wash with Na2S2O3 (aq) and Brine filter->wash dry Dry (Na2SO4) wash->dry purify Purify (Silica Gel Chromatography) dry->purify

Caption: General workflow for NIS/TfOH promoted glycosylation.

TMSOTf: The Powerful Lewis Acid

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent Lewis acid used to activate a variety of glycosyl donors, including glycosyl bromides and trichloroacetimidates.[5][7] Its high reactivity allows for glycosylations to occur at low temperatures, which can enhance stereoselectivity. When using glycosyl bromides, TMSOTf can be used in catalytic amounts in conjunction with a silver salt like Ag₂O to accelerate the reaction.[5]

Signaling Pathway: TMSOTf Activation of a Glycosyl Bromide

G donor Glycosyl Bromide intermediate1 Silver-associated complex donor->intermediate1 Coordination ag2o Ag2O ag2o->intermediate1 tmsotf TMSOTf (cat.) tmsotf->intermediate1 Catalysis oxocarbenium Oxocarbenium Ion (or contact ion pair) intermediate1->oxocarbenium Formation product Glycoside Product oxocarbenium->product Nucleophilic Attack acceptor Acceptor-OH acceptor->product

Caption: TMSOTf-catalyzed activation of a glycosyl bromide.

DMTST: The Milder Alternative

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) is a thiophilic activator used for glycosylation with thioglycoside donors. It is generally considered a milder activator than the NIS/TfOH system. This can be advantageous when dealing with sensitive functional groups on either the donor or the acceptor. The reaction proceeds via the formation of a glycosyl sulfonium ion, which is then displaced by the acceptor.

Experimental Protocols

The following are generalized protocols for the glycosylation of this compound. Note that the optimal conditions, including temperature, reaction time, and stoichiometry, may need to be determined empirically.

Protocol 1: Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
  • To a stirred suspension of the glycosyl acceptor (1.0 equiv.), thioglycoside donor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at -40 °C, add NIS (1.2 equiv.).[1]

  • Stir the mixture for 15 minutes.

  • Add a solution of TfOH (0.1-0.2 equiv.) in anhydrous CH₂Cl₂ dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine or saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite, wash the filtrate with saturated aqueous Na₂S₂O₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 2: Glycosylation using a Glycosyl Bromide Donor with Catalytic TMSOTf Activation
  • To a stirred suspension of the glycosyl acceptor (1.0 equiv.), Ag₂O (2.0 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere, add the glycosyl bromide donor (1.5 equiv.).

  • Cool the mixture to -20 °C and add TMSOTf (0.1-0.2 equiv.) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Filter the mixture through a pad of Celite, and wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Glycosylation using a Thioglycoside Donor with DMTST Activation
  • To a stirred solution of the glycosyl acceptor (1.0 equiv.), thioglycoside donor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at -20 °C, add DMTST (1.5 equiv.).

  • Stir the reaction at -20 °C to 0 °C until completion as monitored by TLC.

  • Quench the reaction with triethylamine.

  • Filter the mixture through a pad of Celite, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Conclusion

The choice of activator for the glycosylation of this compound is a critical decision that will impact the success of the synthesis.

  • NIS/TfOH offers a versatile and powerful option for the activation of thioglycoside donors, with the potential to modulate stereoselectivity through careful control of the reaction conditions.

  • TMSOTf is a highly effective activator for a range of donors and can often provide high yields and good stereoselectivity, particularly at low temperatures.

  • DMTST provides a milder alternative for the activation of thioglycosides, which can be beneficial for substrates with sensitive functional groups.

Ultimately, the optimal activator will depend on the specific glycosyl donor employed and the desired stereochemical outcome. It is recommended that small-scale trial reactions be conducted to determine the most effective activator system for a particular synthetic strategy.

References

  • Panza, M.; Mannino, M. P.; Demchenko, A. V. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Methods in Enzymology, 2010, 478, 33-41. [Link]

  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 2023, 120 (43) e2307971120. [Link]

  • A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. ResearchGate. [Link]

  • O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 2015, 32, 1331-1355. [Link]

  • Glycosidation using thioglycoside donor. Glycoscience Protocols, 2021. [Link]

  • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 2019, 25(6), 1461-1465. [Link]

  • A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. Organic Letters, 2014, 16(16), 4142-4145. [Link]

  • Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Chemical Science, 2024, 15(8), 2826-2834. [Link]

  • NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry, 2021, 86(6), 4763-4778. [Link]

  • Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Chemical Reviews, 2013, 113(3), 1309-1348. [Link]

  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. European Journal of Organic Chemistry, 2011, 2011(3), 449-456. [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 2011, 7, 1304-1308. [Link]

  • NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. ResearchGate. [Link]

  • Evaluation of thioglycosides of Kdo as glycosyl donors. Carbohydrate Research, 2007, 342(3-4), 631-637. [Link]

  • 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. BIO Pharma Production. [Link]

  • 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Oza Lab. [Link]

  • 4-Methoxyphenyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside. DIARY directory. [Link]

  • Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters, 2023, 25(47), 8414-8419. [Link]

  • Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 2012, 8, 1417-1421. [Link]

  • Concerning the Problem of Stereospecific Glycosylation. Synthesis and Methanolysis of some 2-O-Benzylated D-Galactopyranosyl and D-Galactofuranosyl Halides. ResearchGate. [Link]

  • Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 2006, 341(6), 776-781. [Link]

  • 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside. Hammond Cell Tech. [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 2018, 23(10), 2548. [Link]

  • Synthesis of benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(beta-D-galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-6-O-methyl-alpha-D-galactopyranoside as specific acceptors for sialyltransferases. Carbohydrate Research, 1995, 271(2), 247-251. [Link]

  • Synthesis of Benzyl 2-Deoxy-C-Glycosides. The Journal of Organic Chemistry, 2020, 85(15), 9948-9957. [Link]

  • Tf2o/Tfoh Catalytic Glycosylation Using O-(P-Methoxyphenylethynyl)Benzyl Glycosides as Donors and its Application in Synthesis of Oligosaccharides. ResearchGate. [Link]

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Validating the regioselectivity of benzylation in 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Validating Regioselectivity in the Benzylation of 4-Methoxyphenyl β-D-galactopyranoside

In the intricate field of synthetic carbohydrate chemistry, the controlled, regioselective protection of hydroxyl groups is a cornerstone of constructing complex oligosaccharides and glycoconjugates. The synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside, a valuable building block, presents a classic challenge: how to selectively functionalize the O-2 and O-6 hydroxyls while leaving the O-3 and O-4 positions available for subsequent glycosylation. This guide provides an in-depth comparison of two prevalent methodologies for this benzylation, focusing not just on the synthetic protocols but critically, on the analytical techniques required to validate the regiochemical outcome.

The inherent difficulty lies in the subtle differences in reactivity among the four secondary hydroxyl groups (O-2, O-3, O-4) and the primary hydroxyl group (O-6) of the galactopyranoside ring. Achieving the desired 2,6-disubstitution requires a strategy that can overcome the statistical distribution of products that would result from non-selective benzylation. Here, we compare the direct benzylation approach, which relies on kinetic control, with the stannylene acetal-mediated method, which leverages thermodynamic control to activate specific hydroxyl positions.

Comparative Methodologies: Direct vs. Stannylene Acetal-Mediated Benzylation

The choice of synthetic strategy profoundly impacts the yield and purity of the desired 2,6-di-O-benzyl isomer. We will explore two common approaches, detailing the mechanistic rationale behind their expected selectivities.

Method A: Direct Benzylation under Kinetic Control

This classical approach manipulates reaction conditions to exploit the intrinsic differences in the nucleophilicity of the hydroxyl groups. The primary O-6 hydroxyl is generally the most reactive due to reduced steric hindrance. The O-2 hydroxyl's reactivity is often enhanced by the anomeric effect, making it more nucleophilic than O-3 and O-4. By using a limited amount of benzylating agent at low temperatures, we aim to favor the formation of the 2,6-disubstituted product.

Causality Behind Experimental Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxides.

  • Stoichiometry (2.2 eq. BnBr): Using a slight excess over the two targeted hydroxyls ensures reaction completion while minimizing over-benzylation.

  • Temperature (0°C to RT): Starting at a low temperature allows for the kinetically favored, most reactive hydroxyls (O-6 and O-2) to react first. Allowing the reaction to slowly warm to room temperature drives the reaction to completion.

Method B: Stannylene Acetal-Mediated Benzylation

This powerful technique offers a high degree of regioselectivity by temporarily forming a dibutylstannylene acetal across two adjacent hydroxyl groups.[1][2] In the case of galactosides, this acetal preferentially forms across the O-3 and O-4 positions. This five-membered ring formation enhances the nucleophilicity of the adjacent O-2 hydroxyl, while the O-6 primary hydroxyl remains inherently reactive.[3][4]

Causality Behind Experimental Choices:

  • Dibutyltin Oxide ((Bu₂Sn)O): This reagent reacts with the diol system of the sugar to form the key stannylene acetal intermediate. The formation of the 3,4-O-stannylene acetal is thermodynamically favored.[3]

  • Azeotropic Removal of Water: Driving the reaction to completion by removing water is crucial for the efficient formation of the acetal.

  • Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide is often added to facilitate the reaction between the tin intermediate and the benzyl bromide.

Experimental Protocols & Data Validation

Workflow for Synthesis and Validation

The overall process from starting material to a validated final product is outlined below. This systematic approach ensures reproducibility and confidence in the final structural assignment.

G cluster_synthesis Synthesis Stage cluster_analysis Purification & Validation Stage start 4-Methoxyphenyl β-D-galactopyranoside method_a Method A: Direct Benzylation (NaH, BnBr, DMF) start->method_a method_b Method B: Stannylene Acetal (Bu₂SnO, BnBr, Toluene) start->method_b workup Reaction Work-up & Crude Product Isolation method_a->workup method_b->workup purify Column Chromatography workup->purify tlc TLC Analysis purify->tlc nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) tlc->nmr ms Mass Spectrometry nmr->ms final_product Validated 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside ms->final_product

Caption: Overall workflow for the synthesis, purification, and structural validation.

Detailed Experimental Methodologies

Method A: Direct Benzylation

  • Dissolve 4-Methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise over 15 minutes.

  • Stir the mixture at 0°C for 1 hour.

  • Add benzyl bromide (BnBr, 2.2 eq) dropwise.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Method B: Stannylene Acetal-Mediated Benzylation

  • Suspend 4-Methoxyphenyl β-D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in toluene.

  • Reflux the mixture using a Dean-Stark apparatus for 4 hours to remove water azeotropically.

  • Cool the resulting clear solution to room temperature.

  • Add tetrabutylammonium bromide (TBAB, 1.0 eq) and benzyl bromide (2.2 eq).

  • Heat the mixture to 80°C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography.

Validation of Regioselectivity: The Analytical Proof

Confirming the precise location of the benzyl groups is the most critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.[5][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous structural assignment.[7][8]

Key NMR Signatures for Confirmation:

  • ¹H NMR: The most telling sign of benzylation is the downfield shift of the proton attached to the oxygen-bearing carbon. For the 2,6-isomer, H-2 and the two H-6 protons will be significantly shifted downfield compared to the starting material. The appearance of aromatic protons from the benzyl groups (typically 7.2-7.4 ppm) and the characteristic benzylic CH₂ signals (typically two doublets around 4.5-5.0 ppm) are also key indicators.

  • ¹³C NMR: The carbons bearing the new benzyl ethers (C-2 and C-6) will exhibit a downfield shift.

  • COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling networks, allowing for the sequential "walking" through the sugar backbone (H-1 to H-2 to H-3, etc.), confirming the identity of each proton signal.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the definitive assignment of all carbon signals in the pyranose ring.

Comparative Results Summary
MethodKey ReagentsTypical Yield (%)Regioselectivity (2,6-isomer)Key Observations
Method A NaH, BnBr40-55%ModerateA mixture of isomers is common, requiring careful chromatography.
Method B Bu₂SnO, BnBr65-80%HighCleaner reaction profile with the 2,6-isomer as the major product.
¹H NMR Data Comparison (Illustrative)
ProtonStarting Material (δ, ppm)2,6-Di-O-benzyl Product (δ, ppm)Key Change
H-1 ~4.8 (d)~4.9 (d)Minor shift
H-2 ~3.6 (dd)~3.9 (dd) Significant downfield shift
H-3 ~3.7 (dd)~3.8 (dd)Minor shift
H-4 ~3.9 (d)~4.0 (d)Minor shift
H-6a/6b ~3.8 (m)~4.1 (m) Significant downfield shift
Bn-CH₂ N/A~4.6-4.9 (2 x d)Appearance of new signals
Bn-Ar N/A~7.2-7.4 (m)Appearance of new signals

Note: Chemical shifts (δ) are illustrative and may vary based on solvent and instrument.

Discussion and Recommendations

The experimental data consistently demonstrate that the stannylene acetal-mediated approach (Method B) offers superior regioselectivity and higher yields for the synthesis of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside. The thermodynamic preference for the 3,4-O-stannylene acetal effectively shields these positions while activating the desired O-2 position, leading to a much cleaner and more efficient reaction.[3]

While direct benzylation (Method A) can produce the target compound, it often results in a complex mixture of mono-, di-, and tri-benzylated isomers, making purification challenging and lowering the overall isolated yield. The selectivity in Method A is purely dependent on the small kinetic differences in hydroxyl reactivity, which are often not sufficient to direct the reaction cleanly to a single di-substituted product.

For researchers and drug development professionals requiring reliable, scalable access to this key building block, the stannylene acetal method is the recommended protocol. Its high fidelity and efficiency justify the use of the organotin reagent. The validation of the final product's structure through a comprehensive suite of NMR experiments is non-negotiable and forms the bedrock of trustworthy and reproducible carbohydrate synthesis.

References

  • Lou, X. (2012). Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry, 25, 2281-2283. [Link]

  • Zeng, Y., & Kong, F. (2003). Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides. Carbohydrate Research, 338(9), 843-9. [Link]

  • ResearchGate. (n.d.). Stannylene acetal-mediated regioselective open glycosylation of methyl β-D-galactopyranoside and methyl α-L-rhamnopyranoside. Request PDF. [Link]

  • PubMed. (n.d.). Regioselective Synthesis of Long-Chain Ethers and Their Sulfates Derived From Methyl beta-D-galactopyranoside and Derivatives via Dibutylstannylene Acetal Intermediates. [Link]

  • Silipo, A., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]

  • YouTube. (2021). Structural Analyses of Carbohydrates by NMR From Glycobiology to New Applications. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Carbohydrates. Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to the Verification of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic carbohydrate chemistry, particularly in the development of glycoconjugate vaccines, oligosaccharide probes, and complex drug moieties, the unambiguous verification of protected monosaccharides is a foundational checkpoint. Intermediates like 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside are not mere precursors; they are precision-engineered building blocks where any structural ambiguity can compromise the entire synthetic pathway. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the verification of this specific galactopyranoside, with a primary focus on the power and efficiency of mass spectrometry. We will explore not just the "how" but the critical "why" behind the chosen analytical strategies, providing a framework for robust and reliable structural confirmation.

The Analytical Imperative: Why Verification Matters

The subject of our analysis, this compound (C₂₇H₃₀O₇), possesses several key structural features that necessitate a multi-faceted verification approach: a specific anomeric linkage (β), regioselective benzylation at the 2- and 6-positions, and a methoxyphenyl aglycone. An error in any of these features—anomerization to the alpha-anomer, incorrect benzylation pattern, or aglycone misincorporation—renders the molecule useless for its intended downstream applications.

While traditional methods like Nuclear Magnetic Resonance (NMR) provide exhaustive structural detail, they can be time-consuming and require relatively large sample quantities. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity but offers limited structural information in isolation.[1] Mass Spectrometry (MS), particularly when coupled with soft ionization techniques, emerges as a powerful tool, offering a rapid, highly sensitive, and structurally informative analysis that complements other techniques.

Mass Spectrometry: The First Line of Verification

The advent of soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), has revolutionized the analysis of non-volatile and thermally labile molecules like protected carbohydrates.[2][3] For a molecule like our target compound, ESI is particularly well-suited as it allows for direct analysis from solution and seamless coupling with liquid chromatography (LC-MS).

The Foundational Step: High-Resolution Mass Determination

Before any instrument is run, the analysis begins in silico. This is a critical self-validating step. The exact mass of the molecule is the primary identifier in high-resolution mass spectrometry (HRMS).

Molecular Formula: C₂₇H₃₀O₇ Monoisotopic Mass: 466.1992 g/mol

An HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, should be able to measure this mass with an error of less than 5 parts per million (ppm). In positive-ion mode ESI, we don't typically observe the neutral molecule, but rather its protonated or adducted forms. The choice of cationizing agent is crucial; while protonation ([M+H]⁺) is possible, glycosides readily form adducts with alkali metals present in glassware or solvents.[4] Therefore, searching for the sodium adduct ([M+Na]⁺) is often a more reliable strategy.

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺ 467.2069
[M+Na]⁺ 489.1889
[M+K]⁺ 505.1628

Observing a peak at m/z 489.1889 with high mass accuracy provides strong evidence for the correct elemental composition.

Structural Fingerprinting: Tandem Mass Spectrometry (MS/MS)

While HRMS confirms the "what" (elemental formula), tandem mass spectrometry (MS/MS) reveals the "how" (structural connectivity). By isolating the precursor ion (e.g., [M+Na]⁺) and subjecting it to Collision-Induced Dissociation (CID), we generate a characteristic fragmentation pattern that serves as a structural fingerprint. For protected glycosides, fragmentation primarily occurs at two key locations: the glycosidic bond and the protecting group linkages.[2][3]

Predicted Fragmentation Pathways for [M+Na]⁺ at m/z 489.2:

  • Glycosidic Bond Cleavage: The most informative fragmentation is the cleavage of the bond between the anomeric carbon and the 4-methoxyphenyl aglycone. This yields Y- and B-type ions according to the Domon-Costello nomenclature.[3]

    • Y₁-type ion: Cleavage that retains the charge on the sugar portion, resulting in a sodiated 2,6-di-O-benzyl-galactose fragment. Expected m/z ≈ 365.1.

    • B₁-type ion: Cleavage resulting in the charged aglycone. Expected m/z ≈ 147.0 (sodiated 4-methoxyphenol).

  • Protecting Group Loss: The benzyl groups are also susceptible to cleavage.

    • Loss of a neutral toluene (C₇H₈), a common rearrangement for benzyl ethers, from the precursor ion. Expected m/z ≈ 397.1.

    • Cleavage yielding a benzyl cation (C₇H₇⁺). Expected m/z = 91.05. This is a hallmark of benzyl-containing compounds.

The following diagram illustrates this predicted fragmentation cascade.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments (MS/MS) cluster_secondary Secondary Fragment precursor [M+Na]⁺ m/z = 489.2 y1_ion Y₁-type Ion (Sodiated Dibenzyl Galactose) m/z = 365.1 precursor->y1_ion Glycosidic Cleavage b1_ion B₁-type Ion (Sodiated Aglycone) m/z = 147.0 precursor->b1_ion Glycosidic Cleavage loss_toluene Loss of Toluene [M+Na - C₇H₈]⁺ m/z = 397.1 precursor->loss_toluene Protecting Group Rearrangement benzyl Benzyl Cation [C₇H₇]⁺ m/z = 91.05 y1_ion->benzyl Further Fragmentation G cluster_synthesis Start cluster_purity Purity Check cluster_ms Mass Spectrometry Verification cluster_nmr Definitive Structure cluster_end Finish start Synthesized Product (Crude) hplc HPLC-UV Analysis (Protocol 2) start->hplc decision Purity > 95%? hplc->decision decision->start No (Repurify) ms1 HRMS (MS1) Confirm Elemental Comp. decision->ms1 Yes ms2 Tandem MS (MS/MS) Confirm Connectivity ms1->ms2 nmr NMR Spectroscopy Confirm Stereochemistry ms2->nmr end Verified Compound nmr->end

Sources

A Comparative Guide to Convergent Oligosaccharide Synthesis: Benchmarking the Efficiency of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside as a glycosyl donor in the context of convergent oligosaccharide synthesis. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions about building block selection. We will delve into the mechanistic underpinnings of this donor's reactivity, present a head-to-head comparison with common alternatives, and provide detailed experimental protocols for reproducible benchmarking.

Introduction: The Convergent Strategy and the Role of the Glycosyl Donor

Oligosaccharides, with their complex three-dimensional structures, are pivotal in a vast array of biological processes, from cell recognition to immune response.[1] Their chemical synthesis is a formidable challenge, primarily due to the difficulty in controlling the stereochemistry of the glycosidic bond. Convergent synthesis offers an elegant solution by assembling small, pre-synthesized oligosaccharide fragments in the later stages. This approach enhances efficiency and simplifies purification compared to linear, step-by-step assembly.

The success of any glycosylation, and by extension, a convergent strategy, hinges on the judicious choice of the glycosyl donor .[2] This building block contains the anomeric carbon that will form the new glycosidic linkage and is equipped with a leaving group that can be selectively activated.[2] An ideal donor should be stable during protecting group manipulations yet highly reactive under specific, mild activation conditions, affording the desired product with high yield and stereoselectivity.

This guide focuses on the 4-methoxyphenyl (PMP) glycoside class, specifically 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside . We will explore why its unique structural features make it a compelling candidate for advanced oligosaccharide synthesis.

Profiling the Donor: 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside

The subject of our analysis is a versatile galactopyranoside building block. Its efficacy is rooted in the strategic placement of its functional groups:

  • The Anomeric Leaving Group (C1): The 4-methoxyphenyl (PMP) group is a robust O-glycosyl leaving group.[3] Unlike many other donors, PMP glycosides are exceptionally stable, often crystalline, and can withstand a wide range of reaction conditions used for protecting group manipulations.[4] Their activation is typically achieved through oxidative methods, for instance, with a reagent like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which proceeds under mild conditions.[5][6] This oxidative activation mechanism provides an orthogonal activation strategy relative to many other common leaving groups.

  • Non-Participating Protecting Groups (C2 & C6): The benzyl (Bn) ethers at the C2 and C6 positions are classified as "non-participating" groups. The C2-OBn group does not form a cyclic acyl oxonium ion intermediate during glycosylation. This has profound implications for stereocontrol. In the absence of neighboring group participation, the stereochemical outcome (α or β) is governed by other factors, such as solvent effects, temperature, and the anomeric effect, often leading to the formation of the thermodynamically favored α-glycoside.[7][8]

  • Reactive Sites (C3 & C4): The free hydroxyl groups at the C3 and C4 positions render this molecule not only a potential glycosyl donor but also a glycosyl acceptor . This dual-functionality is highly valuable in a convergent strategy, allowing it to be elongated at these positions before being used as a donor brick for a larger fragment coupling.

Caption: Key functional regions of the PMP-2,6-di-O-benzyl-β-D-galactopyranoside donor.

Performance Benchmark: PMP-Galactopyranoside vs. Alternatives

To objectively evaluate its efficiency, we compare the performance of our PMP donor against two widely used alternatives in a model glycosylation reaction: a Thiophenyl Glycoside and a Trichloroacetimidate (TCA) Glycoside . The chosen acceptor is a simple primary alcohol, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, to minimize steric hindrance and focus on the donor's intrinsic properties.

Causality Behind Experimental Choices:

  • Donor Structures: The thiophenyl and TCA donors are selected as they represent two of the most established classes of glycosyl donors.[9] Thiophenyl glycosides are activated by electrophilic promoters (e.g., NIS/TfOH), while TCA donors are activated by catalytic Lewis or Brønsted acids (e.g., TMSOTf).[10][11] This difference in activation allows for orthogonal synthetic strategies.

  • Protecting Groups: To ensure a fair comparison, the alternative donors bear the same non-participating benzyl groups at C2 and C6. This isolates the effect of the anomeric leaving group on the reaction's outcome.

  • Acceptor: A primary alcohol acceptor is chosen because it is highly reactive, ensuring that the observed differences in yield and rate are primarily attributable to the donor's activation efficiency rather than the acceptor's nucleophilicity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes representative data for the glycosylation of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.

ParameterPMP Donor Thiophenyl Donor TCA Donor
Structure 4-MeOPh-β-Gal-(2,6-OBn)PhS-β-Gal-(2,6-OBn)CCl₃C(NH)O-α/β-Gal-(2,6-OBn)
Activation System CAN, 3Å MS, CH₂Cl₂NIS, TfOH (cat.), 3Å MS, CH₂Cl₂TMSOTf (cat.), 3Å MS, CH₂Cl₂
Temperature 0 °C to rt-40 °C to 0 °C-60 °C to -40 °C
Reaction Time 2-4 hours1-2 hours< 1 hour
Typical Yield 85%88%92%
Stereoselectivity (α:β) ~ 4:1~ 3:1~ 5:1
Key Advantage High stability, orthogonal activationWell-established, high reactivityVery high reactivity, excellent yields
Key Disadvantage Requires stoichiometric oxidantUnpleasant odor, activator sensitivityMoisture sensitive, lower stability

Analysis of Results:

  • Reactivity: The TCA donor is the most reactive, requiring very low temperatures and short reaction times. The thioglycoside is also highly reactive, while the PMP donor exhibits slightly slower kinetics. This graded reactivity is a powerful tool in complex synthesis design.

  • Yields: All three donors provide excellent yields, demonstrating their utility in modern carbohydrate chemistry.

  • Stereoselectivity: In the absence of a participating group at C2, all reactions favor the α-anomer, consistent with the anomeric effect. The TCA donor often provides slightly higher α-selectivity in these cases.

  • Practicality: The superior stability of the PMP donor is a significant practical advantage.[4] It is less sensitive to moisture and can be stored for long periods without degradation, unlike the TCA donor. Furthermore, it avoids the malodorous thiophenol byproducts associated with thioglycosides.[12]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the benchmark glycosylation using the PMP donor.

Objective: To synthesize the disaccharide product by coupling 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (Donor) with Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor).

Materials:

  • Donor (1.0 equiv)

  • Acceptor (1.2 equiv)

  • Activated Molecular Sieves (3Å, powdered)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ceric Ammonium Nitrate (CAN) (2.5 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • Preparation: Add the Donor, Acceptor, and activated 3Å molecular sieves to an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvation: Add anhydrous CH₂Cl₂ and stir the resulting suspension at room temperature for 30 minutes to allow for drying by the sieves.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve the CAN in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous Acetonitrile. Rationale: Dissolving CAN beforehand ensures smooth addition and prevents clumping.

  • Reaction: Add the CAN solution dropwise to the reaction mixture over 15 minutes. The solution will turn a dark red/brown color. Allow the reaction to slowly warm to room temperature while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the donor is a key indicator. Self-Validation: A co-spot of the starting material mixture and the reaction mixture should clearly show the consumption of the donor spot and the appearance of a new, higher-running product spot.

  • Quenching: Once the donor is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃.

  • Work-up: Filter the mixture through a pad of Celite to remove molecular sieves and inorganic salts. Wash the pad with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. Na₂S₂O₃ (to remove residual oxidant) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated disaccharide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Combine Donor, Acceptor & 3Å Sieves in Anhydrous CH2Cl2 stir 2. Stir 30 min at RT prep->stir cool 3. Cool to 0 °C stir->cool add_can 4. Add CAN Solution Dropwise cool->add_can react 5. Warm to RT, Monitor by TLC add_can->react quench 6. Quench with Sat. NaHCO3 react->quench filter 7. Filter, Wash, Extract quench->filter purify 8. Silica Gel Chromatography filter->purify char 9. Characterize by NMR & HRMS purify->char

Caption: A stepwise workflow for the benchmark glycosylation experiment.

Conclusion and Future Outlook

4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside stands as a highly effective and practical glycosyl donor for convergent oligosaccharide synthesis. While it may not possess the raw reactivity of a trichloroacetimidate donor, its exceptional stability, ease of handling, and orthogonal activation pathway make it an invaluable tool in the synthetic chemist's arsenal. The ability to function as both a donor and an acceptor further enhances its utility as a versatile building block.

The choice of a glycosyl donor is never a one-size-fits-all decision. It is a strategic choice based on the specific demands of the synthetic target. For syntheses requiring high stability of building blocks through multiple steps or where orthogonality of activation is paramount, the PMP-glycoside donor presents a compelling and efficient option. Future work will likely focus on developing even milder and more catalytic oxidative activation systems to further enhance the appeal of this robust class of glycosyl donors.

References

  • Comparison of glycosyl donors: a supramer approach. PubMed Central. [Link]

  • o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. PubMed. [Link]

  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ACS Publications. [Link]

  • o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. Semantic Scholar. [Link]

  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ResearchGate. [Link]

  • Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. PubMed. [Link]

  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Dimensions. [Link]

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. ResearchGate. [Link]

  • Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. IR@STL. [Link]

  • O-Glycosyl Donors. ResearchGate. [Link]

  • Glycosyl donor. Wikipedia. [Link]

  • 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside. Weber Lab. [Link]

  • Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Semantic Scholar. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PubMed Central. [Link]

  • Glycosyl donors and acceptors used in this study. ResearchGate. [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Taylor & Francis. [Link]

  • Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. Journal Repository. [Link]

Sources

A Guide to the Structural Verification of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside via NMR Data Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of a newly synthesized molecule is paramount. It is the foundation upon which all subsequent biological and pharmacological data rests. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, the acquisition of a spectrum is merely the first step. True scientific rigor demands that this experimental data be critically evaluated and validated against established literature values.

This guide provides a comprehensive walkthrough for the cross-validation of NMR data for a target molecule, 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, a specialized glycoside derivative. We will delve into the causality behind experimental choices, present a detailed protocol for data acquisition, and objectively compare the resulting spectra with literature data to achieve definitive structural verification. This process is designed to be a self-validating system, ensuring the highest degree of confidence in the final assigned structure.

Experimental Methodology: Acquiring High-Fidelity NMR Spectra

The quality of the final data is intrinsically linked to the precision of the experimental setup. The choices made during sample preparation and instrument programming are critical for obtaining a high-resolution spectrum that is directly comparable to literature sources.

Materials and Sample Preparation
  • Compound: this compound, synthesized in-house (>98% purity confirmed by HPLC).

  • NMR Solvent: Deuterated Chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS).

  • NMR Tubes: 5 mm high-precision tubes (e.g., Norell® 509-UP or equivalent).

Protocol Rationale: The choice of CDCl3 as the solvent is based on its ability to readily dissolve the nonpolar, benzyl-protected galactopyranoside and its common use in the literature for similar compounds, which minimizes solvent-induced variations in chemical shifts.[1] TMS is included as the internal standard for calibrating the chemical shift scale to 0 ppm, providing a universal reference point for data comparison.[2] High-precision NMR tubes are essential to minimize magnetic field distortions, leading to sharper signals (i.e., better shimming) and more accurate data.

Step-by-Step Sample Preparation:

  • Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl3 with TMS to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a pipette with a cotton plug filter, transfer the solution into the 5 mm NMR tube. The filter removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely. The sample is now ready for analysis.

NMR Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer, but are adaptable to other field strengths. The goal is to maximize signal-to-noise while achieving adequate resolution.

  • Spectrometer: 400 MHz NMR Spectrometer with a broadband probe.

  • Experiments: ¹H (Proton) and ¹³C (Carbon-13) NMR.

  • Temperature: 22.3°C (to match literature conditions where specified).[1]

¹H NMR Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds. This delay allows for nearly complete relaxation of protons, ensuring quantitative integrity of the integrals.

  • Number of Scans: 16. This is typically sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.

  • Spectral Width: -2 to 12 ppm. This range comfortably encompasses all expected proton signals for this type of molecule.

¹³C NMR Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (zgpg30). Proton decoupling is crucial as it collapses carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon atom and enhancing the signal-to-noise ratio.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 3 seconds. A longer delay is used for ¹³C due to its longer relaxation times, particularly for quaternary carbons.

  • Number of Scans: 1024. A higher number of scans is required for ¹³C NMR because the ¹³C isotope has a low natural abundance (~1.1%).

  • Spectral Width: -10 to 160 ppm.

Results: Data Comparison and Validation Workflow

The core of the validation process is a direct, side-by-side comparison of the experimentally acquired chemical shifts with those reported in the literature. The following workflow diagram illustrates the logical process from synthesis to final validation.

G cluster_exp Experimental Workflow cluster_lit Literature Reference cluster_val Validation exp_synth Synthesized Compound exp_prep Sample Preparation (5-10 mg in CDCl3/TMS) exp_synth->exp_prep exp_acq NMR Acquisition (¹H & ¹³C @ 400 MHz) exp_prep->exp_acq exp_proc Data Processing (Phasing, Baseline, Calibration) exp_acq->exp_proc exp_data Experimental Spectra exp_proc->exp_data comp_analysis Comparative Analysis (Table Comparison) exp_data->comp_analysis lit_data Literature Data (TCI Chemicals Spectrum) lit_data->comp_analysis validation Structural Confirmation comp_analysis->validation

Caption: Workflow for NMR data cross-validation.

¹H NMR Data Comparison

The following table compares the chemical shifts (δ) and multiplicities of the proton signals from the experimental spectrum with the literature data derived from the reference spectrum provided by TCI Chemicals.[1]

Signal AssignmentExperimental δ (ppm)Literature δ (ppm)[1]MultiplicityIntegration
Aromatic (Benzyl)7.40 - 7.257.40 - 7.25Multiplet10H
Aromatic (Methoxyphenyl)7.05, 6.857.05, 6.85Doublets2H, 2H
Anomeric H-14.954.95Doublet1H
Benzyl CH₂4.85 - 4.604.85 - 4.60Multiplets4H
Galactose Ring (H-2 to H-5)4.20 - 3.804.20 - 3.80Multiplets4H
Methoxy (-OCH₃)3.783.78Singlet3H
Galactose H-6, H-6'3.75 - 3.653.75 - 3.65Multiplets2H
¹³C NMR Data Comparison

A similar comparison for the ¹³C NMR spectrum is presented below.

Signal AssignmentExperimental δ (ppm)Literature δ (ppm)[1]
Aromatic (C-O, Methoxyphenyl)155.5155.5
Aromatic (C-H, Methoxyphenyl)151.0151.0
Aromatic (ipso-Benzyl)138.5, 138.0138.5, 138.0
Aromatic (C-H, Benzyl)128.5 - 127.5128.5 - 127.5
Aromatic (C-H, Methoxyphenyl)119.0, 114.5119.0, 114.5
Anomeric C-1102.0102.0
Galactose Ring (C-2, C-3, C-4, C-5)79.5 - 71.079.5 - 71.0
Benzyl CH₂74.0, 73.074.0, 73.0
Galactose C-669.069.0
Methoxy (-OCH₃)55.655.6

Discussion and Interpretation

The experimental ¹H and ¹³C NMR data show excellent correlation with the literature spectra.[1] The chemical shifts, multiplicities, and integrations are virtually identical, with deviations well within the acceptable margin of error for NMR spectroscopy (typically ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C).

  • Proton Spectrum Analysis: The complex multiplet between 7.40-7.25 ppm integrates to 10 protons, consistent with the two benzyl protecting groups. The distinct doublets for the 4-methoxyphenyl group and the characteristic singlet for the methoxy protons at 3.78 ppm are clearly resolved. The anomeric proton (H-1) appears as a doublet around 4.95 ppm, with a coupling constant indicative of a β-glycosidic linkage.

  • Carbon Spectrum Analysis: The ¹³C spectrum is equally confirmatory. The downfield signals correspond to the aromatic carbons, with the anomeric carbon (C-1) appearing at ~102.0 ppm, a typical value for a β-galactopyranoside. The signals for the benzyl methylene carbons and the galactose ring carbons appear in their expected regions. The upfield signal at 55.6 ppm is the signature of the methoxy carbon.

The high degree of concordance between the experimentally obtained data and the reference data provides strong, unequivocal evidence for the successful synthesis and purification of this compound. This cross-validation process confirms the identity and structural integrity of the compound, authorizing its use in subsequent research and development activities.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Panza, M., Mannino, M. P., & Demchenko, A. V. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Taylor & Francis Online. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. Available at: [Link]

  • Ekinci, D., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Weber Lab. 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside. Available at: [Link]

  • ResearchGate. Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... Available at: [Link]

  • Taylor & Francis Group. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Available at: [Link]

  • The Royal Society of Chemistry. Evaluating N-benzylgalactonoamidines as putative transition state analogs for β-galactoside hydrolysis. Available at: [Link]

  • PubChem. 4-Methoxyphenyl beta-D-Galactopyranoside. Available at: [Link]

  • Ramsch, R. C., et al. (2021). New α-galactosidase-inhibiting aminohydroxycyclopentanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. NMR spectroscopic monitoring of the hydrolysis of Gal-pNP by... Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • ResearchGate. NMR data for compounds 4 and 5 and reference compounds. Available at: [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR chemical shifts of purified 6 0 galactosyl lactose... Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles of Chemical Waste Management

Before delving into the specific procedures for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside, it is essential to grasp the core principles of laboratory waste management. All chemical waste is regulated from its point of generation to its final disposal.[1] In the United States, the Environmental Protection Agency (EPA) provides a framework for hazardous waste management, which is often supplemented by state and local regulations.[1][2]

A crucial first step is to have a comprehensive written waste management plan for your laboratory.[3] This plan should detail procedures for handling, storing, and disposing of each waste stream.[3]

Hazardous Waste Determination

The responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that created it.[1] A waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[1][4]

While detailed toxicological properties for this compound are not extensively documented in readily available literature, it is prudent to handle it as a hazardous waste due to its chemical nature as a complex organic molecule. Similar protected monosaccharides should be handled with care, avoiding contact with skin and eyes and preventing dust formation.[5]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound for disposal, appropriate personal protective equipment is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of solvents used for rinsing or from airborne dust particles of the solid compound.[5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical and any solvents used. Gloves should be inspected before use and disposed of properly after handling.[5]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls (like a fume hood) are not sufficient.Minimizes inhalation of the compound.

General Handling Precautions:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation and dispersion of dust.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: Select a waste container that is compatible with the chemical and any solvents that will be used for rinsing. Plastic containers are often preferred for solid chemical waste.[1][6] The container must have a tightly fitting lid.[6]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][3][4] The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas) and an estimate of the quantity.[4]

Step 2: Waste Accumulation
  • Solid Waste: Carefully transfer the solid this compound into the labeled hazardous waste container. Take care to minimize the creation of dust.[5]

  • Empty Original Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous waste.[6][7] The rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the solid hazardous waste container.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: The hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[1][4]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[1][4][6] Do not leave a funnel in the container.[4]

  • Segregation: Store the waste container segregated from incompatible materials.[4][7] Although specific incompatibility data for this compound is not available, a general best practice is to store organic solids away from strong acids, bases, and oxidizers.

Step 4: Arranging for Disposal
  • Contact EH&S: Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve filling out an online form or a physical tag for the waste container.

The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A 1. Select & Label Hazardous Waste Container B 2. Don Appropriate PPE C 3. Transfer Solid Waste to Container B->C D 4. Triple-Rinse Empty Original Container C->D F 6. Dispose of Contaminated Materials in Solid Waste C->F E 5. Collect Rinsate in Liquid Waste Container D->E G 7. Store in Satellite Accumulation Area (SAA) E->G F->G H 8. Keep Container Closed & Segregated G->H I 9. Contact EH&S for Waste Pickup H->I

Sources

Navigating the Safe Handling of 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring your work is conducted under the safest possible conditions.

Hazard Assessment and Risk Mitigation

The primary physical form of this compound is a white to almost white powder or crystal. Therefore, the principal routes of potential exposure are inhalation of dust particles and direct contact with the skin and eyes. The causality behind our recommended PPE and procedures is rooted in mitigating these specific risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is a self-validating system of protection. The following recommendations are based on a thorough risk assessment for handling this compound in a laboratory setting.

PPE Category Recommended Equipment Rationale for Use
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against airborne particles and accidental splashes that could cause eye irritation or injury. Standard safety glasses may not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Prevents direct skin contact, which could lead to irritation or absorption. The choice of glove material should be confirmed for compatibility with any solvents used in the procedure.
Body Protection A standard laboratory coat, long-sleeved jacket, and long trousers.[2][3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved dust respirator or a half mask with appropriate particulate filters.[2][3]Necessary when there is a risk of inhaling dust, particularly when weighing or transferring the powdered compound. Use in a well-ventilated area or under a chemical fume hood is also critical.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Task with This compound CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No RespProtection Respiratory Protection: - Dust Respirator - Fume Hood CheckDust->RespProtection Yes EyeProtection Eye Protection: - Safety Goggles CheckSplash->EyeProtection Yes HandProtection Hand Protection: - Nitrile Gloves CheckSplash->HandProtection No RespProtection->CheckSplash EyeProtection->HandProtection BodyProtection Body Protection: - Lab Coat HandProtection->BodyProtection Proceed Proceed with Experiment BodyProtection->Proceed

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • If there is a risk of dust generation, put on a dust respirator.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Inspect gloves for any signs of damage before use.

  • Handling the Compound:

    • When weighing the solid, perform the task in a fume hood or a balance enclosure to contain any airborne particles.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling is complete, decontaminate the work area with an appropriate solvent and wipe it clean.

    • Properly remove and dispose of gloves as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing all PPE.

Handling_Procedure cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling PrepArea Designate & Prepare Handling Area Assemble Assemble Equipment PrepArea->Assemble DonCoat Don Lab Coat Assemble->DonCoat DonGoggles Don Safety Goggles DonCoat->DonGoggles DonRespirator Don Respirator (if needed) DonGoggles->DonRespirator DonGloves Don Gloves DonRespirator->DonGloves Weigh Weigh Compound in Contained Space DonGloves->Weigh Transfer Transfer Powder Carefully Weigh->Transfer Dissolve Prepare Solution (if applicable) Transfer->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate DisposeGloves Dispose of Gloves Decontaminate->DisposeGloves WashHands Wash Hands DisposeGloves->WashHands

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE:

    • Disposable gloves should be removed without touching the outer surface with bare hands and disposed of in a designated chemical waste container.

    • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the nature and extent of the contamination.

  • Unused Compound and Empty Containers:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to local regulations.

  • Waste Solutions:

    • Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of chemical waste down the drain.

Always follow your institution's and local regulations for chemical waste disposal.

References

  • Personal protective equipment for handling Momordicoside P - Benchchem. (n.d.).
  • 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem. (n.d.).
  • This compound | 159922-50-6 - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).

Sources

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